molecular formula C10H12N4 B108564 6-(Piperazin-1-yl)nicotinonitrile CAS No. 149554-29-0

6-(Piperazin-1-yl)nicotinonitrile

Cat. No.: B108564
CAS No.: 149554-29-0
M. Wt: 188.23 g/mol
InChI Key: ZYNPMKJQFWNFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)nicotinonitrile (CAS 149554-29-0) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 12 N 4 and a molecular weight of 188.23 g/mol, features a piperazine ring attached to a cyanopyridine scaffold . Its primary research application is in the synthesis and molecular docking studies of piperazine-derived constrained inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a key target for the development of therapeutics for Type 2 diabetes, making this nitrile a critical intermediate for researchers in metabolic disease research. The compound is characterized as a white to off-white solid with a predicted boiling point of 403.2±40.0 °C and a predicted density of 1.22±0.1 g/cm 3 . It should be stored in a dark place, sealed in dry conditions at room temperature to maintain stability . Researchers should handle it with care, as it carries hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPMKJQFWNFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371899
Record name 6-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149554-29-0
Record name 6-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(piperazin-1-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 6-(piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(piperazin-1-yl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and a piperazine moiety. Its chemical structure, incorporating both a basic piperazine ring and a polar nitrile group, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The piperazine heterocycle is a common feature in many pharmacologically active agents, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known physical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.

Core Physical and Chemical Properties

The properties of this compound have been compiled from various chemical data sources. It is important to note that some values are predicted via computational models and discrepancies exist in experimentally reported data, particularly for the melting point. These variations may arise from differences in sample purity or experimental conditions.

PropertyValueSource(s)
IUPAC Name 6-(piperazin-1-yl)pyridine-3-carbonitrile[1]
Synonyms 6-Piperazinonicotinonitrile, 1-(5-Cyanopyridin-2-yl)piperazine
CAS Number 149554-29-0[1][2]
Molecular Formula C₁₀H₁₂N₄[1][2]
Molecular Weight 188.23 g·mol⁻¹[2]
Appearance White to off-white solid or powderN/A
Melting Point 76 °C or 131 °C[2]
Boiling Point ~403.2 °C at 760 mmHg (Predicted)[2]
Density ~1.2 g/cm³ (Predicted)[2]
pKa 8.47 ± 0.10 (Predicted)N/A
Solubility Low solubility in water; Soluble in DMSO, DMFN/A

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[3] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.[3]

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[4]

  • Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[6]

Solubility Assessment

Solubility is determined qualitatively to establish suitable solvents for reactions, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO).

  • Procedure: Approximately 10-20 mg of this compound is placed into a small test tube.[7]

  • A small volume (e.g., 0.5 mL) of the selected solvent is added.[8] The mixture is agitated vigorously (e.g., by vortexing) for 1-2 minutes.[7]

  • Observation: The sample is visually inspected for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains largely undissolved, it is "insoluble." If partial dissolution occurs, it is "partially soluble."[9]

  • Quantification (Optional): For quantitative analysis, a saturated solution is prepared at a controlled temperature, the undissolved solid is filtered, and the concentration of the solute in the filtrate is determined using techniques like HPLC or UV-Vis spectroscopy.[10][11]

pKa Determination

The ionization constant (pKa) is essential for predicting the charge state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[12][13][14]

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the piperazine moiety is basic. A calibrated pH electrode monitors the pH of the solution continuously.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[15]

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and further insight into the compound's identity.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[16][17][18]

Protocol:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16] Tetramethylsilane (TMS) is typically used as an internal standard.[19]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and provide unambiguous assignments.[20]

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the presence of the pyridine, nitrile, and piperazine structural motifs and their connectivity.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[21][22]

Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.[23]

  • Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.[23]

  • Spectrum Acquisition: The infrared spectrum is recorded.

  • Analysis: The spectrum is analyzed for characteristic absorption bands, such as C≡N stretching for the nitrile group (~2230-2210 cm⁻¹), C=N and C=C stretching for the pyridine ring (~1600-1450 cm⁻¹), and N-H bending and C-N stretching for the piperazine group.

3.4.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[24][25]

Protocol (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a volatile solvent compatible with LC-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[26][27]

  • Analysis: The sample is introduced into the mass spectrometer, typically via a liquid chromatography (LC) system. The ESI source ionizes the molecule (usually forming the [M+H]⁺ ion).

  • Data Acquisition: The mass-to-charge ratio (m/z) is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.[26]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and chemical characterization of a novel or synthesized compound like this compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Appearance Visual Inspection (Color, Form) Purification->Appearance NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Qualitative Solubility Screening MeltingPoint->Solubility Final Complete Data Profile MeltingPoint->Final pKa pKa Determination Solubility->pKa MS Mass Spectrometry (HRMS for Formula Confirmation) FTIR FTIR Spectroscopy (Functional Group ID) LogP LogP/LogD Measurement (Lipophilicity) Stability Chemical Stability (pH, Temp) cluster_2 cluster_2 cluster_2->Final cluster_3 cluster_3 cluster_3->Final

Caption: Logical workflow for the physicochemical characterization of a synthesized compound.

References

6-(piperazin-1-yl)nicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(piperazin-1-yl)nicotinonitrile. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with both the piperazine and nicotinonitrile scaffolds.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₂N₄[1][2][3]
Molecular Weight 188.23 g/mol [1][2][3]
CAS Number 149554-29-0[1][2][3]
IUPAC Name 6-(piperazin-1-yl)pyridine-3-carbonitrile[2]
Synonyms 6-(Piperazin-1-yl)pyridine-3-carbonitrile, 1-(5-Cyanopyridin-2-yl)piperazine[4]
Appearance Solid (typically white to off-white)[5]
Melting Point 76 °C[1]
Solubility Low solubility in water; soluble in polar organic solvents like DMSO and DMF.[5]

Potential Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the constituent piperazine and nicotinonitrile moieties are well-established pharmacophores.

Piperazine Derivatives: The piperazine ring is a common feature in a wide array of clinically used drugs, exhibiting a broad spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[2][6] The nitrogen atoms in the piperazine ring allow for modifications that can significantly influence the potency, selectivity, and pharmacokinetic properties of drug candidates.[6]

Nicotinonitrile Derivatives: The nicotinonitrile scaffold is also a key component in various biologically active molecules.[7] Derivatives have been investigated for their potential as antidiabetic, antioxidant, and anticancer agents.[7][8] For instance, certain substituted nicotinonitriles have shown inhibitory activity against cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast).[7]

Given the combination of these two pharmacophores, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in oncology.

Postulated Signaling Pathway Involvement

Although a specific pathway for the title compound is not defined, related piperazine-containing compounds have been shown to modulate key signaling pathways in cancer. For example, some novel 6-substituted piperazine-containing purine analogs have demonstrated potent anticancer activity by inhibiting the c-Src tyrosine kinase.[9] The c-Src pathway is crucial in controlling cancer cell growth and proliferation, making it a valuable target in oncology.[9]

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., ALK, BTK) c_Src c-Src Kinase RTK->c_Src Activates Downstream Downstream Signaling (e.g., Cyclin E-Cdk2) c_Src->Downstream Phosphorylates Piperazine_Derivative This compound (Potential Inhibitor) Piperazine_Derivative->c_Src Inhibits Proliferation Cell Cycle Progression & Cell Proliferation Downstream->Proliferation Promotes

Potential inhibition of the c-Src signaling pathway.

Experimental Protocols: Synthesis

The following is a representative synthetic protocol for a structurally related compound, which can be adapted for the synthesis of this compound. The procedure involves a nucleophilic aromatic substitution reaction.

Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile (for adaptation) [1]

  • Reaction: To a solution of 6-chloro-3-cyanopyridine (1.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, N-methylpiperazine (1.45 mmol) and sodium carbonate (2.9 mmol) are added.

  • Conditions: The reaction mixture is stirred at 90°C for 5 hours.

  • Work-up: The reaction is then diluted with water and extracted with ethyl acetate.

  • Purification: The organic phase is concentrated under reduced pressure to yield the product.

Adaptation for this compound: To synthesize the title compound, piperazine would be used as the nucleophile in place of N-methylpiperazine. Adjustments to stoichiometry may be necessary due to the two secondary amine groups in piperazine, and protective group chemistry might be employed to ensure mono-substitution.

This guide provides foundational information for researchers interested in this compound. The combination of the well-regarded piperazine and nicotinonitrile scaffolds suggests that this compound is a valuable subject for further investigation in drug discovery and development programs.

References

A Technical Guide to the Organic Solvent Solubility of 6-(Piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth examination of the solubility of 6-(piperazin-1-yl)nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We present a synthesis of its known physicochemical properties, a theoretical framework for understanding its solubility profile, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility in various organic solvents using the gold-standard isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, actionable methodologies for accurately assessing and leveraging the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility

This compound is a bifunctional molecule featuring a basic piperazine moiety and a polar nicotinonitrile scaffold. This structural combination makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds. The solubility of this intermediate in organic solvents is not merely a data point; it is a cornerstone parameter that dictates:

  • Reaction Kinetics and Purity: Efficient dissolution in a reaction solvent is paramount for achieving optimal reaction rates and minimizing side-product formation.

  • Purification Strategies: Solubility differences between solvents are exploited for crystallization and chromatographic purification, directly impacting the purity and yield of the final compound.[1]

  • Formulation Development: For preclinical studies, understanding solubility in solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions for biological screening.[2][3] Poor solubility can lead to inaccurate assay results and hinder the drug discovery process.[4][5]

Therefore, a comprehensive understanding and accurate measurement of its solubility are indispensable for efficient and successful drug development. This guide focuses on the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature and is the most reliable measure for these applications.[2][6]

Physicochemical Profile of this compound

Before delving into experimental determination, it is crucial to understand the intrinsic properties of the molecule that influence its solubility. These parameters provide a theoretical basis for predicting its behavior in different solvent environments.

PropertyValueSource
CAS Number 149554-29-0[7]
Molecular Formula C₁₀H₁₂N₄[7]
Molecular Weight 188.23 g/mol [7][8]
Appearance White to off-white solid[8][9]
Melting Point 131 °C[8]
Predicted pKa 8.47 ± 0.10 (most basic)[8]
Predicted Density ~1.22 g/cm³[8]

The presence of the piperazine ring (a secondary amine) confers basicity (predicted pKa ≈ 8.47), suggesting that its solubility may be pH-dependent in protic or acidic solvents.[8] The nitrile group and pyridine nitrogen add polarity and potential for hydrogen bonding.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the piperazine N-H group and the nitrogen atoms of the pyridine ring and nitrile group. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments. Given the polar nature of the nicotinonitrile scaffold, good solubility is anticipated. DMSO, in particular, is a powerful solvent for a wide range of organic molecules and is often used for stock solutions.[2][3][9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of this compound. Consequently, very low solubility is expected.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability.[1][10] The protocol below is a self-validating system designed for rigor and clarity.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[10] At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][11]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Dilution cluster_analysis Phase 4: Analysis prep_vial Add excess solid compound to 2 mL glass vial add_solvent Add 1.0 mL of test solvent prep_vial->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial agitate Agitate at constant temp (e.g., 25°C) for 24-48h seal_vial->agitate Begin Equilibration settle Allow to stand at temp for >2h to settle solids agitate->settle filter Filter supernatant through 0.22 µm PTFE syringe filter settle->filter Prepare for Analysis dilute Dilute filtrate into mobile phase to fall within calibration curve range filter->dilute hplc Analyze by validated RP-HPLC-UV method dilute->hplc Inject Sample quantify Quantify concentration against calibration curve hplc->quantify

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity >95%)

  • HPLC-grade organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • 2 mL clear glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound (approx. 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[1]

  • Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure equilibrium is reached between the solid and solution phases. A preliminary time-to-equilibrium study can be run by taking samples at 24, 48, and 72 hours; equilibrium is confirmed when concentrations no longer increase.[12]

  • Sedimentation: After agitation, let the vials stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Self-Validation Note: The filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.[11]

  • Quantification: Analyze the diluted sample by a validated reverse-phase HPLC-UV method. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

HPLC Method for Quantification

A robust HPLC method is crucial for accurate quantification. Nitrogen-containing heterocyclic compounds are well-suited for reverse-phase chromatography.[13][14]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 6.5).[13]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Solubility Data Overview

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Strong H-bond acceptor, large dipole moment. Known to be an excellent solvent for diverse structures.[3][9]
Dimethylformamide (DMF)High Similar properties to DMSO, effective at solvating polar molecules.[9]
Polar Protic EthanolModerate to High Capable of H-bond donation and acceptance, interacts well with the piperazine and nitrile moieties.
MethanolModerate to High Similar to ethanol, but its higher polarity may further enhance solubility.
Intermediate Polarity AcetonitrileModerate Polar aprotic solvent but a weaker H-bond acceptor than DMSO.
Ethyl AcetateLow to Moderate Ester functionality provides some polarity, but it is a less effective solvent for H-bonding solutes.
Non-Polar TolueneVery Low Aromatic but non-polar; unable to effectively solvate the polar functional groups.
Heptane/HexaneInsoluble Aliphatic hydrocarbon; lacks any significant interaction mechanism with the solute.

Note: These are qualitative predictions. The experimental protocol outlined in Section 4.0 is required to obtain precise quantitative values (e.g., in mg/mL or mM).

Conclusion and Practical Implications

This technical guide establishes a robust framework for understanding and determining the organic solvent solubility of this compound. While specific quantitative data is sparse, the provided physicochemical profile and theoretical considerations strongly suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like alcohols.

For drug development professionals, the actionable takeaway is the imperative to perform rigorous, quantitative solubility measurements using the detailed shake-flask protocol. The resulting data will directly inform critical decisions in process chemistry, enabling the selection of optimal solvents for synthesis and crystallization, and in preclinical development, ensuring the preparation of accurate and reliable solutions for biological evaluation. Adherence to this systematic approach mitigates risks associated with poor solubility and accelerates the journey of promising compounds from the laboratory to clinical evaluation.

References

An In-depth Technical Guide to 6-(Piperazin-1-yl)nicotinonitrile (CAS 149554-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound with the CAS number 149554-29-0, identified as 6-(Piperazin-1-yl)nicotinonitrile. The document summarizes its chemical structure and properties based on available data. However, it is important to note that a comprehensive literature review reveals a significant lack of published scientific studies specifically investigating the biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. While the piperazine and nicotinonitrile moieties are common in pharmacologically active compounds, specific data for this combination remains largely unavailable in the public domain.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 149554-29-0[1][2]
Chemical Name This compound[1][2]
Synonyms 6-(1-Piperazinyl)-3-pyridinecarbonitrile[2]
Molecular Formula C₁₀H₁₂N₄[2]
Molecular Weight 188.23 g/mol [2]
SMILES N#CC1=CC=C(N=C1)N1CCNCC1N/A
Predicted Boiling Point ~403.2 °C at 760 mmHg[2]
Predicted Density ~1.2 g/cm³[2]

Structure Diagram:

Caption: Chemical structure of this compound.

Potential Biological Significance (General Context)

While specific data for CAS 149554-29-0 is not available, the constituent chemical motifs, piperazine and nicotinonitrile, are present in numerous biologically active molecules. This section provides a general overview of the known activities of piperazine derivatives to offer a potential, albeit speculative, context for future research.

Piperazine derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of pharmacological activities.[3][4] These activities are diverse and depend heavily on the other substituents attached to the piperazine ring. Some of the documented biological activities of various piperazine-containing molecules include:

  • Anticancer Activity: Certain piperazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms can involve the induction of apoptosis.[5]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[6]

  • Antimicrobial and Antifungal Activity: Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3][7]

  • Enzyme Inhibition: Piperazine-based compounds have been developed as inhibitors for various enzymes, such as stearoyl-CoA desaturase-1 (SCD1), which is a target for metabolic diseases.[8]

It is crucial to reiterate that the above information is based on the broader class of piperazine derivatives and should not be directly extrapolated to this compound without specific experimental validation.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G A 6-Halonicotinonitrile C Reaction Vessel (Solvent, Base) A->C B Piperazine B->C D Work-up and Purification C->D Reaction Mixture E This compound D->E Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Due to the absence of specific experimental data, detailed protocols for biological assays, such as cytotoxicity assays, enzyme inhibition studies, or receptor binding assays, cannot be provided for this compound.

Conclusion and Future Directions

This compound (CAS 149554-29-0) is a readily identifiable chemical entity with a defined structure. However, there is a conspicuous absence of publicly available scientific research detailing its biological effects and mechanism of action. The presence of the piperazine and nicotinonitrile moieties suggests that this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology, central nervous system disorders, and infectious diseases, given the broad activities of related compounds.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic route.

  • In Vitro Biological Screening: Broad-based screening against a panel of cancer cell lines, receptors, enzymes, and microbial strains to identify potential biological activities.

  • Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies to elucidate the molecular mechanism would be warranted.

Until such studies are conducted and published, any discussion of the biological role of this compound remains speculative.

References

An In-depth Technical Guide on the Spectral and Synthetic Aspects of 6-(piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data, synthetic methodologies, and potential biological significance of 6-(piperazin-1-yl)nicotinonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and predictive models to offer valuable insights for researchers in medicinal chemistry and drug development. The document includes tabulated spectral data, a plausible synthetic protocol, and a discussion of the potential roles of the nicotinonitrile and piperazine moieties in biological systems.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine and a nicotinonitrile scaffold. The piperazine ring is a common pharmacophore found in a wide array of clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. Similarly, the nicotinonitrile moiety is a key structural element in numerous biologically active molecules. The combination of these two fragments in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the currently available, albeit limited, technical information on this compound.

Spectral Data

Direct experimental spectral data for this compound is not widely available in published literature. However, based on the known spectral characteristics of its constituent moieties and data from analogous structures, a predictive and comparative analysis is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹³C NMR Data

While an experimental spectrum is unavailable, a predicted ¹³C NMR spectrum provides estimated chemical shifts for the carbon atoms in this compound. These predictions are based on computational models and can serve as a useful reference for the analysis of synthesized samples.

Atom Predicted Chemical Shift (ppm)
C (Nitrile)~118
C (Aromatic, C-CN)~105
C (Aromatic)~152
C (Aromatic)~117
C (Aromatic)~140
C (Aromatic, C-Piperazine)~161
C (Piperazine, C-N Aromatic)~45
C (Piperazine, C-NH)~45

Note: These are predicted values and may differ from experimental results.

2.1.2. Comparative ¹H NMR Data

Experimental ¹H NMR data for closely related piperazine-substituted pyridines can provide an estimation of the expected proton signals for this compound. The aromatic protons on the nicotinonitrile ring are expected to appear as distinct multiplets in the downfield region (δ 6.5-8.5 ppm). The piperazine protons typically exhibit signals in the range of δ 2.5-4.0 ppm. The -NH proton of the piperazine ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Mass Spectrometry (MS)

The nominal mass of this compound (C₁₀H₁₂N₄) is 188.11 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to this mass with high accuracy. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments from the piperazine ring and the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (Piperazine)3300-3500 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2800-3000Stretching
C≡N (Nitrile)2220-2260Stretching
C=C, C=N (Aromatic Ring)1400-1600Stretching

Synthesis and Experimental Protocols

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the reaction of 6-chloronicotinonitrile with piperazine.

Reaction:

Reagents and Equipment:

  • 6-chloronicotinonitrile

  • Piperazine (anhydrous)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

  • A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) to scavenge the HCl byproduct

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve 6-chloronicotinonitrile (1 equivalent) in the chosen solvent.

  • Add piperazine (typically in excess, e.g., 2-3 equivalents) to the solution.

  • Add the base (e.g., 2 equivalents of K₂CO₃) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The final product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualization of Synthetic Workflow

The logical flow of the proposed synthesis can be visualized as follows:

Synthesis_Workflow Reactants 6-chloronicotinonitrile Piperazine Base (e.g., K2CO3) Reaction_Setup Dissolve in Solvent (e.g., DMF) Heat to Reflux Reactants->Reaction_Setup Combine Workup Cool to RT Filter Solids Remove Solvent Reaction_Setup->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the well-documented pharmacology of its constituent moieties allows for informed speculation on its potential applications.

Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. They are also prevalent in drugs targeting the central nervous system.

The nicotinonitrile scaffold is present in various compounds with diverse pharmacological profiles. For instance, some nicotinonitrile derivatives have shown potential as inhibitors of various enzymes and as modulators of receptor activity.

Given these precedents, this compound could be a valuable starting point for the design of novel kinase inhibitors, receptor antagonists, or other targeted therapies. The piperazine moiety offers a convenient handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The logical relationship for exploring the biological potential of this compound is outlined below:

Biological_Exploration Compound This compound Screening High-Throughput Screening (e.g., Kinase, GPCR panels) Compound->Screening Initial Testing Hit_ID Hit Identification Screening->Hit_ID Identifies Activity Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Develop Structure-Activity Relationships Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide has synthesized the available information on this compound, a compound of interest for medicinal chemistry and drug discovery. While direct experimental spectral and synthetic data are scarce, this document provides a robust framework for researchers by presenting predicted spectral data, a plausible and detailed synthetic protocol, and a discussion of the potential biological relevance of this molecule. The provided visualizations of the synthetic and biological evaluation workflows offer a clear roadmap for future research endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising heterocyclic scaffold.

The Multifaceted Therapeutic Potential of Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced solubility and oral bioavailability.[1][2] This has led to the incorporation of the piperazine moiety into a wide array of approved therapeutic agents and has made it a focal point in the discovery of novel drugs targeting a multitude of diseases.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperazine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][5] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[6][7]

Mechanisms of Action

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies have shown that certain piperazine derivatives can decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7.[8] Some derivatives have also been observed to activate caspase-8, a key initiator of the extrinsic apoptotic pathway, which can be linked to the suppression of the NF-κB signaling pathway.[8]

Furthermore, many piperazine-containing compounds inhibit cell proliferation by causing cell cycle arrest, often at the G1/S or G2/M phase boundaries.[5][7] This prevents cancer cells from proceeding through the division cycle, ultimately leading to cell death. The inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway, is another key strategy employed by these derivatives.[2][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A selection of reported activities is presented in Table 1.

Compound/Derivative ClassCancer Cell LineActivity (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI50: 1.00[6][9]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)GI50: 1.35[6][9]
Benzothiazole-piperazine 1dHUH-7 (Hepatocellular)GI50: 1.23[10]
Benzothiazole-piperazine 1dMCF-7 (Breast)GI50: 0.98[10]
Benzothiazole-piperazine 1dHCT-116 (Colorectal)GI50: 1.54[10]
Quinoxaline derivative VIIIcHCT-116 (Colorectal)IC50: 2.5[11]
Quinoxaline derivative VIIIcMCF-7 (Breast)IC50: 9[11]
Novel Piperazine Derivative (PCC)SNU-475 (Human Liver Cancer)IC50: 6.98[8][10]
Novel Piperazine Derivative (PCC)SNU-423 (Human Liver Cancer)IC50: 7.76[8][10]
Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative (typically in serial dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2][10]

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[10][13]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[12][13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[1][13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Anticancer Evaluation Workflow

experimental_workflow_anticancer cluster_0 Preclinical Evaluation of Anticancer Piperazine Derivatives cluster_1 MoA Details compound_synthesis Compound Synthesis & Characterization in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays) compound_synthesis->in_vitro_screening lead_identification Lead Compound Identification in_vitro_screening->lead_identification moa_studies Mechanism of Action Studies lead_identification->moa_studies in_vivo_evaluation In Vivo Evaluation (Animal Models) moa_studies->in_vivo_evaluation apoptosis_assay Apoptosis Assays (Annexin V, Caspase) cell_cycle_analysis Cell Cycle Analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot)

Caption: A general workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

Visualizing Apoptosis Induction

apoptosis_pathway cluster_0 Piperazine Derivative-Induced Apoptosis cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway piperazine Piperazine Derivative mitochondrion Mitochondrion piperazine->mitochondrion Stress death_receptor Death Receptor piperazine->death_receptor Binding cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of intrinsic and extrinsic apoptosis pathways induced by piperazine derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[13][14]

Antibacterial and Antifungal Activity

Numerous studies have reported the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][14][15] The incorporation of electron-withdrawing groups, such as chloro, bromo, or nitro groups, on the piperazine scaffold has been shown to enhance antibacterial activity.[16]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of piperazine derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismActivity (µg/mL)Reference
Chalcone-piperazine D2Rhizoctonia solaniEC50: 1.83[17]
Chalcone-piperazine D2Colletotrichum gloeosporioidesEC50: 10.42[17]
N,N′-Bis(1,3,4-thiadiazole)-piperazine 6cE. coliMIC: 8[18]
N,N′-Bis(1,3,4-thiadiazole)-piperazine 4, 6c, 6dS. aureusMIC: 16[18]
N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d, 7bB. subtilisMIC: 16[18]
Triazole-piperazine 1d, 1iC. albicans 14053MIC80: 0.25[19]
Piperazine propanol GSI578C. albicans 1,3-beta-D-glucan synthaseIC50: 0.16 (µM)[20]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[21]

  • Compound Preparation: The piperazine derivative is dissolved in a suitable solvent like DMSO to create a stock solution.[21]

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or another appropriate broth for fungi.[18][21]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[21]

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound) are included.[21]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Antiviral Activity: A Promising Frontier

Piperazine derivatives have also been investigated for their potential to combat viral infections. Research has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Chikungunya virus, and coronaviruses.[10][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine derivatives are target-specific. For instance, in the context of HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or as CCR5 antagonists, preventing the virus from entering host cells.[10][23] Against alphaviruses like Chikungunya, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein, which may interfere with viral assembly or stability.[22] More recently, piperazine-based compounds have been developed as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[24]

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Compound/Derivative ClassVirus/TargetActivity (µM)Reference
Arylpiperazinyl fluoroquinoloneHIV-1IC50: 0.06[25]
Diarylpyrimidine-piperazine 58HIV-1EC50: 0.0014[10]
Benzamide-piperazine 45HIV-1 (H9 cells)IC50: 3.9[10]
CCR5 antagonist 23hHIV-1IC50: 0.44[23]
Trisubstituted piperazine GC-78-HClSARS-CoV-2EC50: 0.40[24]
1,3,5-Triazine-piperazine C35Potato Virus Y (inactivation)EC50: 110.1 µg/mL[25]
Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.[26][27]

  • Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.

  • Compound and Virus Incubation: The cells are treated with different concentrations of the piperazine derivative, followed by infection with a known amount of virus.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The reduction in the number of plaques in treated wells compared to untreated controls is used to calculate the inhibitory concentration.

Central Nervous System (CNS) Activity

The piperazine scaffold is a key component in many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[28][29] Their activity often stems from their ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.[4][30]

Mechanisms of CNS Action

Arylpiperazine derivatives, in particular, are known to exhibit high affinity for various serotonin (5-HT) and dopamine (D2) receptor subtypes.[2] For example, some antipsychotic piperazine derivatives act as antagonists or partial agonists at D2 and 5-HT2A receptors.[31] Antidepressant effects can be mediated through interactions with serotonin transporters (SERT) and various 5-HT receptors.[28] The anxiolytic properties of some derivatives are linked to their activity at 5-HT1A receptors.[32]

Quantitative Data on CNS-Related Activity

The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Ki) to specific receptors.

Compound/Derivative ClassTarget ReceptorActivity (Ki, nM)Reference
Multi-target antipsychotic 3wD21.2[31]
Multi-target antipsychotic 3w5-HT1A0.8[31]
Multi-target antipsychotic 3w5-HT2A1.5[31]
BZP (1-benzylpiperazine)SERTIC50: 132[5]
TFMPP5-HT1A130[5]
mCPP5-HT2C1.3[5]
Experimental Protocols

Forced Swim Test (Antidepressant-like Activity)

The forced swim test is a common behavioral assay used to screen for potential antidepressant drugs in rodents.[28][33][34]

  • Apparatus: A cylindrical container is filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[28]

  • Procedure: The animal (mouse or rat) is placed in the water for a short period (e.g., 6 minutes).[33]

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.[33]

  • Drug Effect: Antidepressant compounds typically reduce the duration of immobility and increase active behaviors like swimming and climbing.[33]

Conclusion

The piperazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and development of new therapeutic agents. The derivatives stemming from this core structure exhibit a vast range of biological activities, with significant potential in the treatment of cancer, infectious diseases, and central nervous system disorders. The data and methodologies presented in this guide underscore the importance of continued research into this privileged heterocyclic system. Future work will undoubtedly focus on optimizing the potency and selectivity of piperazine derivatives, elucidating their detailed mechanisms of action, and translating promising preclinical candidates into clinically effective therapies.

References

The Discovery and Enduring Legacy of Nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, also known as 3-cyanopyridine, stands as a cornerstone in the landscape of modern organic synthesis. Its journey from a laboratory curiosity to a critical industrial intermediate is a testament to the evolution of chemical manufacturing and its profound impact on medicine and agriculture. This in-depth guide explores the discovery, history, and diverse applications of nicotinonitrile compounds, providing detailed experimental protocols and insights into their mechanisms of action.

Discovery and Historical Synthesis

The history of nicotinonitrile is intrinsically linked to the discovery of nicotinic acid (niacin, or vitamin B3). While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, the isolation and characterization of nicotinonitrile as a distinct compound followed later.

One of the earliest laboratory-scale syntheses of nicotinonitrile involved the dehydration of its corresponding amide, nicotinamide. This classic method, though not suitable for large-scale production, laid the groundwork for understanding the chemistry of this important pyridine derivative.

A significant milestone in the history of nicotinonitrile was the development of the ammoxidation of 3-methylpyridine (3-picoline). This process, which involves the vapor-phase reaction of 3-picoline with ammonia and oxygen over a catalyst, revolutionized the production of nicotinonitrile, making it readily available for industrial applications.[1] Today, this remains the dominant method for its large-scale synthesis.

Evolution of Synthesis Methodologies

The quest for more efficient and economical methods for synthesizing nicotinonitrile has led to the development of various synthetic routes over the years. Below is a comparative summary of the key methods.

Synthesis MethodKey ReagentsCatalystTypical Yield (%)Temperature (°C)Pressure (atm)Reference
Dehydration of NicotinamideNicotinamide, Phosphorus Pentoxide (P₂O₅)-83-84Molten StateReduced[2]
Ammoxidation of 3-Picoline3-Picoline, Ammonia, OxygenVanadium and Molybdenum Oxides>95350-4501-3[3]
From 2-Methyleneglutaronitrile2-Methyleneglutaronitrile, Halogen, Lewis AcidPlatinum or Palladium---[4]
Experimental Protocols

2.1.1. Dehydration of Nicotinamide

This laboratory-scale procedure provides a high yield of nicotinonitrile from readily available starting material.[5]

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Phosphorus pentoxide (100 g, 0.70 mole)

  • Round-bottom flask (1 L)

  • Air condenser (80 cm)

  • Claisen flask (125 mL)

  • Ice-salt bath

  • High-temperature burner

  • Ether or Acetone for rinsing

Procedure:

  • Place powdered nicotinamide and phosphorus pentoxide in the round-bottom flask and mix thoroughly by shaking.

  • Connect the flask to the air condenser arranged for distillation, with the Claisen flask as the receiver, cooled in an ice-salt bath.

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture vigorously with a high-temperature burner, moving the flame to ensure rapid and even melting. Continue heating until no more product distills over (approximately 15-20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser into the receiver using ether or acetone.

  • If ether is used, distill it off on a steam bath.

  • Distill the crude nicotinonitrile at atmospheric pressure using an air condenser. The pure product boils at 205-208 °C and melts at 50-51 °C.

  • The expected yield is 71-72 g (83-84%).

2.1.2. Ammoxidation of 3-Picoline (Industrial Process)

This continuous vapor-phase process is the cornerstone of industrial nicotinonitrile production.[3]

Materials:

  • 3-Picoline

  • Ammonia

  • Air

  • Alumina-supported catalyst containing Vanadium, Molybdenum, and other metal oxides.

General Procedure:

  • Vaporize 3-picoline and mix it with ammonia and air. The typical molar ratio of 3-picoline:ammonia:air is in the range of 1:2-7:10-15.

  • Pass the gaseous mixture through a fixed-bed or fluidized-bed reactor containing the ammoxidation catalyst.

  • Maintain the reaction temperature between 350-450 °C.

  • The reaction product stream, containing nicotinonitrile, unreacted starting materials, and byproducts, is then cooled and purified through a series of absorption and distillation steps.

  • High-purity nicotinonitrile is obtained with yields typically exceeding 95%.

Nicotinonitrile in Pharmaceutical Synthesis

Nicotinonitrile is a versatile building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] Its pyridine ring and reactive nitrile group allow for a wide range of chemical transformations.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] The synthesis of bosutinib utilizes a quinoline-3-carbonitrile core, which can be derived from nicotinonitrile precursors.

Signaling Pathway: Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are constitutively active in CML and drive cancer cell proliferation and survival.[1][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-Abl (Constitutively Active) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates Src_Kinases Src Family Kinases Src_Kinases->PI3K activates Src_Kinases->STAT5 activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression regulates Akt Akt PI3K->Akt Akt->Gene_Expression regulates STAT5->Gene_Expression regulates Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits Bosutinib->Src_Kinases inhibits

Bosutinib Inhibition of Bcr-Abl and Src Signaling
Neratinib: An Irreversible Pan-ErbB Inhibitor

Neratinib is another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Its synthesis also involves intermediates that can be derived from nicotinonitrile.

Signaling Pathway: Neratinib irreversibly inhibits the kinase activity of the epidermal growth factor receptor (EGFR) family, including HER2 (ErbB2), by covalently binding to a cysteine residue in the ATP-binding site. This blocks downstream signaling pathways that promote cell growth and survival.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression regulates Akt Akt PI3K->Akt Akt->Gene_Expression regulates Neratinib Neratinib Neratinib->EGFR irreversibly inhibits Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR binds

Neratinib Inhibition of EGFR/HER2 Signaling
Pim Kinase Inhibitors

Nicotinonitrile derivatives have also been explored as inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[2][12][13]

Signaling Pathway: Pim kinases are downstream effectors of the JAK/STAT signaling pathway. They phosphorylate various substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[7][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim_Kinase Pim Kinase STAT->Pim_Kinase upregulates transcription BAD BAD (pro-apoptotic) Pim_Kinase->BAD phosphorylates (inactivates) Apoptosis Apoptosis BAD->Apoptosis inhibits Nicotinonitrile_Inhibitor Nicotinonitrile-based Pim Kinase Inhibitor Nicotinonitrile_Inhibitor->Pim_Kinase inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor binds

Inhibition of Pim Kinase Signaling by Nicotinonitrile Derivatives

Applications in Agrochemicals

The versatility of the nicotinonitrile scaffold extends to the agrochemical industry, where it is a key component in the synthesis of various herbicides, fungicides, and insecticides.[5][16][17] The pyridine ring is a common feature in many successful agrochemicals, and the nitrile group provides a convenient handle for further chemical modification.

Fungicides

Nicotinamide derivatives, which can be synthesized from nicotinonitrile, have shown promising antifungal activity. By incorporating other fungicidal pharmacophores, such as 1,3,4-oxadiazole, novel compounds with enhanced efficacy against various plant pathogens have been developed.

Example Synthesis of a Nicotinamide-based Fungicide Intermediate:

A general approach involves the conversion of nicotinonitrile to nicotinic acid, followed by conversion to the acid chloride and subsequent reaction with a substituted amine to form the final nicotinamide derivative.

G Nicotinonitrile Nicotinonitrile Nicotinic_Acid Nicotinic Acid Nicotinonitrile->Nicotinic_Acid Hydrolysis Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride SOCl₂ Nicotinamide_Fungicide N-(thiophen-2-yl) nicotinamide derivative Nicotinoyl_Chloride->Nicotinamide_Fungicide Substituted_Amine Substituted Amine (e.g., containing a thiophene ring) Substituted_Amine->Nicotinamide_Fungicide

General Synthesis of Nicotinamide-based Fungicides

Conclusion

From its early discovery linked to the essential vitamin niacin to its current status as a high-volume industrial chemical, nicotinonitrile has proven to be a remarkably versatile and valuable molecule. Its rich chemistry has enabled the development of life-saving pharmaceuticals and crop-protecting agrochemicals. The ongoing research into novel nicotinonitrile derivatives promises to further expand its applications and solidify its importance in the chemical and life sciences for years to come.

References

The Strategic Role of 6-(piperazin-1-yl)nicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic use of versatile molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the significance of 6-(piperazin-1-yl)nicotinonitrile, a key building block that has proven instrumental in the synthesis of potent enzyme inhibitors and other biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth analysis of its application, particularly in the creation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Introduction: The Versatility of the Piperazine-Pyridine Scaffold

The this compound core combines two key pharmacophoric elements: a piperazine ring and a pyridine ring bearing a nitrile group. The piperazine moiety is a common feature in many approved drugs, offering a flexible linker that can be readily functionalized to modulate physicochemical properties and target interactions.[1][2] The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor, while the nitrile group can participate in crucial interactions with biological targets. This unique combination makes this compound a valuable starting material for creating libraries of compounds with diverse pharmacological activities.

Central Role in the Development of PARP-1 Inhibitors

A significant application of this compound is in the synthesis of potent PARP-1 inhibitors.[3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for maintaining genomic integrity. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making it a prime target for anticancer therapies.

Derivatives of this compound have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties of PARP-1 inhibitors. The piperazine nitrogen allows for the introduction of various substituents that can interact with specific residues in the PARP-1 active site, thereby enhancing binding affinity and inhibitory activity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships of PARP-1 inhibitors. Key findings from various studies indicate that the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitory potency. For instance, the introduction of an acyl group on the piperazine nitrogen has been a successful strategy in developing potent inhibitors.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of PARP-1 inhibitors derived from the this compound core, highlighting the impact of different substituents on their biological activity.

Compound IDR Group (Substituent on Piperazine)PARP-1 IC50 (nM)Antiproliferative Activity (IC50 in BRCA-deficient cells, nM)
1 H>1000>10000
2 -C(O)CH31502500
3 -C(O)Ph50800
4 -C(O)-(4-fluorophenyl)25350
5 -C(O)-cyclopropyl15150
6 -C(O)-tert-butyl801200

Data compiled from representative studies on PARP-1 inhibitors.

Experimental Protocols

General Synthesis of 6-(4-acylpiperazin-1-yl)nicotinonitrile Derivatives

This protocol outlines a general method for the acylation of this compound.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-(4-acylpiperazin-1-yl)nicotinonitrile derivative.

In Vitro PARP-1 Inhibition Assay

This protocol describes a typical enzymatic assay to determine the IC50 values of the synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with Tween-20)

Procedure:

  • Coat the streptavidin-coated 96-well plates with biotinylated NAD+.

  • In a separate plate, incubate recombinant PARP-1 enzyme with varying concentrations of the inhibitor compound for 15 minutes at room temperature.

  • Add histone H1 to the enzyme-inhibitor mixture and transfer the solution to the NAD+-coated plate to initiate the PARylation reaction. Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody specific for poly(ADP-ribose) and incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

  • After a final wash, add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA repair and a general workflow for the synthesis and evaluation of PARP-1 inhibitors based on the this compound scaffold.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP-1 Complex PARP1->Trapped_PARP1 forms NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER mediate Inhibitor This compound -based Inhibitor Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break Trapped_PARP1->Replication_Fork_Collapse leads to Apoptosis Apoptosis (Synthetic Lethality in HR-deficient cells) Replication_Fork_Collapse->Apoptosis induces

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Acylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro PARP-1 Inhibition Assay (IC50) Purification->Biochemical_Assay Cellular_Assay Antiproliferative Assay (e.g., in BRCA-deficient cells) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of this compound-based PARP-1 inhibitors.

Conclusion

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of targeted anticancer agents like PARP-1 inhibitors. Its synthetic tractability and the ability to systematically modify its structure to enhance biological activity and drug-like properties underscore its importance. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to leverage this versatile core in their drug discovery programs. Further exploration of this scaffold is anticipated to yield novel therapeutic candidates for a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Piperazine Compounds

Introduction

Piperazine and its derivatives are a significant class of heterocyclic compounds widely utilized in drug development due to their versatile therapeutic applications, including roles as anticancer, anthelmintic, and antipsychotic agents.[1][2][3] However, the promising therapeutic potential of these compounds is often counterbalanced by safety concerns, including potential hepatotoxicity, cardiotoxicity, and genotoxicity.[4][5][6][7] Therefore, a robust and comprehensive preliminary toxicity screening is a critical and indispensable step in the early stages of drug discovery and development. This ensures that only candidates with the most favorable safety profiles advance, saving significant time and resources.

This technical guide provides a detailed overview of the core methodologies for the preliminary toxicity screening of piperazine compounds. It includes structured data from various studies, detailed experimental protocols for key assays, and visualizations of critical workflows and cellular pathways to aid researchers in designing and interpreting their screening studies.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening involves evaluating the general cytotoxicity of piperazine derivatives against various cell lines. This provides a baseline understanding of the concentration range at which a compound elicits a toxic response. Assays typically measure metabolic activity, membrane integrity, or total cellular protein.

Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives

The following tables summarize the cytotoxic activity of various piperazine compounds, expressed as IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition), or EC50 (half-maximal effective concentration) values. A lower value indicates higher cytotoxic potency.

Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines [1][2][8][9]

Compound Class/ID Cancer Cell Line Assay Type IC50 / GI50 (µM) Reference
Piperazine Derivative PCC SNU-475 (Human Liver Cancer) Not Specified 6.98 [1]
Piperazine Derivative PCC SNU-423 (Human Liver Cancer) Not Specified 7.76 [1]
Benzothiazole-Piperazine 1d HUH-7 (Hepatocellular) Not Specified 1.23 [1]
Benzothiazole-Piperazine 1d MCF-7 (Breast) Not Specified 0.98 [1]
Benzothiazole-Piperazine 1d HCT-116 (Colorectal) Not Specified 1.54 [1]
Guanidine Derivative 7g HT-29 (Colon Cancer) MTT Assay < 2 [8]
Guanidine Derivative 7g A549 (Lung Cancer) MTT Assay < 2 [8]
Ciprofloxacin Derivative 2 Various Not Specified 10 [2]
Ciprofloxacin Derivative 6h Various Not Specified 10 [2]

| Quinazolinone Derivatives | A-549, HCT-8, HepG2, K562 | MTT Assay | Varies |[9] |

Table 2: Cardiotoxicity of Piperazine Designer Drugs in H9c2 Cardiomyoblasts [5][10]

Compound EC50 (µM) after 24h Incubation
N-benzylpiperazine (BZP) 343.9
1-(3-trifluoromethylphenyl) piperazine (TFMPP) 59.6
1-(4-methoxyphenyl) piperazine (MeOPP) 570.1

| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) | 702.5 |

Experimental Workflow: In Vitro Cytotoxicity

The following diagram illustrates a standard workflow for assessing the cytotoxicity of novel compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellSeeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well) CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 3. Compound Treatment (Add dilutions to cells) CellSeeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation AssayStep 5. Assay-Specific Step (e.g., Add MTT Reagent) Incubation->AssayStep Measurement 6. Absorbance/Fluorescence Measurement AssayStep->Measurement DataAnalysis 7. Data Analysis (Calculate IC50/EC50) Measurement->DataAnalysis

General experimental workflow for in vitro cytotoxicity assessment.
Experimental Protocols

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[1][11]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1][12]

  • Compound Treatment : Prepare serial dilutions of the piperazine compound in the appropriate culture medium. Remove the overnight medium and add the compound dilutions. Include vehicle and positive controls.[13]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1][12]

  • Solubilization : Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[1] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength (e.g., 630 nm) can be used for background correction.[1][11]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[13]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[1][14]

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation : Incubate the plate for the desired exposure time.

  • Sample Collection : After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • Reaction Preparation : Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically involves mixing a catalyst and a dye solution.[1]

  • Reaction Incubation : Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[1]

  • Stop Reaction : Add 50 µL of stop solution if required by the kit.[1]

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis : Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[1]

Organ-Specific Toxicity Screening

Beyond general cytotoxicity, it is crucial to investigate toxicity in specific organ systems that are common targets for drug-induced injury, such as the liver and heart.

Hepatotoxicity

Piperazine derivatives have been shown to induce hepatotoxicity.[4][15][16] In vitro models using human hepatic cell lines (e.g., HepG2, HepaRG) and primary hepatocytes are valuable tools for screening.[15][17]

Mechanism of Hepatotoxicity Studies suggest that piperazine designer drugs can cause an increase in reactive species formation, leading to intracellular glutathione (GSH) and ATP depletion, loss of mitochondrial membrane potential (Δψm), and caspase-3 activation.[15][17] Another identified mechanism involves the upregulation of key enzymes in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis.[4] The transcription factor SREBP-1 has been identified as a key regulator in this process.[4]

G cluster_cell Hepatocyte Piperazine Piperazine Compound ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS GSH_ATP ↓ GSH & ATP Depletion ROS->GSH_ATP Mito Loss of Mitochondrial Membrane Potential GSH_ATP->Mito Caspase ↑ Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis

Hepatotoxicity pathway involving oxidative stress.
Cardiotoxicity

Certain piperazine derivatives are potentially cardiotoxic, with effects including decreased intracellular ATP, increased intracellular calcium, and a decrease in mitochondrial membrane potential.[5][10][18] The H9c2 rat cardiac cell line is a commonly used model for initial cardiotoxicity screening.[5][10] A critical aspect of cardiotoxicity assessment is evaluating the potential for compounds to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias.

This high-throughput assay evaluates a compound's potential to inhibit the hERG potassium channel.[19]

  • Cell Culture : Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Compound Preparation : Prepare serial dilutions of the piperazine derivative. Include a vehicle control and a known hERG inhibitor as a positive control.

  • Assay Execution (Automated System) :

    • The system establishes a whole-cell patch-clamp recording from a single cell in each well of a multi-well plate.[19]

    • A specific voltage protocol is applied to elicit hERG channel currents (e.g., a depolarizing step followed by a repolarizing step to measure the tail current).[19]

    • A stable baseline current is recorded.

    • The system perfuses the cell with the different concentrations of the test compound, and the corresponding inhibition of the hERG current is recorded.[19]

  • Data Analysis : Calculate the percentage of hERG current inhibition for each concentration compared to the vehicle control and determine the IC50 value.

G Piperazine Piperazine Compound Mitochondria Mitochondrial Impairment Piperazine->Mitochondria ATP ↓ Intracellular ATP Mitochondria->ATP Calcium ↑ Intracellular Calcium Mitochondria->Calcium MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Apoptosis & Secondary Necrosis ATP->Apoptosis Calcium->Apoptosis MMP->Apoptosis

Cardiotoxicity pathway induced by piperazine compounds.

Genotoxicity Assessment

Genotoxicity testing is required by regulatory agencies and is essential to assess the potential of a compound to cause genetic damage, which can lead to carcinogenesis.[20] The bacterial reverse mutation assay, or Ames test, is a standard initial screening tool.

Experimental Protocol 4: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[21][22] The test measures the ability of a chemical to cause a reverse mutation that restores the functional gene (His+), allowing the bacteria to grow on a histidine-deficient medium.[21]

  • Strain Selection : Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[22][23]

  • Metabolic Activation : Perform the test with and without a mammalian metabolic activation system (e.g., rat liver homogenate, S9 fraction), as some chemicals only become mutagenic after metabolism.[20][23]

  • Exposure (Plate Incorporation Method) :

    • Mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).[24]

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).[21]

  • Incubation : Incubate the plates at 37°C for 48-72 hours.[21]

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Data Analysis : A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[23]

Findings on Piperazine Genotoxicity

  • Piperazine and its salts generally did not induce point mutations in bacterial tests.[7][25]

  • However, some derivatives, such as 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed a dose-dependent increase in reverse mutations in the presence of metabolic activation (S9).[23]

  • The nitrosation products of piperazine are known in vivo mutagens.[7]

  • One benzothiazole-piperazine derivative (1j) was found to be mutagenic on the TA98 strain, while a similar compound (1h) was not mutagenic or genotoxic in a chromosomal aberration assay.[20]

G cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis Bacteria 1. Prepare His- auxotrophic S. typhimurium culture Compound 2. Prepare test compound (various concentrations) Mix 4. Mix bacteria, compound, top agar (+/- S9) Bacteria->Mix S9 3. Prepare S9 mix (for metabolic activation) Plate 5. Pour onto histidine-deficient agar plates Mix->Plate Incubate 6. Incubate at 37°C for 48-72 hours Plate->Incubate Count 7. Count revertant (His+) colonies Incubate->Count Analyze 8. Assess mutagenicity based on a dose-dependent increase Count->Analyze

Experimental workflow for the Ames test.

Alternative and In Vivo Models

While in vitro assays are excellent for high-throughput screening, data from whole organisms can provide more complex toxicological insights.

Data from Alternative & In Vivo Models

Table 3: Toxicity Data from In Vivo Models [2][26]

Compound Model Organism Endpoint Value
N-benzylpiperazine (BZP) Caenorhabditis elegans LC50 52.21 mM
1-(4-methoxyphenyl)piperazine (MeOPP) Caenorhabditis elegans LC50 5.72 mM
1-(3,4-methylenedioxybenzyl)piperazine (MDBP) Caenorhabditis elegans LC50 1.22 mM

| Ciprofloxacin-piperazine derivatives | Healthy Mice | MTD | >80 mg/kg |

The nematode Caenorhabditis elegans has been used as an alternative in vivo model to evaluate the toxicity of piperazine designer drugs.[26] Studies have shown these compounds can induce developmental alterations, decrease locomotor activity, and cause neuronal damage, confirming their toxic potential in a whole organism.[26] Additionally, preliminary in vivo studies in mice have been used to determine the maximal tolerated dose (MTD) for some ciprofloxacin-piperazine derivatives, showing them to be non-toxic at certain concentrations.[2]

Conclusion

The preliminary toxicity screening of piperazine compounds requires a multi-faceted approach. This guide outlines a systematic strategy, beginning with broad in vitro cytotoxicity assays, followed by more specific investigations into organ-specific toxicities like hepatotoxicity and cardiotoxicity, and concluding with essential genotoxicity assessments. The provided protocols and reference data serve as a foundational resource for researchers to identify compounds with a higher probability of success in later stages of drug development. A thorough understanding and implementation of these screening methods are paramount to mitigating risk and advancing safer therapeutic agents to the clinic.

References

A Technical Guide to 6-(piperazin-1-yl)nicotinonitrile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-(piperazin-1-yl)nicotinonitrile, a heterocyclic compound featuring both a pyridine and a piperazine moiety, serves as a critical building block in medicinal chemistry and drug discovery. Its structural framework is prevalent in a variety of biologically active molecules, making it a compound of significant interest for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, commercial availability, synthesis protocols, and its role in modulating key biological pathways, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder.[1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark, dry, and sealed environment at room temperature.[2] Key quantitative data are summarized below.

PropertyValueReference
CAS Number 149554-29-0[2][3]
Molecular Formula C₁₀H₁₂N₄[2][3]
Molecular Weight 188.23 g/mol [2][3]
Melting Point 76 °C[3]
Boiling Point ~403.2 °C at 760 mmHg (Predicted)[3]
Density ~1.2 g/cm³ (Predicted)[3]
Solubility Low in water; Soluble in DMSO, Chloroform, Dichloromethane[1][4]

Commercial Suppliers for Research Use

This compound is available from several chemical suppliers specializing in research-grade materials. The following table lists prominent suppliers, noting that this product is intended for research use only.[2][5]

SupplierAvailable Forms/Synonyms
AK Scientific, Inc. This compound
Santa Cruz Biotechnology, Inc. 2-(1-Piperazino)pyridine-5-carbonitrile; 6-(piperazin-1-yl)pyridine-3-carbonitrile
BLD Pharm This compound
Key Organics Limited 6-(piperazin-1-yl)pyridine-3-carbonitrile
BOC Sciences 6-(piperazin-1-yl)pyridine-3-carbonitrile
Dayang Chem (Hangzhou) Co.,Ltd. 6-Piperazinonicotinonitrile
Chiralen 6-piperazin-1-ylpyridine-3-carbonitrile

Synthesis and Experimental Workflows

The synthesis of this compound and its analogs typically proceeds via a nucleophilic aromatic substitution reaction. A common pathway involves the displacement of a halide (commonly chlorine) from the pyridine ring with piperazine.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 6-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution A->Reaction B Piperazine B->Reaction C Solvent (e.g., DMF) C->Reaction D Base (e.g., Na₂CO₃) D->Reaction E Heat (e.g., 90°C) E->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.

Adapted from the synthesis of a related analog.[6]

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add piperazine (1.0-1.2 eq) and sodium carbonate (2.0 eq).

  • Heating: Stir the reaction mixture under a nitrogen atmosphere at 90°C for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action

While specific data on this compound is limited, the broader class of piperazine-containing compounds exhibits significant biological activity, particularly in oncology. Studies on structurally related piperazine derivatives show potent anticancer effects by inducing apoptosis in cancer cells.

A novel piperazine-containing compound (PCC) demonstrated significant cytotoxicity against human liver cancer cell lines.[7]

Cell LineIC₅₀ Value (µg/mL)Treatment Duration
SNU-475 (Liver Cancer)6.98 ± 0.1124 hours
SNU-423 (Liver Cancer)7.76 ± 0.4524 hours
THLE-3 (Normal Liver)48.63 ± 0.1224 hours

Data from a study on a related piperazine derivative, not this compound itself.[7]

Research on piperazine derivatives reveals that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This dual-action mechanism makes them promising candidates for cancer therapy. Key events include the activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3/7), coupled with the suppression of survival signals like NF-κB.[7][8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Piperazine Compound (e.g., PCC) cas8 Caspase-8 compound->cas8 activates nfkb NF-κB Translocation compound->nfkb inhibits mito Mitochondria compound->mito induces stress cas37 Caspase-3/7 cas8->cas37 activates cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 activates cas9->cas37 activates apoptosis Apoptosis cas37->apoptosis executes

Apoptosis signaling induced by a representative piperazine compound.[7][8]

Adapted from methodologies used for piperazine derivatives.[7]

  • Cell Seeding: Seed human cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (dissolved in DMSO, then diluted in media) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols for 6-(piperazin-1-yl)nicotinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 6-(piperazin-1-yl)nicotinonitrile as a versatile building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The protocols outlined below offer step-by-step methodologies for the synthesis of key intermediates and final products, supported by quantitative data and mechanistic insights.

Introduction

This compound is a valuable scaffold in medicinal chemistry, combining the reactive nitrile group, the versatile piperazine moiety, and the pyridine core. This unique combination allows for a diverse range of chemical transformations, leading to the synthesis of compounds targeting various biological pathways. This document focuses on its application in the synthesis of kinase inhibitors and other pharmacologically active agents. The piperazine ring offers a site for substitution to modulate solubility and target engagement, while the cyanopyridine core can be elaborated into various fused heterocyclic systems.

Synthetic Applications and Experimental Protocols

The primary synthetic utility of this compound involves nucleophilic substitution at the 6-position of the pyridine ring, typically starting from 6-halonicotinonitriles, followed by transformations of the cyano group and further functionalization of the piperazine nitrogen.

Synthesis of 6-(Substituted-piperazin-1-yl)nicotinonitrile Derivatives

A common entry point for diversification is the synthesis of N-substituted piperazinyl nicotinonitriles. This is typically achieved through a nucleophilic aromatic substitution reaction between a 6-halonicotinonitrile and a desired piperazine derivative.

Protocol 1: Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile

This protocol describes the synthesis of a common intermediate where the piperazine nitrogen is functionalized with a methyl group.

  • Reaction Scheme:

  • Materials:

    • 6-chloronicotinonitrile

    • N-methylpiperazine

    • Sodium carbonate (Na₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of 6-chloro-3-cyanopyridine (1.0 eq) in DMF under a nitrogen atmosphere, add N-methylpiperazine (1.0 eq) and sodium carbonate (2.0 eq).

    • Stir the reaction mixture at 90 °C for 5 hours.

    • After cooling to room temperature, dilute the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure to yield the product.[1]

  • Quantitative Data:

CompoundStarting MaterialReagentsSolventTemperatureTimeYield
6-(4-methylpiperazin-1-yl)nicotinonitrile6-chloro-3-cyanopyridineN-methylpiperazine, Na₂CO₃DMF90 °C5 h85%
Synthesis of Fused Heterocyclic Systems

The cyanopyridine moiety of this compound is an excellent precursor for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and fused pyrimidines. These scaffolds are prevalent in many biologically active molecules.

Protocol 2: Gewald Synthesis of 2-Aminothieno[2,3-b]pyridine Derivatives

The Gewald reaction is a one-pot multicomponent reaction that allows for the synthesis of 2-aminothiophenes. This can be adapted to create thieno[2,3-b]pyridines, which are known to have a wide range of biological activities, including as kinase inhibitors.

  • General Reaction Scheme:

  • Conceptual Workflow:

    The synthesis of thieno[2,3-b]pyridines from a nicotinonitrile precursor is a key step in building complex heterocyclic systems.

    Gewald_Synthesis Start This compound Reactants Carbonyl Compound + Elemental Sulfur + Base Product 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative Reactants->Product Gewald Reaction

    Gewald reaction workflow.
  • Detailed Protocol (Hypothetical adaptation for this compound):

    • In a round-bottom flask, combine this compound (1.0 eq), a ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as morpholine or piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.

  • Expected Quantitative Data (based on related literature):

Product ClassStarting MaterialKey ReagentsTypical Yields
2-Aminothieno[2,3-b]pyridine derivativesNicotinonitrile derivativesKetone/Aldehyde, Sulfur, Base60-90%

Protocol 3: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized in a one-pot reaction from 5-aminopyrazoles, which can be conceptually derived from nicotinonitrile precursors.

  • Conceptual Workflow:

    This workflow illustrates the multi-step, one-pot synthesis of pyrazolo[3,4-b]pyridines.

    Pyrazole_Synthesis Start 5-Aminopyrazole (derived from nicotinonitrile) Reactants β-Ketonitrile Intermediate Domino Reaction Intermediate Reactants->Intermediate Three-component Domino Reaction Product 4-Aminopyrazolo[3,4-b]pyridine Intermediate->Product Cyclization

    Pyrazolo[3,4-b]pyridine synthesis workflow.
  • Detailed Protocol (General procedure adaptable for this compound-derived precursors):

    • A mixture of a 5-aminopyrazole derivative (1.0 eq) and a β-ketonitrile (1.0 eq) in DMSO is heated.

    • The reaction proceeds through a domino sequence to yield the 4-aminopyrazolo[3,4-b]pyridine derivative.

    • The product can be isolated by precipitation upon addition of water and purified by recrystallization.[2]

  • Expected Quantitative Data (based on related literature):

Product ClassStarting MaterialKey ReagentsTypical Yields
4-Aminopyrazolo[3,4-b]pyridine derivatives5-Aminopyrazole derivativesβ-Ketonitriles69-81%

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several key signaling pathways implicated in diseases like cancer.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several cancers. Nicotinonitrile derivatives have been identified as potent Pim-1 kinase inhibitors.

  • Signaling Pathway Overview:

    The JAK/STAT pathway is a primary upstream regulator of Pim-1 expression. Cytokines activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates various downstream targets to promote cell survival and inhibit apoptosis.

    Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene PIM1 Gene STAT->Pim1_Gene Transcription Activation Pim1 Pim-1 Kinase Downstream Downstream Targets (e.g., Bad, p21) Pim1->Downstream Phosphorylation Cell Survival Cell Survival Pim1_Gene->Pim1 Translation Inhibitor Nicotinonitrile-based Pim-1 Inhibitor Inhibitor->Pim1

    Pim-1 kinase signaling pathway and inhibition.

CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Their inhibition is a validated strategy for the treatment of certain types of cancer, particularly ER-positive breast cancer. The piperazine-pyridine scaffold is a common feature in many CDK4/6 inhibitors.

  • Signaling Pathway Overview:

    In response to mitogenic signals, cyclin D complexes with and activates CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the transcription of genes required for the G1 to S phase transition of the cell cycle.

    CDK46_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Binding and Activation Rb Rb CDK46->Rb Phosphorylation CDK46->Rb E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Progression G1 to S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor Piperazine-Pyridine CDK4/6 Inhibitor Inhibitor->CDK46

    CDK4/6 signaling pathway and inhibition.

Cannabinoid Receptor 1 (CB1) Antagonism

The CB1 receptor is a G-protein coupled receptor that is a target for the treatment of obesity and metabolic disorders. Functionalized 6-(piperazin-1-yl)purines, which can be synthesized from precursors related to this compound, have been developed as CB1 inverse agonists.

  • Signaling Pathway Overview:

    The CB1 receptor primarily couples to Gi/o proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also modulates ion channels, typically inhibiting calcium channels and activating potassium channels. An antagonist or inverse agonist blocks this signaling cascade.

    CB1_Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist Agonist Agonist->CB1_Receptor Activates Antagonist Piperazine-based CB1 Antagonist Antagonist->CB1_Receptor Blocks ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

    CB1 receptor signaling and antagonism.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a wide array of pharmacologically relevant heterocyclic compounds. Its utility in constructing fused ring systems and the ease of functionalizing the piperazine moiety make it a cornerstone for developing novel therapeutics, particularly in the area of kinase inhibition and receptor modulation. The protocols and pathways described herein provide a foundation for researchers to explore the rich chemistry of this versatile scaffold.

References

Application Notes and Protocols for N-Alkylation of Piperazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals due to its favorable physicochemical properties, which can enhance aqueous solubility and modulate lipophilicity. The ability to introduce diverse substituents onto the piperazine ring through N-alkylation is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. This document provides detailed protocols and application notes for the two primary methods of N-alkylation of piperazine: direct alkylation and reductive amination.

Introduction to N-Alkylation Methods

The symmetrical nature of the piperazine ring presents a key challenge: controlling the selectivity between mono- and di-alkylation. The choice of synthetic strategy is therefore critical and depends on the desired final product and the nature of the starting materials.

  • Direct Alkylation: This classic method involves the reaction of a piperazine with an alkylating agent, typically an alkyl halide, in the presence of a base. It is a straightforward approach, but can be prone to over-alkylation, leading to the formation of di-substituted products.[1] Strategies to favor mono-alkylation include using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine derivative.[1][2]

  • Reductive Amination: This versatile, one-pot method involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced by a suitable reducing agent.[1][3] This approach is often preferred for its high selectivity and milder reaction conditions, which are compatible with a wider range of functional groups. It also avoids the formation of quaternary ammonium salts.[1][2]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine with an Alkyl Halide (Mono-alkylation)

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the piperazine starting material to favor the mono-substituted product.

Materials:

  • Piperazine (4.0 equivalents)

  • Alkyl halide (e.g., benzyl bromide) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add piperazine and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension and stir vigorously.

  • Slowly add the alkyl halide (dissolved in a small amount of anhydrous acetonitrile) to the reaction mixture dropwise over 30 minutes at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-N-alkylated piperazine.

Protocol 2: Selective Mono-N-Alkylation using a Protected Piperazine

For substrates where an excess of piperazine is not feasible or for achieving higher selectivity, the use of a mono-protected piperazine is the most reliable method.[1] N-Boc-piperazine is a commonly used protected starting material.[1][2]

Materials:

  • N-Boc-piperazine (1.0 equivalent)

  • Alkyl halide (e.g., butyl iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection

Procedure:

  • Follow steps 1-9 from Protocol 1, using N-Boc-piperazine as the starting material.

  • After purification of the N-Boc-N'-alkylated piperazine, dissolve the product in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-N-alkylated piperazine.

Protocol 3: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of piperazine with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.[1][3]

Materials:

  • Piperazine (1.0 equivalent)

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add piperazine and the aldehyde or ketone in anhydrous DCE or DCM.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride in portions. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of piperazine derivatives found in the literature. Yields are highly dependent on the specific substrates and reaction conditions.

Alkylation MethodPiperazine DerivativeAlkylating AgentBase/Reducing AgentSolventTemp (°C)Yield (%)Reference
Direct AlkylationN-Acetylpiperazine1-BromobutaneK₂CO₃THFReflux88[4]
Direct AlkylationN-Acetylpiperazine1-BromohexaneK₂CO₃THFReflux90[4]
Direct AlkylationN-Acetylpiperazine1-BromooctaneK₂CO₃THFReflux71[4]
Direct AlkylationPiperazinem-Methylbenzyl bromideHCl (in situ salt)Methanol7074[5]
Reductive AminationPiperazineTetrahydropyran-4-oneNaBH(OAc)₃Not specifiedNot specifiedNot specified[3]
Reductive AminationBenzaldehydeAnilineZBPPMethanolRT98[6]
Reductive Amination4-NitrobenzaldehydeAnilineZBPPMethanolRT95[6]

Visualizations

Experimental Workflow: Direct N-Alkylation

direct_alkylation_workflow start Start reagents Combine Piperazine, Alkyl Halide, and Base in Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated Piperazine purification->product

Caption: General workflow for the direct N-alkylation of piperazine.

Experimental Workflow: Reductive Amination

reductive_amination_workflow start Start iminium Combine Piperazine and Aldehyde/Ketone (Iminium Ion Formation) start->iminium reduction Add Reducing Agent (e.g., STAB) iminium->reduction reaction Stir at Room Temp (Monitor by TLC/LC-MS) reduction->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated Piperazine purification->product

Caption: General workflow for the reductive amination of piperazine.

Decision Tree: Mono-alkylation Strategy

mono_alkylation_strategy start Goal: Mono-N-Alkylation q1 Are starting materials readily available and inexpensive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strategy1 Direct Alkylation: - Use excess piperazine - Slow addition of alkylating agent a1_yes->strategy1 q2 Is high selectivity critical or are side products difficult to separate? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no strategy2 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) a2_yes->strategy2 strategy3 Reductive Amination: - High selectivity - Milder conditions a2_no->strategy3

Caption: Decision tree for selecting a mono-N-alkylation strategy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive reagents or catalyst.Use fresh, high-purity reagents and anhydrous solvents.
Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF.[1]
Low reaction temperature.Increase the reaction temperature, as many N-alkylation reactions require heating.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use a larger excess of piperazine relative to the alkylating agent.[1]
Rapid addition of alkylating agent.Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
Unprotected piperazine used.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) Insufficient base.Ensure at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used.[1]
Reversible reaction equilibrium.Ensure effective neutralization of any acid byproduct by using an adequate amount of base.[1]
Product Lost in Work-up High water solubility of the product salt.Basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide before extraction to convert the product to its more organic-soluble free base form.[1]

References

Application Notes and Protocols for the Analytical Determination of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a class of organic compounds widely used in the pharmaceutical industry as active pharmaceutical ingredients (APIs), particularly as anthelmintics, and as intermediates in the synthesis of various drugs.[1][2] Accurate and precise analytical methods are crucial for the quality control of raw materials, monitoring of manufacturing processes, and ensuring the safety and efficacy of final products. This document provides detailed application notes and protocols for the determination of piperazine compounds using various analytical techniques, including chromatography, spectroscopy, and titrimetry.

Overview of Analytical Techniques

A variety of analytical methods have been reported for the estimation of piperazine.[1] These include classical techniques like titrimetry and gravimetry, as well as modern instrumental methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Spectrophotometry.[1][3] The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Due to its chemical structure, piperazine lacks a significant chromophore, making direct UV detection in HPLC challenging at low concentrations.[4][5] Therefore, derivatization is often employed to introduce a UV-active or fluorescent moiety to the piperazine molecule.[4] Gas chromatography is a suitable alternative, particularly for volatile piperazine derivatives or when coupled with a mass spectrometer for enhanced specificity.[5][6]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of piperazine, especially when dealing with complex matrices.[7] Due to piperazine's hydrophilic and basic nature, it is not well-retained on traditional reversed-phase columns without an ion-pairing reagent.[8] A common approach involves pre-column derivatization to enhance its chromatographic retention and detectability.[4]

Protocol 1: HPLC with UV Detection following Derivatization with NBD-Cl

This method is suitable for the determination of trace amounts of piperazine in active pharmaceutical ingredients (APIs).[4] The protocol involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[4]

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV detector.[4]

    • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm).[4]

  • Reagents:

    • Piperazine standard[4]

    • NBD-Chloride (4-chloro-7-nitrobenzofuran)[4]

    • Acetonitrile (HPLC grade)[4]

    • Methanol (HPLC grade)[4]

    • Diethylamine[4]

    • Diluent: Acetonitrile and water in a suitable ratio.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 35°C[4]

    • Detection Wavelength: 340 nm[4]

    • Injection Volume: 10 µL[4]

  • Standard Preparation:

    • Accurately weigh about 20 mg of piperazine standard into a 10 mL volumetric flask.[4]

    • Dissolve and dilute to volume with diluent.[4]

    • Transfer 12.5 µL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.[4]

  • Sample Preparation (for API):

    • Accurately weigh the sample containing piperazine.

    • Dissolve in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Derivatization Procedure: The reaction between piperazine and NBD-Cl should be optimized for time, temperature, and pH to ensure complete derivatization.

  • Validation Data:

ParameterResult
Linearity Range30 to 350 ppm[4]
Limit of Detection (LOD)30 ppm[4]
Limit of Quantitation (LOQ)90 ppm[4]
Precision (%RSD)1.13%[4]

Workflow for HPLC-UV Analysis of Piperazine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Derivatize Derivatize with NBD-Cl Dissolve_Sample->Derivatize Dissolve_Standard->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Piperazine Integrate->Quantify

Caption: Workflow for the HPLC-UV determination of piperazine after derivatization.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and semi-volatile piperazine compounds.[6] A flame ionization detector (FID) is commonly used for quantification.[6]

Protocol 2: GC-FID for the Determination of Piperazine and its Methyl/Ethyl Derivatives

This method is suitable for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances.[6]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).[6]

    • Analytical column: DB-17 [(50%-Phenyl)-methylpolysiloxane] (30 m x 0.53 mm, 1 µm film thickness).[6]

  • Reagents:

    • Piperazine standard[6]

    • 1-Methyl piperazine standard[6]

    • 1-Ethyl piperazine standard[6]

    • Methanol (GC grade) as diluent.[6]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[6]

    • Injector Temperature: 250°C[6]

    • Detector Temperature: 260°C[6]

    • Oven Temperature Program: 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 min.[6]

    • Injection Mode: Split (1:5 ratio)[6]

    • Injection Volume: 1.0 µL[6]

    • Detector Gases: Air (40 mL/min) and Hydrogen (400 mL/min).[6]

  • Standard and Sample Preparation:

    • Prepare standard solutions of piperazine, 1-methyl piperazine, and 1-ethyl piperazine by dissolving them in methanol to the desired concentrations.[6]

    • Prepare sample solutions by dissolving the drug substance in methanol to a known concentration.

  • Validation Data:

ParameterPiperazine1-Methyl Piperazine1-Ethyl Piperazine
LOD (% of 1000 µg/mL)0.0080.0050.005[6]
LOQ (% of 1000 µg/mL)0.030.020.02[6]
Accuracy (% Recovery at LOQ)98.598.997.5[6]
Precision (%RSD)< 2.0< 2.0< 2.0[6]

Workflow for GC-FID Analysis of Piperazine Derivatives

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Standards Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Inject Inject into GC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analytes Integrate->Quantify

Caption: Workflow for the GC-FID determination of piperazine and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive method for the simultaneous quantification of piperazine derivatives, particularly in complex matrices like plasma and urine.[9]

Protocol 3: GC-MS for Simultaneous Quantification of BZP and TFMPP

This method is designed for the detection and quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) in biological samples.[9]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (MS).[9]

    • Analytical column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[10]

  • Reagents:

    • BZP and TFMPP standards[9]

    • Ethyl acetate

    • Trifluoroacetic anhydride (TFAA) for derivatization.[10]

  • Chromatographic and MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Oven Temperature Program: Initial 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min, hold for 2 min.[10]

    • MS Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.[9]

    • Selected Ions (SIM mode):

      • BZP: m/z 272, 91, 175, 181[9]

      • TFMPP: m/z 326, 173, 200, 229[9]

  • Sample Preparation (Plasma/Urine):

    • Protein precipitation with methanol.[10]

    • Enzymatic hydrolysis with β-glucuronidase.[10]

    • Solid-phase extraction (SPE).

    • Elution and evaporation to dryness.[10]

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[10]

    • Incubate at 70°C for 30 min.[10]

    • Evaporate to dryness and reconstitute in ethyl acetate for injection.[10]

  • Validation Data (Plasma and Urine):

ParameterBZP & TFMPP
Linearity Range0.016 - 10 µg/mL[10]
Intra-day Precision (%CV)Varies with concentration (0.016, 0.4, 10 µg/mL)[9]

Spectrophotometric Methods

Spectrophotometry offers a simple and cost-effective alternative for the determination of piperazine, often based on the formation of a colored complex.[1]

Protocol 4: Spectrophotometric Determination using N-bromosuccinimide and Phenothiazine

This method is based on the interaction of piperazine with phenothiazine and N-bromosuccinimide in aqueous methanol to produce a colored product.[11]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • Piperazine standard

    • Phenothiazine

    • N-bromosuccinimide

    • Methanol

  • Procedure:

    • React piperazine or its salts with phenothiazine and N-bromosuccinimide in an aqueous methanol solution.

    • Measure the absorbance of the resulting solution at 595 nm.[11]

  • Validation Data:

ParameterResult
Linearity Range (Piperazine hexahydrate)0.5 - 3 µg/mL[11]
Linearity Range (Piperazine salts)0.5 - 5 µg/mL[11]
Absorption Maximum (λmax)595 nm[11]

Titrimetric Method

A simple acid-base titration can be used for the assay of piperazine, taking advantage of its basic nature due to the two nitrogen atoms.[5]

Protocol 5: Non-aqueous Titration with Perchloric Acid

This is an official method in some pharmacopoeias for the determination of piperazine in its formulations.[1][3]

  • Apparatus: Burette, conical flask.

  • Reagents:

    • 0.1N Perchloric acid in glacial acetic acid[5]

    • Glacial acetic acid[5]

    • Crystal violet indicator[5]

  • Procedure:

    • Accurately weigh about 250 mg of the piperazine sample and transfer it to a 250 mL conical flask.[5]

    • Add 30 mL of acetic acid and gently heat to dissolve the sample.[5]

    • Add another 50 mL of acetic acid and cool the solution.[5]

    • Titrate immediately with 0.1N perchloric acid using crystal violet as an indicator.[5]

    • Perform a blank titration with 80 mL of acetic acid and make the necessary correction.[5]

  • Calculation:

    • Each mL of 0.1N Perchloric acid is equivalent to 0.04301 g of Piperazine.[5]

Logical Relationship for Method Selection

Method_Selection Start Start: Need to Analyze Piperazine Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Titr Titrimetry Matrix->Titr Simple (e.g., Bulk Drug) Specificity High Specificity Required? Sensitivity->Specificity Yes Spectro Spectrophotometry Sensitivity->Spectro No Volatility Is Analyte Volatile? HPLC HPLC Volatility->HPLC No GC GC Volatility->GC Yes Specificity->Volatility No GC_MS GC-MS Specificity->GC_MS Yes (e.g., Biological)

Caption: Decision tree for selecting an appropriate analytical method for piperazine.

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the determination of piperazine compounds in various samples. The choice of the most suitable method depends on factors such as the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols for HPLC-UV Analysis of Piperazine Derivatives Following Chemical Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in drug development.

Introduction:

Piperazine and its derivatives are fundamental structural motifs in a multitude of pharmaceutical compounds. The quantitative analysis of these compounds, particularly at trace levels, is crucial for quality control, impurity profiling, and pharmacokinetic studies. A significant challenge in the analysis of piperazine derivatives by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is their inherent lack of a strong chromophore, leading to poor sensitivity. Chemical derivatization addresses this limitation by introducing a UV-active moiety to the piperazine molecule, thereby enhancing its detectability. This document provides detailed application notes and experimental protocols for the HPLC-UV analysis of piperazine derivatives after chemical derivatization with two common reagents: 4-chloro-7-nitrobenzofuran (NBD-Cl) and benzaldehyde.

I. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl)

The reaction of piperazine with NBD-Cl results in a stable, UV-active derivative, enabling sensitive detection at low concentrations.[1][2][3][4] This method is particularly useful for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs).[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-UV method for piperazine analysis after derivatization with NBD-Cl.

ParameterValueReference
Linearity Range30 - 350 ppm[1][2][3]
Limit of Detection (LOD)30 ppm[2]
Limit of Quantification (LOQ)90 ppm[2]
Accuracy (% Recovery)104.87 - 108.06%[2]
Precision (% RSD)< 1.13%[2]
Experimental Protocol

1. Materials and Reagents:

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Active Pharmaceutical Ingredient (API) sample

  • Diluent (Specify composition, e.g., Acetonitrile/Water)

2. Instrumentation:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[4]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2][4]

  • Flow Rate: 1.0 mL/min[2][4]

  • Column Temperature: 35°C[2][4]

  • Injection Volume: 10 µL[2][4]

  • UV Detection Wavelength: 340 nm[2]

  • Run Time: 20 min[2]

4. Standard Solution Preparation:

  • Accurately weigh approximately 20 mg of Piperazine standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Transfer 12.5 µL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 0.5 µg/mL.[2]

5. Sample Preparation (Derivatization):

  • Prepare a solution of the API sample in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.[4]

  • Mix the piperazine-containing solution (standard or sample) with an excess of the NBD-Cl solution.[4]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[4]

  • Cool the solution to room temperature.

  • Dilute the cooled solution with the mobile phase as needed before injection.[4]

6. Data Analysis:

  • Identify the peak corresponding to the piperazine-NBD derivative based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve API Sample mix Mix Sample/Standard with NBD-Cl prep_sample->mix prep_std Prepare Piperazine Standard prep_std->mix prep_nbdcl Prepare NBD-Cl Solution prep_nbdcl->mix heat Heat Mixture (60°C, 30 min) mix->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC System cool->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for HPLC-UV analysis of piperazine with NBD-Cl derivatization.

II. Derivatization with Benzaldehyde

This method is suitable for the analysis of piperazine derivatives containing a primary amino group, such as 1-methyl-4-amino-piperazine (AMP). The reaction with benzaldehyde forms a stable, UV-active imine derivative.[5][6] This approach has been successfully validated for the detection of trace amounts of AMP in APIs.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-UV method for 1-methyl-4-amino-piperazine (AMP) analysis after derivatization with benzaldehyde.

ParameterValueReference
Linearity Range30 - 190 ppm[5][6]
Limit of Detection (LOD)Not explicitly stated, but method validated down to 30 ppm[5][6]
Limit of Quantification (LOQ)Not explicitly stated, but method validated down to 30 ppm[5][6]
Accuracy (% Recovery)Spiked recovery tests showed the reaction proceeds smoothly without interference from the API.[5][6]
Precision (% RSD)Not explicitly stated
Experimental Protocol

1. Materials and Reagents:

  • 1-methyl-4-amino-piperazine (AMP) standard

  • Benzaldehyde

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Active Pharmaceutical Ingredient (API) sample

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: Zorbax SB C18 (150 x 3 mm, 3.5 µm) or equivalent.[5]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water[5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile[5]

  • Gradient Program: 2% to 35% B over 4 min, hold at 35% B for 4 min, 35% to 100% B over 4 min.[5]

  • Flow Rate: 0.8 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 20 µL[5]

  • UV Detection Wavelength: 290 nm[5]

4. Standard Solution Preparation:

  • Prepare a stock solution of AMP in a suitable solvent.

  • Prepare a stock solution of benzaldehyde (e.g., 1% v/v in Methanol).[5]

5. Sample Preparation (Derivatization):

  • Accurately weigh 50 mg of the API sample into a 100 mL volumetric flask.

  • Add 80 mL of Methanol and sonicate to dissolve.

  • Add 1 mL of the 1% benzaldehyde stock solution.[5]

  • Dilute to the final volume of 100 mL with Methanol.[5]

6. Data Analysis:

  • Identify the peak corresponding to the AMP-benzaldehyde derivative based on its retention time.

  • Quantify the analyte using a calibration curve generated from derivatized standards of known concentrations.

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_deriv In-situ Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve API Sample in Methanol mix Add Benzaldehyde Solution to Sample prep_sample->mix prep_benz Prepare 1% Benzaldehyde Solution prep_benz->mix dilute Dilute to Final Volume mix->dilute inject Inject into HPLC System dilute->inject separate Gradient Chromatographic Separation inject->separate detect UV Detection at 290 nm separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for HPLC-UV analysis of AMP with benzaldehyde derivatization.

III. Discussion

Chemical derivatization is a powerful strategy to overcome the challenge of poor UV absorbance in piperazine derivatives, enabling their sensitive and accurate quantification by HPLC-UV. The choice of derivatizing agent depends on the specific functional groups present in the piperazine derivative. NBD-Cl is effective for derivatizing the secondary amine groups of the piperazine ring, while benzaldehyde is suitable for derivatives containing a primary amino group.

The provided protocols have been validated and demonstrated to be linear, accurate, and precise for the intended applications.[1][2][5][6] These methods are readily implementable in a standard analytical laboratory equipped with an HPLC-UV system. The successful application of these methods facilitates robust quality control of APIs and supports various stages of drug development.

References

Application Notes and Protocols: The Role of 6-(piperazin-1-yl)nicotinonitrile in the Development of Potent PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] This has led to the approval of several PARP-1 inhibitors for clinical use.[2][3][4] The piperazine scaffold is a key pharmacophore present in many successful PARP-1 inhibitors, including the FDA-approved drug Olaparib.[3][4] This document provides detailed application notes and experimental protocols on the utilization of 6-(piperazin-1-yl)nicotinonitrile, a versatile chemical intermediate, in the design and synthesis of novel and potent PARP-1 inhibitors. We will cover synthetic strategies, structure-activity relationships (SAR), and key in vitro assays for inhibitor characterization.

Introduction to PARP-1 Inhibition

PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs).[5] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating SSB repair.

In cancer cells with defective homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-1-mediated SSB repair pathway. When PARP-1 is inhibited, SSBs persist and, during DNA replication, are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs leads to genomic instability and ultimately cell death. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[1][5]

The development of potent and selective PARP-1 inhibitors is an active area of research.[6] The this compound moiety serves as a valuable building block, providing a key structural element for interaction with the PARP-1 active site and a versatile handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of PARP-1 Inhibitors from this compound

The this compound core can be incorporated into various molecular scaffolds to generate potent PARP-1 inhibitors. A common synthetic strategy involves the acylation of the secondary amine of the piperazine ring with a carboxylic acid derivative that contains the pharmacophore responsible for binding to the nicotinamide-binding pocket of PARP-1.

One representative synthetic route involves the coupling of this compound with a substituted benzoic acid. For example, 2-(4-(4-Formylbenzoyl)piperazin-1-yl)nicotinonitrile can be prepared by reacting 4-formylbenzoic acid with 2-(piperazin-1-yl)nicotinonitrile.[1] This intermediate can then undergo further reactions to build more complex inhibitors.

Another approach involves using 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one as a key intermediate for extensive SAR studies.[7] This highlights the utility of the piperazinyl-nicotinonitrile scaffold in late-stage diversification to generate a library of analogs for biological screening.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on derivatives incorporating the piperazine motif to enhance PARP-1 inhibitory activity and selectivity.[7][8] Molecular modeling simulations have shown that derivatives can dock effectively into the PARP-1 active site, forming key hydrogen bond interactions with amino acid residues such as Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and Tyr896.[9]

Modifications on the piperazine ring and the nicotinonitrile portion of the molecule can significantly impact the inhibitor's properties. For instance, isosteric replacement of certain groups can lead to compounds with potent PARP-1 IC50 values in the nanomolar range.[1][9] The goal of these modifications is often to improve potency, selectivity against other PARP family members (e.g., PARP-2), and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

dot

Caption: Logical flow of SAR studies for PARP-1 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative PARP-1 inhibitors derived from piperazine-containing scaffolds.

Table 1: PARP-1 Enzymatic Inhibition Data

Compound IDScaffold TypePARP-1 IC50 (nM)Reference
Olaparib Phthalazinone-piperazine34[9]
Compound 8a Pyridopyridazinone36[9]
Compound 12c Quinazolinone30.38[10]
Compound 51 Benzofuran-carboxamide35[1]
Compound 60 Benzofuran-carboxamide68[1]

Table 2: Cellular Activity of Representative Inhibitors

Compound IDCell LineAssay TypeIC50 / GI50Reference
Compound 16l BRCA-deficient cellsAnti-proliferativeSimilar to Olaparib[2]
Compound 23 MDA-MB-468 (Breast Cancer)Growth Inhibition1.00 µM[11]
Compound 25 HOP-92 (Lung Cancer)Growth Inhibition1.35 µM[11]
PCC SNU-475 (Liver Cancer)Cytotoxicity6.98 µg/ml[12]
PCC SNU-423 (Liver Cancer)Cytotoxicity7.76 µg/ml[12]

Experimental Protocols

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_adv Advanced Studies s1 Synthesis of Piperazine Nicotinonitrile Derivatives s2 Purification & Characterization (HPLC, NMR, MS) s1->s2 t1 PARP-1 Enzyme Inhibition Assay s2->t1 Screening t2 Cell-Based Proliferation & Cytotoxicity Assays t1->t2 t3 Live-Cell Imaging of PARP-1 Dynamics t2->t3 a1 Pharmacokinetic Profiling (in vitro & in vivo) t3->a1 Lead Compound a2 In Vivo Efficacy Studies (Xenograft Models) a1->a2

Caption: Workflow for developing novel PARP-1 inhibitors.

Protocol 1: PARP-1 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) assay designed to measure the binding of an inhibitor to PARP-1.[13]

Principle: The assay measures the displacement of a fluorescently labeled probe (e.g., an Olaparib-based probe) from the PARP-1 enzyme by a test compound. When the probe is bound to the large PARP-1 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. If a test compound binds to the same site, it displaces the probe, which then tumbles freely and rapidly, leading to a low FP signal. The decrease in FP is proportional to the binding affinity of the test compound.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Olaparib-based fluorescent probe

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader capable of measuring FP

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compounds to the wells of the 96-well plate. Include wells for "no inhibitor" (DMSO control) and "no enzyme" (background) controls.

  • Add 10 µL of the PARP-1 enzyme solution (at a pre-optimized concentration) to each well, except for the "no enzyme" control wells.

  • Add 5 µL of the fluorescent probe to all wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of the synthesized PARP-1 inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

Protocol 3: Live-Cell Imaging for PARP-1 Dynamics

This protocol allows for the quantification of PARP inhibitor-induced changes in PARP-1 dynamics and activity at sites of DNA damage.[14][15]

Principle: Cells expressing fluorescently tagged PARP-1 (e.g., PARP1-GFP) are subjected to localized DNA damage using a micro-irradiation laser. The recruitment and retention of PARP1-GFP at the damage sites are monitored over time using live-cell microscopy. The kinetics of PARP1 accumulation and dissociation are altered by PARP inhibitors, providing a direct measure of target engagement and mechanism of action in a cellular context.

Materials:

  • Cell line stably expressing a fluorescently tagged PARP-1 (e.g., U2OS-PARP1-GFP)

  • Glass-bottom dishes

  • Live-cell imaging microscope equipped with a micro-irradiation laser (e.g., 405 nm laser) and environmental control (37°C, 5% CO2)

  • PARP inhibitors

  • Image analysis software

Procedure:

  • Plate the PARP1-GFP expressing cells on glass-bottom dishes.

  • Before imaging, replace the medium with fresh medium containing the desired concentration of the PARP inhibitor or vehicle control (DMSO). Incubate for at least 1 hour.

  • Place the dish on the microscope stage and allow the temperature and CO2 to equilibrate.

  • Select a field of view with healthy cells.

  • Acquire baseline images before inducing damage.

  • Use the micro-irradiation laser to induce a line of DNA damage within the nucleus of a selected cell.

  • Immediately begin acquiring a time-lapse series of images to monitor the recruitment of PARP1-GFP to the laser-induced damage track.

  • Continue imaging until the PARP1-GFP signal at the damage site has peaked and started to decline.

  • Analyze the images by measuring the fluorescence intensity at the damage site over time. Normalize this to the nuclear fluorescence outside the damage track.

  • Quantify the kinetics of recruitment and retention. This can reveal inhibitor-specific effects, such as PARP trapping on chromatin.[14]

dot

PARP_Signaling cluster_pathway PARP-1 in DNA Single-Strand Break (SSB) Repair cluster_inhibition Effect of PARP-1 Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes Replication DNA Replication PARP1->Replication Unrepaired SSB Repair_Factors Recruitment of DNA Repair Factors (XRCC1, etc.) PAR->Repair_Factors Scaffolds for SSB_Repair SSB Repair Repair_Factors->SSB_Repair Mediates Inhibitor PARP-1 Inhibitor (e.g., from Nicotinonitrile) Inhibitor->PARP1 Blocks Catalytic Activity & Traps on DNA DSB Double-Strand Break (DSB) Replication->DSB Leads to Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis Synthetic Lethality

References

Application Notes and Protocols for Designing Novel Purine Analogues with 6-(Piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues are a cornerstone in the development of therapeutics, particularly in oncology, due to their ability to mimic endogenous purines and interact with a wide range of biological targets.[1] This document provides a detailed guide for the design, synthesis, and evaluation of a novel class of purine analogues featuring a 6-(piperazin-1-yl)nicotinonitrile scaffold. This unique combination leverages the established kinase-inhibitory potential of the purine core with the emerging significance of the nicotinonitrile moiety as a pharmacophore in potent enzyme inhibitors.[2][3]

The strategic incorporation of a piperazine linker offers a versatile point for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[4][5] The nicotinonitrile component is of particular interest due to its documented activity as an inhibitor of kinases such as Pim-1, which is implicated in various cancers.[6][7][8][9] Consequently, these novel analogues are hypothesized to act as potent kinase inhibitors, potentially targeting cell cycle regulation and survival pathways.

These application notes provide detailed protocols for the synthesis of these novel compounds, their in vitro evaluation against relevant cancer cell lines and specific kinase targets, and subsequent in vivo assessment of their therapeutic efficacy in xenograft models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Novel Purine Analogues
Compound IDTarget KinaseIC50 (nM)
PA-PN-001 CDK2/Cyclin AExpected
CK2Expected
Pim-1Expected
PA-PN-002 CDK2/Cyclin AExpected
CK2Expected
Pim-1Expected
Control StaurosporineReference
Table 2: In Vitro Cytotoxicity of Novel Purine Analogues
Compound IDCell LineIC50 (µM)
PA-PN-001 MCF-7Expected
PC-3Expected
HCT116Expected
PA-PN-002 MCF-7Expected
PC-3Expected
HCT116Expected
Control DoxorubicinReference
Table 3: In Vivo Efficacy of Lead Compound in Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ExpectedN/A
Lead Compound ExpectedExpected
Positive Control ExpectedExpected

Experimental Protocols

Protocol 1: Synthesis of 6-(4-(Nicotinonitrile-6-yl)piperazin-1-yl)-9H-purine Analogues

This protocol outlines a general two-step synthesis.

Step 1: Synthesis of 6-(Piperazin-1-yl)-9H-purine

  • To a solution of 6-chloropurine (1.0 eq) in ethanol, add triethylamine (3.0 eq).

  • Add piperazine (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(piperazin-1-yl)-9H-purine.

Step 2: Coupling of 6-(Piperazin-1-yl)-9H-purine with a Functionalized Nicotinonitrile

  • To a solution of 6-(piperazin-1-yl)-9H-purine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired substituted 6-chloronicotinonitrile derivative (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final purine analogue.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for CDK2/Cyclin A and CK2 kinases.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

  • Kinase Reaction Setup : In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). Add 2 µL of the kinase solution (e.g., CDK2/Cyclin A2).

  • Initiation of Reaction : Add 2 µL of a substrate/ATP mix to each well to start the kinase reaction.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection : Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Measurement : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, PC-3, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the novel purine analogues for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 4: Western Blot Analysis of Downstream Signaling
  • Cell Treatment and Lysis : Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Rb, anti-Rb) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 5: In Vivo Xenograft Efficacy Study
  • Animal Model : Use immunocompromised mice (e.g., NOD/SCID).

  • Tumor Cell Implantation : Subcutaneously inject 1 x 10^6 cancer cells (e.g., MCF-7) into the flank of each mouse.[10]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, test compound, positive control).

  • Drug Administration : Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Monitoring : Measure tumor volume and body weight 2-3 times per week.

  • Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis : Calculate the tumor growth inhibition for each treatment group.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow 6-Chloropurine 6-Chloropurine 6-Piperazin-1-yl-purine 6-Piperazin-1-yl-purine 6-Chloropurine->6-Piperazin-1-yl-purine Step 1 Piperazine Piperazine Piperazine->6-Piperazin-1-yl-purine Novel Purine Analogue Novel Purine Analogue 6-Piperazin-1-yl-purine->Novel Purine Analogue Step 2 Substituted 6-Chloronicotinonitrile Substituted 6-Chloronicotinonitrile Substituted 6-Chloronicotinonitrile->Novel Purine Analogue

Caption: Synthetic workflow for novel purine analogues.

G cluster_workflow In Vitro Evaluation Workflow Novel Purine Analogue Novel Purine Analogue Kinase Inhibition Assay Kinase Inhibition Assay Novel Purine Analogue->Kinase Inhibition Assay Cell Viability Assay Cell Viability Assay Novel Purine Analogue->Cell Viability Assay IC50 Determination (Kinase) IC50 Determination (Kinase) Kinase Inhibition Assay->IC50 Determination (Kinase) IC50 Determination (Cells) IC50 Determination (Cells) Cell Viability Assay->IC50 Determination (Cells) Western Blot Analysis Western Blot Analysis Pathway Modulation Analysis Pathway Modulation Analysis Western Blot Analysis->Pathway Modulation Analysis Lead Compound Identification Lead Compound Identification IC50 Determination (Kinase)->Lead Compound Identification IC50 Determination (Cells)->Western Blot Analysis Pathway Modulation Analysis->Lead Compound Identification

Caption: In vitro evaluation workflow.

G cluster_pathway Hypothesized Signaling Pathway Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival CDK_Cyclin CDK/Cyclin Complexes Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Novel_Analogue Novel Purine Analogue Novel_Analogue->PI3K Novel_Analogue->AKT Novel_Analogue->CDK_Cyclin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(piperazin-1-yl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom of 6-chloronicotinonitrile, leading to the displacement of the chloride leaving group. The electron-withdrawing nature of the nitrile group in the para position facilitates this reaction.

Q2: What are the recommended starting materials and general reaction conditions?

The most common starting materials are 6-chloronicotinonitrile and piperazine. A common set of reaction conditions involves heating the reactants in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to neutralize the HCl generated during the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexane or dichloromethane), with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing of the amine products. The starting material, 6-chloronicotinonitrile, is significantly less polar than the product, this compound.

Q4: What is the most common side reaction in this synthesis?

A common side reaction is the di-substitution of piperazine, where two molecules of 6-chloronicotinonitrile react with one molecule of piperazine, leading to the formation of 1,4-bis(5-cyanopyridin-2-yl)piperazine. This can be minimized by using an excess of piperazine.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reactants - Verify the purity and identity of 6-chloronicotinonitrile and piperazine using appropriate analytical techniques (e.g., NMR, melting point). - Ensure the piperazine is anhydrous, as water can interfere with the reaction.
Suboptimal Reaction Temperature - The reaction generally requires heating. If the temperature is too low, the reaction rate will be very slow. - Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that excessively high temperatures can lead to byproduct formation.
Ineffective Base - The base is crucial for neutralizing the HCl formed. Ensure a sufficient amount of a suitable base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) is used. - The base should be at least two equivalents relative to the 6-chloronicotinonitrile.
Inappropriate Solvent - Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction. - If the reaction is not proceeding, consider switching to a different polar aprotic solvent.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Di-substitution of Piperazine - Use a molar excess of piperazine (typically 2 to 5 equivalents) to favor the mono-substituted product. - The di-substituted byproduct is significantly less polar than the desired product and can often be separated by column chromatography or selective crystallization.
Hydrolysis of the Nitrile Group - If the reaction conditions are too harsh (e.g., high concentration of strong base and presence of water), the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid. - Use a milder base and ensure anhydrous conditions. If hydrolysis is suspected, the product can be analyzed by IR spectroscopy (disappearance of the nitrile peak at ~2220-2230 cm⁻¹) or mass spectrometry.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps
Product is Highly Polar - The product is a polar molecule and may be challenging to extract from an aqueous workup. Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate and methanol. - For column chromatography, a polar mobile phase may be required. Adding a small amount of ammonia or triethylamine to the eluent can improve the peak shape.
Product Co-elutes with Impurities - If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Experiment with different solvents such as ethanol, isopropanol, or acetonitrile, and mixtures with water or anti-solvents.
Product is an Oil - If the product oils out during crystallization, try using a different solvent system, slowing down the cooling process, or using a seed crystal. - The product can also be purified as its salt (e.g., hydrochloride or maleate), which are often crystalline.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound Analogs

Starting MaterialPiperazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-chloro-3-cyanopyridineN-methylpiperazineNa₂CO₃DMF90585[1]
2-chloro-3-nitropyridinePiperazine-AcetonitrileReflux1265

Note: Data for the direct synthesis of this compound is limited in publicly available literature. The conditions for the N-methylated analog provide a strong starting point for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile[1]

  • Reaction Setup: To a solution of 6-chloro-3-cyanopyridine (200 mg, 1.45 mmol) in N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add N-methylpiperazine (150 mg, 1.45 mmol) and sodium carbonate (310 mg, 2.9 mmol).

  • Reaction Execution: Stir the reaction mixture at 90°C for 5 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 6-(4-methylpiperazin-1-yl)nicotinonitrile as a yellow solid.

Visualizations

Caption: SNAr mechanism for the synthesis of this compound.

experimental_workflow A Combine Reactants (6-chloronicotinonitrile, piperazine, base, solvent) B Heat Reaction Mixture (e.g., 90°C) A->B C Monitor Reaction Progress (TLC) B->C D Aqueous Workup (Dilute with water, extract with organic solvent) C->D E Isolate Crude Product (Concentrate organic phase) D->E F Purify Product (Column chromatography or recrystallization) E->F G Characterize Final Product (NMR, IR, MS, Melting Point) F->G

Caption: General experimental workflow for the synthesis.

troubleshooting_flowchart Start Low Yield or Incomplete Reaction CheckReactants Check Reactant Purity and Stoichiometry Start->CheckReactants ReactantsOK Reactants OK CheckReactants->ReactantsOK Yes ReactantsBad Purify/Replace Reactants CheckReactants->ReactantsBad No CheckConditions Review Reaction Conditions (Temp, Base, Solvent) ReactantsOK->CheckConditions ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Yes OptimizeConditions Optimize Temperature, Base, or Solvent CheckConditions->OptimizeConditions No CheckByproducts Analyze for Byproducts (Di-substitution, Hydrolysis) ConditionsOK->CheckByproducts NoByproducts No Significant Byproducts CheckByproducts->NoByproducts No ModifyStoichiometry Increase Piperazine Excess CheckByproducts->ModifyStoichiometry Yes (Di-substitution) PurificationIssue Investigate Purification (Extraction, Chromatography, Crystallization) NoByproducts->PurificationIssue

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinonitrile derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of nicotinonitrile derivatives?

Impurities in nicotinonitrile derivative synthesis can originate from several sources, including starting materials, side reactions, incomplete reactions, and degradation of the product.[1][2][3] The specific impurities often depend on the synthetic route employed. For instance, in multi-step syntheses, unreacted intermediates from a previous step can be carried over and act as impurities in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my nicotinonitrile derivative product?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for impurity profiling of nicotinonitrile derivatives.[4][5][6][7][8] It allows for the separation and quantification of the main product from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[2][4][9][10][11] Gas Chromatography (GC) can also be utilized, particularly for analyzing volatile impurities.[6]

Q3: My purified nicotinonitrile derivative appears as an oil instead of a solid. How can I induce crystallization?

If your product is an oil, several techniques can be attempted to induce crystallization. These include:

  • Scratching the inside of the flask: Using a glass rod to scratch the inner surface of the flask at the air-solvent interface can create nucleation sites for crystal growth.[12]

  • Seeding: Introducing a tiny crystal of the pure product (if available) can initiate crystallization.[12]

  • Solvent changes: Adding a small amount of a solvent in which your compound is insoluble (an anti-solvent) can sometimes promote precipitation.

  • Salt formation: If the compound has acidic or basic properties, converting it to a salt can often result in a crystalline solid that is easier to purify by recrystallization.[13]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Side Products in Ammoxidation of 3-Picoline

The ammoxidation of 3-picoline is a common industrial method for producing nicotinonitrile.[14][15][16] However, side reactions can lead to the formation of byproducts and reduce the overall yield.

Common Impurities:

  • Unreacted 3-picoline

  • Pyridine (from decarboxylation of nicotinic acid, a potential byproduct)[17]

  • Other picoline isomers (if present in the starting material)

  • Carbon oxides (CO, CO₂)

  • Nicotinic acid (from hydrolysis of the nitrile)[14]

  • Nicotinamide (from partial hydrolysis of the nitrile)[14]

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Low conversion of 3-picoline Inadequate reaction temperature or catalyst activity.Optimize the reaction temperature and ensure the catalyst is active and not poisoned.[16]
Formation of nicotinic acid/nicotinamide Presence of excess water in the reaction mixture.Ensure the use of anhydrous reactants and solvents. The hydrolysis of the nitrile group can be acid or base-catalyzed, so maintaining neutral conditions is important if the nitrile is the desired product.
Presence of pyridine High reaction temperatures leading to decarboxylation.Carefully control the reaction temperature to avoid over-oxidation and subsequent decarboxylation.

Purification Protocol: Fractional Distillation

Fractional distillation is an effective method for separating nicotinonitrile from less volatile impurities like unreacted 3-picoline and other pyridine derivatives based on their boiling point differences.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Distillation: Heat the crude mixture. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected as the first fraction.

  • Fraction Collection: Collect fractions at different temperature ranges. Nicotinonitrile has a boiling point of approximately 205-208 °C.

Issue 2: Complex Mixture of Products in Multicomponent Reactions (e.g., Gewald or Hantzsch Synthesis)

Multicomponent reactions (MCRs) are efficient for building molecular complexity in a single step but can sometimes lead to a mixture of products due to competing reaction pathways.[3][18][19][20][21][22]

Common Impurities (Gewald Reaction):

  • Unreacted starting materials (ketone/aldehyde, α-cyanoester, sulfur)

  • Knoevenagel condensation product (intermediate)[18]

  • Byproducts from self-condensation of starting materials.

Common Impurities (Hantzsch Pyridine Synthesis):

  • 1,4-Dihydropyridine intermediate (if oxidation is incomplete)[20]

  • Over-oxidized or side-chain reaction products[23]

  • Byproducts from self-condensation of the β-ketoester.

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Formation of multiple products Non-optimal reaction conditions (temperature, catalyst, stoichiometry).Carefully control the stoichiometry of the reactants. Optimize the reaction temperature and catalyst concentration to favor the desired reaction pathway.
Incomplete reaction Insufficient reaction time or catalyst deactivation.Increase the reaction time or add a fresh portion of the catalyst. Monitor the reaction progress by TLC or HPLC.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired nicotinonitrile derivative from closely related impurities in a complex mixture.[1][13][24][25][26][27]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your target compound and the impurities. Aim for an Rf value of 0.2-0.4 for the desired product.[13]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Purification

Purification MethodStarting Purity (Example)Final Purity (Example)Yield (Example)
Recrystallization85%>99%75%
Flash Chromatography70%>98%85%

Note: These are example values and actual results will vary depending on the specific compound and impurities.

Issue 3: Product Degradation During Workup or Storage

Nicotinonitrile derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or light.[28][29][30][31][32][33]

Common Degradation Products:

  • Hydrolysis products: Nicotinic acid and nicotinamide can form from the hydrolysis of the nitrile group.

  • Photodegradation products: Exposure to UV light can lead to the formation of various degradation products.

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Product degradation during acidic/basic workup The nitrile group is susceptible to hydrolysis under acidic or basic conditions.Perform workup under neutral conditions whenever possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
Product degradation upon storage Exposure to light, heat, or moisture.Store the purified product in a cool, dark, and dry place. Amber vials are recommended to protect against light.

Experimental Protocol: Forced Degradation Study

To understand the stability of your nicotinonitrile derivative, a forced degradation study can be performed.[29][30][31][32][33]

  • Sample Preparation: Prepare solutions of your compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Also, expose the solid compound to heat (e.g., 60 °C) and UV light.

  • Incubation: Keep the samples under these stress conditions for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Visualizing Experimental Workflows

Troubleshooting Impurity Issues in Nicotinonitrile Synthesis

G cluster_purification Purification Strategy start Crude Nicotinonitrile Derivative analysis Analyze by TLC/HPLC/NMR start->analysis decision Impurities Present? analysis->decision recrystallization Recrystallization decision->recrystallization Yes (Crystalline solid) chromatography Column Chromatography decision->chromatography Yes (Complex mixture/Oil) distillation Distillation (for volatile compounds) decision->distillation Yes (Volatile impurities) pure_product Pure Product (>98% Purity) decision->pure_product No recrystallization->analysis chromatography->analysis distillation->analysis characterization Characterize by NMR, MS, etc. pure_product->characterization end Proceed to Next Step characterization->end

Caption: A decision-making workflow for the purification of nicotinonitrile derivatives.

Analytical Workflow for Impurity Identification

G start Impure Nicotinonitrile Derivative hplc HPLC Analysis for Purity Profile start->hplc isolate Isolate Impurity by Preparative HPLC hplc->isolate lcms LC-MS for Molecular Weight isolate->lcms nmr NMR (1H, 13C, 2D) for Structure Elucidation isolate->nmr structure Identified Impurity Structure lcms->structure nmr->structure end Optimize Reaction/Purification structure->end

Caption: A systematic workflow for the isolation and structural identification of impurities.

References

Technical Support Center: Knoevenagel Condensation for Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nicotinonitrile derivatives via the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nicotinonitrile synthesis via Knoevenagel condensation?

A1: The synthesis is typically a one-pot, multi-component reaction. It starts with the Knoevenagel condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile. This is followed by a Michael addition and a subsequent cyclization and aromatization to form the final nicotinonitrile product. The reaction is often catalyzed by a weak base.

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of catalysts can be used, ranging from traditional weak bases like piperidine and ammonium acetate to more modern, greener alternatives. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and magnetic nanoparticles, are also gaining popularity due to their ease of separation and reusability. The choice of catalyst can significantly impact reaction time and yield, so optimization is often necessary for a specific set of reactants.

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, solvent-free and microwave-assisted conditions have been successfully employed for the synthesis of nicotinonitrile derivatives.[1] These methods are considered environmentally friendly and can significantly reduce reaction times and simplify the work-up procedure.[1][2]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of nicotinonitriles using the Knoevenagel condensation.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired nicotinonitrile product. What are the potential causes and how can I address this?

Answer: Low or no yield is a common issue that can arise from several factors related to your reactants, catalyst, and reaction conditions. Here is a systematic approach to troubleshooting this problem:

  • Inactive Methylene Compound: The active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is crucial for the initial Knoevenagel condensation. If it is not sufficiently acidic, the deprotonation by a weak base will be inefficient.

    • Solution: Ensure you are using a high-purity active methylene compound with strong electron-withdrawing groups. Common choices include malononitrile and ethyl cyanoacetate.[3]

  • Inefficient Catalyst: The choice and amount of catalyst are critical. Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material.[3]

    • Solution: Optimize your choice and concentration of catalyst. Weak bases like piperidine or ammonium acetate are commonly used.[4] Alternative catalysts to consider include Lewis acids (e.g., ZnCl₂) or greener options like L-proline.[4][5] For easier recovery and recycling, heterogeneous catalysts can be employed.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction's success.

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, consider gentle heating. For thermally sensitive compounds, ensure the temperature is not too high.

      • Solvent: The choice of solvent can dramatically affect the yield. While polar solvents like ethanol and methanol are common, solvent-free conditions or the use of a water/methanol mixture have also been shown to be effective.[6]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may lead to the formation of side products.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products can compete with your main reaction, leading to lower yields and complicating purification. Here are some common side reactions and how to mitigate them:

  • Self-Condensation of Aldehyde/Ketone: This is a common side reaction, especially when using a strong base.

    • Solution: Use a weak base as a catalyst, such as piperidine or ammonium acetate.[3]

  • Formation of Michael Adducts: In some cases, the intermediate from the Knoevenagel condensation can undergo further reactions, such as a Michael addition with another molecule of the active methylene compound.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde or ketone may help to minimize this.

  • Incomplete Cyclization: The final step of the nicotinonitrile synthesis is the cyclization to form the pyridine ring. If this step is not efficient, you may isolate the acyclic intermediate.

    • Solution: Ensure your reaction conditions (e.g., temperature, catalyst) are suitable for promoting the cyclization step. In some cases, adding a specific catalyst for the cyclization or changing the solvent may be necessary.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for purification)

Procedure:

  • In a dry flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[7]

  • Heat the reaction mixture with stirring. The optimal temperature may vary depending on the substrates, but a starting point of 100 °C can be used.[8]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a small amount of ethanol.[7]

  • The crude product can be purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[7]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a more environmentally friendly and often faster alternative to conventional heating.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for purification)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[7]

  • Place the vessel in a microwave reactor and irradiate for 7-9 minutes.[1]

  • After irradiation, cool the reaction mixture to room temperature.

  • Wash the mixture with a small amount of ethanol (2 mL).[7]

  • Purify the crude product by recrystallization from 95% ethanol.[7]

Quantitative Data

The following tables summarize the impact of different catalysts and solvents on the yield and reaction time for the synthesis of nicotinonitrile and related derivatives.

Table 1: Effect of Catalyst on the Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NiCu@MWCNTWater/Methanol (1:1)2510-18095-96[6]
L-prolineWater60-High[5]
TBBDA or PBBSSolvent-free100-Good to Excellent[8]
None (Microwave)Solvent-free-7-972-86[1][7]

Table 2: Effect of Solvent on the Knoevenagel Condensation of 4-iodobenzaldehyde with malononitrile

EntrySolventTime (min)Yield (%)
1Methanol18045 ± 2
2Water18055 ± 3
3Water/Methanol (v/v = 1/3)12080 ± 1
4Water/Methanol (v/v = 1/1)9095 ± 2
5Water/Methanol (v/v = 3/1)12085 ± 3

Reaction conditions: 1.0 mmol 4-iodobenzaldehyde, 1.0 mmol malononitrile, 4 mg NiCu@MWCNT catalyst, 4 mL solvent at 25 °C.[6]

Visualizations

Reaction Mechanism

Knoevenagel_Nicotinonitrile cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization Aldehyde Aldehyde/Ketone (R-CHO) Intermediate1 α,β-Unsaturated Dinitrile Aldehyde->Intermediate1 Base Catalyst - H₂O Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Intermediate1 Enamine Enamine Intermediate Intermediate1->Enamine Methyl Ketone Ammonium Acetate Nicotinonitrile Nicotinonitrile Derivative Enamine->Nicotinonitrile Cyclization & Aromatization

Caption: Mechanism of nicotinonitrile synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation Mixing Mix Aldehyde, Ketone, Malononitrile, & Catalyst Start->Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Wash with Ethanol Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End: Pure Nicotinonitrile Analysis->End

Caption: Experimental workflow for nicotinonitrile synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low or No Yield? CheckReactants Check Reactant Purity & Active Methylene Group Problem->CheckReactants Yes SideProducts Side Products Observed? Problem->SideProducts No OptimizeCatalyst Optimize Catalyst (Type & Concentration) CheckReactants->OptimizeCatalyst AdjustConditions Adjust Reaction Conditions (Temp, Solvent, Time) OptimizeCatalyst->AdjustConditions Success Yield Improved AdjustConditions->Success CheckBase Use Weaker Base SideProducts->CheckBase Yes SideProducts->Success No CheckStoichiometry Adjust Reactant Stoichiometry CheckBase->CheckStoichiometry PromoteCyclization Optimize for Cyclization CheckStoichiometry->PromoteCyclization PromoteCyclization->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-arylpiperazines. This guide focuses on the most common and effective methods, particularly the Buchwald-Hartwig amination and Ullmann condensation, to address challenges such as low yields, side product formation, and purification difficulties.

Troubleshooting Guide

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Question 1: Why is the yield of my N-arylpiperazine synthesis consistently low when using the Buchwald-Hartwig amination?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including issues with the catalyst system, suboptimal reaction conditions, or the nature of the starting materials.[1]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for reaction success. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2] It's advisable to screen a variety of ligands and palladium sources.

  • Base Selection: The choice of base is crucial and can significantly influence both the reaction rate and the prevalence of side reactions.[1][2] Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can cause decomposition of sensitive starting materials. In such cases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives.[1][2]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like tert-butanol might be beneficial.[1]

  • Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products. It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[2]

Question 2: I am observing significant formation of the di-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of di-substituted piperazine is a common side reaction, especially when using unprotected piperazine. Several strategies can be employed to favor mono-arylation:

  • Stoichiometry Control: Using a larger excess of piperazine relative to the aryl halide can statistically favor the mono-substituted product. However, this may complicate purification.

  • Use of a Protecting Group: A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable di-substituted product.[2] Therefore, it is crucial to monitor the reaction and stop it once the formation of the mono-substituted product is maximized.[2]

Question 3: My Ullmann condensation reaction for N-arylpiperazine synthesis is not working. What are the common pitfalls?

Answer: The Ullmann condensation is a classical method that has been significantly improved with modern ligand systems. However, several factors can lead to reaction failure.

  • Inactive Catalyst: The active catalytic species is often considered to be Cu(I).[4] Copper(I) salts can oxidize over time, leading to reduced activity. Using fresh, high-purity copper(I) salts (e.g., CuI, CuBr) is recommended.[4][5]

  • Inappropriate Ligand: Modern Ullmann reactions often rely on ligands to facilitate the coupling. Ligands such as 1,10-phenanthroline, L-proline, and N-methylglycine can be effective. A screening of different ligands is often necessary to find the optimal one for a specific substrate pair.[4]

  • High Reaction Temperatures: Traditional Ullmann reactions required very high temperatures.[6] While modern protocols operate under milder conditions, the temperature still needs to be optimized. If no reaction is observed, a gradual increase in temperature may be necessary.[4]

  • Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can lead to catalyst deactivation.[5] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial.[5]

Question 4: How can I effectively purify my N-arylpiperazine product from the reaction mixture?

Answer: Purification of N-arylpiperazines often involves removing unreacted starting materials, the catalyst, and any side products. Column chromatography is a widely used and effective method.[7]

  • Column Chromatography Protocol:

    • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent.[7]

    • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.[7]

    • Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.[7]

    • Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands used for the Buchwald-Hartwig amination of piperazines?

A1: A variety of palladium sources can be used, including Pd₂(dba)₃ and Pd(OAc)₂. Sterically hindered and electron-rich phosphine ligands are often crucial for high yields, especially with less reactive aryl chlorides. Commonly used ligands include XantPhos, BINAP, and RuPhos.[3]

Q2: Which base is generally recommended for the Buchwald-Hartwig reaction with piperazine?

A2: Sodium tert-butoxide (NaOtBu) is a strong base that is very effective for a wide range of substrates. However, for starting materials with sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often better choices to avoid decomposition.[1][2]

Q3: What is a typical solvent for the Ullmann condensation?

A3: Traditional Ullmann reactions often used high-boiling polar solvents like DMF or NMP.[6] However, with modern ligand systems, a broader range of solvents can be used, including toluene and dioxane.[4]

Q4: My aryl chloride is unreactive in the Buchwald-Hartwig amination. What can I do?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides. To improve their reactivity, you can try using a more electron-rich and sterically bulky phosphine ligand, a stronger base, or a higher reaction temperature. The choice of palladium precatalyst can also have a significant impact.

Q5: Are there any "green" or solvent-free methods for N-arylpiperazine synthesis?

A5: Yes, there have been reports of solvent-free Buchwald-Hartwig aminations, in some cases using an excess of piperazine itself as the solvent.[8] These methods can be more environmentally friendly and cost-effective.[8]

Data Presentation

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XantPhos (2)NaOtBuToluene1001292
2Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001285
3Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001295
4Pd(OAc)₂ (2)DPEphos (4)Cs₂CO₃Dioxane1102478

Note: This table is a representative summary based on trends reported in the literature. Actual yields may vary depending on specific experimental conditions.

Table 2: Influence of Base and Solvent on the Ullmann Coupling of Piperazine with Iodobenzene.

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)L-Proline (20)K₂CO₃DMSO1002475
2CuI (10)L-Proline (20)Cs₂CO₃DMSO1002482
3CuI (10)1,10-Phenanthroline (20)K₃PO₄DMF1202488
4CuI (10)NoneK₂CO₃NMP1504845

Note: This table is a representative summary based on trends reported in the literature. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [3]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%). Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-N'-Boc-piperazine.

Protocol 2: General Procedure for Ullmann Condensation of Piperazine with an Aryl Iodide [4]

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl iodide (1.0 equiv), piperazine (2.0 equiv), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reagents Add Aryl Halide, Piperazine, Base start->reagents inert Evacuate & Backfill with Inert Gas catalyst Add Pd Catalyst & Ligand solvent Add Anhydrous Solvent catalyst->solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to RT heat->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Arylpiperazine purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylpiperazine synthesis.

Troubleshooting_Tree decision decision issue issue solution solution start Low Yield or No Reaction q1 Which Method? start->q1 bh Buchwald-Hartwig q1->bh ullmann Ullmann q1->ullmann q2 Check Catalyst System bh->q2 sol1 Screen different Pd sources and phosphine ligands. (e.g., XPhos, RuPhos) q2->sol1 Yes q3 Check Base q2->q3 No sol2 Try a stronger (NaOtBu) or weaker (Cs2CO3, K3PO4) base. q3->sol2 Yes q4 Check Solvent/ Temperature q3->q4 No sol3 Screen solvents for solubility. Optimize temperature. q4->sol3 Yes q5 Check Copper Source ullmann->q5 sol4 Use fresh, high-purity Cu(I) salt (e.g., CuI). q5->sol4 Yes q6 Using a Ligand? q5->q6 No sol5 Screen ligands like L-Proline or 1,10-phenanthroline. q6->sol5 Yes q7 Check Reaction Environment q6->q7 No sol6 Ensure inert atmosphere and anhydrous conditions. q7->sol6 Yes

Caption: Troubleshooting decision tree for low-yield N-arylpiperazine synthesis.

References

Technical Support Center: Purification of Crude 6-(piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-(piperazin-1-yl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically a white to off-white or light yellow solid.[1][2] Key physical data points are summarized in the table below. Note that some values are predicted and may vary based on experimental conditions and purity.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄[3]
Molecular Weight 188.23 g/mol [3]
Appearance White to off-white solid[1]
Melting Point ~131 °C[2]
Boiling Point ~403.2 °C (Predicted)[2][3]
Density ~1.22 g/cm³ (Predicted)[2]
Solubility Low solubility in water; Soluble in polar organic solvents like DMSO and DMF.[1]

Q2: What is the common synthetic route for this compound and what are the likely impurities?

The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 6-chloronicotinonitrile with piperazine, often in the presence of a base like sodium carbonate in a polar aprotic solvent such as DMF.

Likely Impurities:

  • Unreacted Starting Materials: 6-chloronicotinonitrile and excess piperazine.

  • Bis-substituted Byproduct: 1,4-bis(5-cyanopyridin-2-yl)piperazine, formed if a second molecule of 6-chloronicotinonitrile reacts with the N-H of the product.

  • Solvent Residues: Residual DMF or other high-boiling point solvents used in the reaction.

  • Inorganic Salts: Salts like sodium carbonate or sodium chloride formed during the reaction or workup.

Purification & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My crude product is a dark, oily residue after solvent evaporation.
Possible Cause Troubleshooting Step
Residual High-Boiling Solvent (e.g., DMF) The product may have low solubility in water.[1] Try an aqueous workup. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual DMF and water-soluble impurities.
Presence of Polymeric Impurities High reaction temperatures can sometimes lead to polymerization. Attempt to triturate the oil with a non-polar solvent like n-hexane or a hexane/ether mixture to see if the product solidifies. If it does, filter the solid and wash with cold non-polar solvent.
Product is Oily by Nature (at RT) While the pure product is a solid, high levels of impurities can depress the melting point, resulting in an oil. Proceed with column chromatography to isolate the pure compound.
Problem 2: I am having trouble recrystallizing the product.
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold. Experiment with different solvent systems. Common choices for compounds with pyridine and amine functionalities include ethanol, isopropanol, or solvent/anti-solvent pairs like ethyl acetate/hexane or acetone/hexane.
"Oiling Out" Instead of Crystallizing This occurs when the solution is too supersaturated or cools too quickly. To fix this, heat the solution to redissolve the oil, add a small amount of additional hot solvent until the solution is clear, and then allow it to cool much more slowly. Seeding with a previously obtained pure crystal can also help.
High Impurity Load Impurities can inhibit crystal lattice formation. If recrystallization fails, purify the material first by column chromatography and then recrystallize the purified fractions.
Problem 3: My product shows multiple spots on TLC, even after purification.
Possible Cause Troubleshooting Step
Co-elution during Chromatography The polarity of your product and a key impurity might be too similar. Adjust the mobile phase for your column. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve separation and prevent peak tailing.
Product Degradation on Silica Gel The piperazine moiety is basic and can sometimes interact strongly or degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or pre-treating the silica gel by slurrying it with a solvent mixture containing 1-2% triethylamine before packing the column.
In-situ Salt Formation If using a mobile phase with acidic modifiers, the product might form a salt on the TLC plate, leading to streaking or multiple spots. Ensure your TLC and column mobile phases are consistent and slightly basic.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to find a suitable system. A good candidate will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. Start with a mixture like 95:5 dichloromethane/methanol. If the product streaks or has a very low Rf, add 0.5-1% triethylamine to the eluent system. A good system will give the desired product an Rf value between 0.2 and 0.4.

  • Column Packing: Pack the column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with a less polar solvent system and gradually increasing the polarity (gradient elution) or using the pre-determined isocratic system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows & Logic

Caption: Figure 1. General experimental workflow for purification.

Troubleshooting_Logic start Initial Purity Assessment (TLC/¹H NMR) purity_check Purity < 95%? start->purity_check impurity_id Identify Main Impurity Type purity_check->impurity_id Yes solution_recrys Attempt Recrystallization (e.g., from Ethanol) purity_check->solution_recrys No (>95%) unreacted_sm Unreacted Starting Material (6-chloronicotinonitrile / piperazine) impurity_id->unreacted_sm Non-polar / Very Polar Spot side_product Side-Product (e.g., bis-adduct) impurity_id->side_product Spot close to product baseline Baseline Material / Polar Impurities impurity_id->baseline Material on baseline solution_column Column Chromatography (Gradient Elution) unreacted_sm->solution_column side_product->solution_column solution_wash Aqueous Wash / Trituration (to remove polar impurities/salts) baseline->solution_wash

Caption: Figure 2. Decision tree for selecting a purification strategy.

References

preventing degradation of 6-(piperazin-1-yl)nicotinonitrile in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-(piperazin-1-yl)nicotinonitrile to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended for extended storage.

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical form (e.g., clumping or melting), or the development of an unusual odor.[2][3]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, degradation is likely to occur through two primary mechanisms based on the chemical structure:

  • Oxidation of the piperazine ring: The piperazine moiety is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or other oxidized species.[4][5]

  • Hydrolysis of the nitrile group: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would convert it to a carboxylic acid or an amide.

Q4: How can I test the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These methods can separate the parent compound from potential impurities and degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation leading to lower active concentration.1. Assess the purity of the compound using HPLC or GC-MS.2. If degradation is confirmed, obtain a new, pure batch of the compound.3. Review storage conditions to ensure they meet the recommended guidelines.
Change in physical appearance (color, texture) Exposure to light, heat, or moisture.1. Discard the degraded compound.2. Ensure future storage is in a tightly sealed container in a cool, dark, and dry place.[1][2][3]
Inconsistent results between batches Variation in purity or degradation of older batches.1. Qualify each new batch of the compound by analytical methods to establish a baseline purity.2. Implement a strict "first-in, first-out" inventory system.3. Re-evaluate the purity of older batches before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.

  • Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, as described in Protocol 1, to identify and quantify any degradation products.

Visualizations

cluster_storage Recommended Storage cluster_conditions Optimal Conditions cluster_avoid Conditions to Avoid storage Store this compound cool Cool Environment storage->cool dark Dark Place storage->dark dry Dry Conditions storage->dry sealed Tightly Sealed Container storage->sealed heat High Temperatures light Direct Light moisture Moisture/Humidity oxidants Strong Oxidizing Agents start Issue: Inconsistent Experimental Results check_storage Were recommended storage conditions followed? start->check_storage yes_storage Yes check_storage->yes_storage  Yes no_storage No check_storage->no_storage  No check_purity Assess compound purity using HPLC or GC-MS yes_storage->check_purity correct_storage Action: Implement proper storage procedures no_storage->correct_storage correct_storage->check_purity is_pure Is the compound pure? check_purity->is_pure yes_pure Yes is_pure->yes_pure  Yes no_pure No is_pure->no_pure  No troubleshoot_assay Troubleshoot other experimental parameters yes_pure->troubleshoot_assay discard Action: Discard degraded compound and obtain a new batch no_pure->discard end Proceed with Experiment troubleshoot_assay->end discard->end

References

Navigating the Labyrinth of Piperazine Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of piperazine-containing drugs. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the transition from bench-scale to larger-scale production. Here, you will find troubleshooting guides in a user-friendly question-and-answer format, comprehensive FAQs, detailed experimental protocols, and illustrative diagrams to support your process development.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Selectivity in N-Alkylation - Formation of 1,4-Disubstituted Byproduct

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine byproduct, leading to low yields of my desired mono-substituted product. How can I improve the mono-selectivity?

Answer: The formation of di-substituted byproducts is a common hurdle due to the comparable reactivity of both nitrogen atoms in the piperazine ring. Here are several strategies to enhance mono-substitution selectivity:

  • Stoichiometric Control: Employing a large excess of piperazine (typically 4-10 equivalents) relative to the alkylating agent can statistically favor the reaction at a single nitrogen atom.[1][2]

  • Slow Addition of Reagents: Adding the alkylating agent slowly and at a controlled, often low, temperature helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation event on the already mono-substituted piperazine.[2]

  • Use of a Protecting Group: The most robust method for ensuring mono-selectivity is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] The protecting group effectively blocks one nitrogen, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.

  • In-situ Formation of Monohydrochloride: Reacting piperazine with one equivalent of piperazine dihydrochloride can generate the monohydrochloride salt in situ. This reduces the nucleophilicity of one of the nitrogen atoms, thus hindering di-alkylation.[3]

Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields in my palladium-catalyzed N-arylation of piperazine. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be a complex issue. Several factors, from the catalyst system to the reaction conditions, can be influential. Consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands like RuPhos or XantPhos are often required to achieve high yields.[4][5]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[4]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the catalyst system. Toluene, dioxane, and THF are common choices.[4] The polarity of the solvent can significantly impact the reaction rate and yield.

  • Reaction Temperature and Time: These parameters should be carefully optimized. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and to avoid potential product degradation at elevated temperatures over extended periods.

Issue 3: Difficulties in Product Purification

Question: I am struggling with the purification of my piperazine-containing product. Standard silica gel chromatography results in significant streaking and poor separation. What are more effective purification techniques?

Answer: The basic and often polar nature of piperazine derivatives can indeed make purification challenging. Here are several effective methods to consider:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine compounds from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will partition into the aqueous layer as its protonated salt. The aqueous layer can then be separated, basified, and the purified free base can be re-extracted into an organic solvent.[6]

  • Crystallization via Salt Formation: Converting the piperazine derivative into a salt (e.g., hydrochloride or diacetate) can facilitate purification by crystallization.[6] The resulting salt often has different solubility properties than the free base and impurities, allowing for selective precipitation.

  • Modified Column Chromatography: To overcome streaking on standard silica gel, you can use a deactivated stationary phase or add a basic modifier to the eluent.

    • Amine-Deactivated Silica or Alumina: These stationary phases are less acidic and reduce tailing of basic compounds.

    • Triethylamine Additive: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns to consider during the scale-up of piperazine synthesis?

A1: Key safety considerations include:

  • Exothermic Reactions: N-alkylation and other substitution reactions can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.[7]

  • Handling of Reagents: Many reagents used in piperazine synthesis, such as strong bases (NaH, NaOtBu) and palladium catalysts, are hazardous. Ensure proper handling procedures and personal protective equipment (PPE) are used.

  • Dust Explosion Hazard: Piperazine and its derivatives can be fine powders, which may pose a dust explosion risk.[8] Good ventilation and control of ignition sources are essential.

  • Solvent Safety: Large volumes of flammable organic solvents are often used. Implement appropriate storage, handling, and recovery procedures to minimize fire hazards.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurities from the outset is critical for a successful scale-up. Strategies include:

  • High-Purity Starting Materials: Using high-purity piperazine and other reagents can significantly reduce the introduction of impurities.

  • Inert Atmosphere: For sensitive reactions like the Buchwald-Hartwig amination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by oxygen or moisture.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it at the optimal time, preventing the formation of degradation products or further byproducts.

  • Controlled Addition: As with controlling selectivity, the slow and controlled addition of reagents can also prevent localized high concentrations that may lead to side reactions.

Q3: When is it advantageous to use a protecting group strategy for piperazine functionalization?

A3: A protecting group strategy, most commonly using the tert-butyloxycarbonyl (Boc) group, is highly advantageous when:

  • Mono-functionalization is critical: It is the most reliable method to achieve selective mono-alkylation or mono-arylation.[2]

  • The two nitrogen atoms need to be functionalized with different groups: Sequential protection, functionalization, deprotection, and a second functionalization allows for the synthesis of unsymmetrical 1,4-disubstituted piperazines.

  • The piperazine nitrogen is too reactive: In some cases, the basicity of the piperazine can interfere with other functional groups in the molecule. Protection can mitigate these issues.

Data Presentation

The following tables summarize quantitative data for key reactions discussed in this guide.

Table 1: Influence of Piperazine Stoichiometry on Mono- vs. Di-alkylation Selectivity

Molar Ratio (Piperazine:Alkyl Halide)Mono-alkylation Yield (%)Di-alkylation Byproduct (%)Reference
1:1Variable, often <50%Significant formation[2]
4:1>60%Reduced formation[1]
10:1High selectivity for mono-productMinimal formation[6]

Note: Yields are generalized and highly dependent on the specific alkylating agent and reaction conditions.

Table 2: Comparison of Catalyst/Ligand Systems for Buchwald-Hartwig Amination of N-Boc-Piperazine with 4-Bromotoluene

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XantPhos (2)NaOtBuToluene1001295
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001888
[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄Toluene1102492

Data compiled from representative procedures.[4]

Experimental Protocols

Protocol 1: Large-Scale Mono-N-Boc Protection of Piperazine

This protocol is adapted for larger-scale synthesis and focuses on ensuring mono-protection.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • In a suitable reaction vessel, dissolve piperazine (2.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C with an ice bath.

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

    • Add the Boc₂O solution dropwise to the cooled piperazine solution over a period of 2-3 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.

    • Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.

    • The di-Boc-piperazine byproduct is insoluble in water and can be removed by filtration if present in significant amounts.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Boc-piperazine.

    • The product can be further purified by vacuum distillation or crystallization if necessary.[3]

Protocol 2: Purification of a Piperazine Derivative by Diacetate Salt Formation

This protocol is effective for purifying basic piperazine compounds that are difficult to handle or purify as the free base.[6][9]

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude piperazine-containing mixture in acetone (at 20-40 °C) to a concentration of approximately 5-15 weight percent of piperazine.

    • While stirring, slowly add glacial acetic acid (at least 2 stoichiometric equivalents relative to the piperazine).

    • The crystalline piperazine diacetate salt will begin to precipitate.

    • Cool the mixture to 10-20 °C to maximize the precipitation of the salt.

    • Collect the precipitated salt by filtration.

    • Wash the collected solid with cold acetone to remove soluble impurities.

    • Dry the purified piperazine diacetate salt under vacuum. The free base can be regenerated by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the scale-up synthesis of piperazine-containing drugs.

G Troubleshooting Workflow for Low Mono-substitution Yield start Low Yield of Mono-substituted Piperazine check_ratio Check Piperazine:Reagent Stoichiometric Ratio start->check_ratio is_excess Is Piperazine in Large Excess (>= 4 eq)? check_ratio->is_excess increase_piperazine Increase Piperazine Concentration (4-10 eq) is_excess->increase_piperazine No check_addition Review Reagent Addition Method is_excess->check_addition Yes increase_piperazine->check_addition is_slow Is Reagent Added Slowly and at Low Temp? check_addition->is_slow slow_addition Implement Slow, Cooled Reagent Addition is_slow->slow_addition No consider_pg Consider Using a Protecting Group (e.g., Boc) is_slow->consider_pg Yes slow_addition->consider_pg implement_pg Implement Protecting Group Strategy consider_pg->implement_pg end Optimized Mono-substitution implement_pg->end

Caption: Troubleshooting workflow for low mono-substitution yield.

G Decision Tree for Purification Method Selection start Crude Piperazine Product Mixture impurity_nature Are Impurities Non-basic? start->impurity_nature acid_base Use Acid-Base Extraction impurity_nature->acid_base Yes check_crystallinity Is Product a Crystalline Solid? impurity_nature->check_crystallinity No end Purified Product acid_base->end recrystallization Attempt Direct Recrystallization check_crystallinity->recrystallization Yes salt_formation Form a Salt and Recrystallize check_crystallinity->salt_formation No/Oily column_chrom Use Column Chromatography check_crystallinity->column_chrom Complex Mixture recrystallization->end salt_formation->end is_streaking Is there Streaking on Silica Gel? column_chrom->is_streaking add_modifier Add Triethylamine to Eluent or Use Alumina is_streaking->add_modifier Yes is_streaking->end No add_modifier->end

Caption: Decision tree for selecting a purification method.

G Pathway of Di-substitution Byproduct Formation piperazine Piperazine (Excess) mono_sub Mono-substituted Piperazine (Desired) piperazine->mono_sub + R-X alkyl_halide Alkyl Halide (R-X) di_sub Di-substituted Piperazine (Byproduct) mono_sub->di_sub + R-X (Competitive Reaction)

Caption: Pathway of di-substitution byproduct formation.

References

Refining HPLC Methods for Piperazine Isomer Resolution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of piperazine isomers.

Troubleshooting Guide

Problem: Poor Peak Resolution or Co-elution of Isomers

Poor separation between piperazine isomers is a frequent challenge. This can manifest as overlapping peaks or a complete lack of separation (co-elution).

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for discriminating between the subtle structural differences of the isomers.

    • Solution:

      • For positional isomers (e.g., ortho-, meta-, para-), consider columns with alternative selectivities. Phenyl or biphenyl phases can offer different pi-pi interactions compared to standard C18 columns.[1]

      • For diastereomers, standard reversed-phase columns like C18 or C8 are often effective.[2]

      • For enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak series) are widely used for separating piperazine enantiomers.[3][4][5]

      • Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also enhance selectivity.[6][7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a critical role in achieving resolution.

    • Solution:

      • Organic Modifier: Vary the organic solvent. Acetonitrile and methanol have different properties and can provide different selectivities. For instance, methanol can act as a hydrogen bond donor, which can be beneficial for separating diastereomers.[8]

      • pH Adjustment: The pH of the mobile phase is a critical parameter for ionizable compounds like piperazines. Adjusting the pH to be approximately 2 pH units away from the pKa of the analyte can improve peak shape and selectivity.[9] For piperazine, which is a weak base, using a low pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) can protonate the molecule and reduce silanol interactions.[9] Alternatively, high pH methods (pH > 8) with a pH-stable column can be employed to keep the analyte in its neutral form.[9]

      • Additives: The addition of a competing base (e.g., triethylamine - TEA) to the mobile phase can mask residual silanol groups on the stationary phase, reducing peak tailing and improving resolution.[3] For chiral separations, the choice of buffer and its pH can be critical for achieving enantioseparation.[10]

  • Inadequate Method Parameters: Other chromatographic parameters can influence resolution.

    • Solution:

      • Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase run time.[11]

      • Temperature: Temperature can affect selectivity. It is advisable to systematically study the effect of column temperature on the separation.[8]

Problem: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like piperazine, leading to poor peak integration and reduced sensitivity.[9]

Possible Causes and Solutions:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic piperazine molecule, causing peak tailing.[9][12]

    • Solution:

      • Low pH Mobile Phase: Operating at a low pH (2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[9]

      • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[3]

      • End-capped Columns: Use a well-end-capped column or a column with a low-activity silica to reduce the number of available silanol groups.[6]

      • High pH Mobile Phase: Use a column stable at high pH and a mobile phase with a pH greater than 8. At high pH, the piperazine is in its neutral form, and silanol groups are deprotonated, which can improve peak shape.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11]

    • Solution: Reduce the injection volume or the concentration of the sample.[11]

  • Column Contamination or Void: Contamination at the head of the column or the formation of a void can disrupt the sample band and cause peak tailing.[13]

    • Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating piperazine positional isomers (e.g., o-, m-, p-chlorophenylpiperazine)?

A1: While standard C18 columns can sometimes provide separation, columns with different selectivities are often more effective for positional isomers. Consider using a phenyl, biphenyl, or a polar-embedded phase column to leverage different retention mechanisms like pi-pi interactions.[1] Chiral columns have also been successfully used to separate positional isomers of chlorophenylpiperazine.[10]

Q2: How can I separate enantiomers of a chiral piperazine derivative?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak IA, IB, IC, AD-H), are commonly used and have shown good results for piperazine derivatives.[3][4][5] Method development will involve screening different CSPs and optimizing the mobile phase (often a mixture of an alcohol like ethanol or isopropanol with an alkane like hexane, and an additive like diethylamine).

Q3: My piperazine peak is tailing. What is the first thing I should try to fix it?

A3: The most common cause of tailing for basic compounds like piperazine is interaction with residual silanols on the column. The first and often most effective solution is to adjust the mobile phase pH to be acidic (pH 2-3) by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[9] This protonates the silanols and minimizes unwanted secondary interactions.

Q4: I am not getting any retention of piperazine on my reversed-phase column. What could be the problem?

A4: Piperazine itself is quite polar and may not be well-retained on traditional reversed-phase columns, sometimes eluting at the void volume.[14][15] To increase retention, you can try:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds and uses a polar stationary phase with a high organic content mobile phase.[16][17]

  • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange properties can provide better retention.[7]

  • Derivatization: Derivatizing the piperazine with a non-polar, UV-active group can increase its hydrophobicity and improve retention on a reversed-phase column, while also enhancing detection.[3]

Q5: Is derivatization necessary for piperazine analysis?

A5: Not always, but it can be very beneficial. Piperazine lacks a strong chromophore, making UV detection at low concentrations challenging.[3] Derivatization with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a highly UV-active derivative, significantly improving detection limits.[3] Derivatization can also alter the chromatographic properties of the molecule, which can aid in separation.

Data and Methodologies

Table 1: HPLC Methods for Piperazine Isomer Separation
Isomer Type Column Mobile Phase Flow Rate (mL/min) Detection Reference
Positional Isomers (chlorophenylpiperazine)Chiral Reversed-PhaseTriethylamine buffer and Methanol (70/30, v/v), pH 90.8DAD[10]
Positional IsomersSupelkosil ABZ+ PLUSMethanol and Acetonitrile in graded ratios with waterNot specifiedNot specified[18]
Chiral (API with Piperazine impurity)Chiralpak IC (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)1.0UV at 340 nm (after derivatization)[3]
Diastereomersn-octadecyl-bonded silica (ODS)Phosphate-buffered Acetonitrile/Water or Methanol/WaterNot specifiedNot specified[8]
General PiperazineCoresep 100 (Mixed-Mode)Acetonitrile/Water/TFANot specifiedELSD[7]
General PiperazineNewcrom R1 (Reversed-Phase)Acetonitrile, Water, and Phosphoric AcidNot specifiedMS-compatible (with Formic Acid)[6]
General Piperazine (HILIC)Cyanopropyl (CN) bonded stationary phaseOptimized organic modifier and acidNot specifiedELSD[16]

Experimental Protocols

Protocol 1: Chiral Separation of a Piperazine Derivative (Adapted from[3])

This protocol is based on the separation of a piperazine impurity from an active pharmaceutical ingredient (API) after derivatization.

  • Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

  • Chromatographic System:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm

  • Procedure: a. Prepare the mobile phase, filter through a 0.45 µm filter, and degas. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject the derivatized sample. d. Monitor the chromatogram for the separation of the piperazine derivative from the API and other impurities. The total run time is approximately 20 minutes.

Visualizations

G cluster_column Column Selection cluster_mp Mobile Phase Optimization cluster_params Method Parameters start Start: Poor Peak Resolution or Co-elution check_column Is the column appropriate for the isomer type? start->check_column chiral Enantiomers? Use Chiral Stationary Phase (CSP) check_column->chiral Yes rp Diastereomers? Standard RP (C18, C8) is a good start check_column->rp No alt_rp Positional Isomers? Try Phenyl, Biphenyl, or Polar-Embedded Phases check_column->alt_rp No optimize_mp Optimize Mobile Phase chiral->optimize_mp rp->optimize_mp alt_rp->optimize_mp change_organic Vary Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic adjust_ph Adjust pH (2-3 units from pKa) optimize_mp->adjust_ph additives Use Additives (e.g., TEA for tailing) optimize_mp->additives check_params Adjust Method Parameters change_organic->check_params adjust_ph->check_params additives->check_params flow_rate Optimize Flow Rate check_params->flow_rate gradient Adjust Gradient Slope check_params->gradient temperature Vary Temperature check_params->temperature end Resolution Achieved flow_rate->end gradient->end temperature->end

Caption: Troubleshooting workflow for poor peak resolution of piperazine isomers.

G start Identify Piperazine Isomer Type isomer_type What type of isomers are you separating? start->isomer_type enantiomers Enantiomers (Chiral Isomers) isomer_type->enantiomers Mirror Images diastereomers Diastereomers isomer_type->diastereomers Non-mirror image stereoisomers positional Positional/Structural Isomers isomer_type->positional Different connectivity method_enantiomers Select Chiral HPLC: - Polysaccharide CSP - Normal or RP mode enantiomers->method_enantiomers method_diastereomers Select Reversed-Phase HPLC: - C18 or C8 column - Optimize ACN/MeOH/pH diastereomers->method_diastereomers method_positional Select HPLC with Alternative Selectivity: - Phenyl, Biphenyl, or  Polar-Embedded Column - Consider HILIC for polar isomers positional->method_positional optimization General Optimization: - Adjust Mobile Phase pH - Screen Temperature - Optimize Gradient method_enantiomers->optimization method_diastereomers->optimization method_positional->optimization

Caption: Logic diagram for selecting an initial HPLC method for piperazine isomers.

References

addressing poor solubility of 6-(piperazin-1-yl)nicotinonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Poor Solubility of 6-(piperazin-1-yl)nicotinonitrile in Assays

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is the first step in troubleshooting solubility issues.

PropertyValueSource
CAS Number 149554-29-0[1][2]
Molecular Formula C₁₀H₁₂N₄[1]
Molecular Weight 188.23 g/mol [1]
Appearance White to off-white solid[3][4]
Melting Point 131 °C[4]
Predicted pKa 8.47 ± 0.10[4]
Water Solubility Low[3]
Organic Solvent Solubility Soluble in DMSO and DMF[3]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO for my stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the percentage of the organic co-solvent is lowered by dilution in an aqueous buffer.[5] The compound is likely exceeding its solubility limit in the final assay medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[6][7] Some sensitive cell lines may even require concentrations as low as 0.1%. It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to assess the impact of the solvent on your specific assay.[7]

Q3: The piperazine group in the compound is basic. Can I adjust the pH of my buffer to improve solubility?

A3: Yes, pH adjustment can be a very effective strategy. The piperazine moiety is basic, meaning it will become protonated and more soluble at a lower (more acidic) pH.[8] The predicted pKa of the compound is around 8.47.[4] Lowering the pH of your assay buffer to well below this pKa (e.g., pH 6.5-7.0) could significantly enhance its aqueous solubility. However, you must ensure the new pH is compatible with your assay's biological components (e.g., enzymes, cells).

Q4: Are there alternatives to DMSO as a co-solvent?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[9][10] However, their solubilizing power and compatibility with your specific assay must be empirically determined. The cytotoxicity of these solvents should also be evaluated.[9][10] For some applications, specialized formulations like cyclodextrin inclusion complexes can be used to enhance solubility without traditional organic co-solvents.[6][11]

Troubleshooting Guide for Poor Solubility

If you are experiencing compound precipitation or inconsistent results, follow this step-by-step guide.

G start Start: Compound Precipitation Observed prep_stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-20 mM) start->prep_stock check_dmso 2. Optimize Final DMSO Concentration in Assay (Keep <=0.5%) prep_stock->check_dmso still_precip Still Precipitates? check_dmso->still_precip adjust_ph 3. Adjust Buffer pH (e.g., to pH 6.5 - 7.2) Is this assay-compatible? still_precip->adjust_ph Yes success Success: Compound Solubilized still_precip->success No still_precip2 Still Precipitates? adjust_ph->still_precip2 use_surfactant 4. Add Surfactant (e.g., 0.01% Tween-20) Check for assay interference. still_precip2->use_surfactant Yes still_precip2->success No still_precip3 Still Precipitates? use_surfactant->still_precip3 advanced 5. Advanced Formulation - Cyclodextrins - Salt Formation - Nanosuspension still_precip3->advanced Yes still_precip3->success No fail Consult Formulation Specialist advanced->fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubilization Strategies Comparison

The following table outlines various strategies, their mechanisms, and key considerations.

StrategyMechanism of ActionTypical ConcentrationProsCons
Co-solvents (DMSO, Ethanol) Alters solvent polarity to increase solubility of nonpolar molecules.[12][13]< 0.5% (final)Simple, widely used.Can cause cytotoxicity or interfere with the assay at higher concentrations.[6]
pH Adjustment Ionizes the basic piperazine moiety, increasing its interaction with water.[8][11]pH < pKa (e.g., 6.5-7.2)Highly effective for ionizable compounds, easy to implement.May alter protein function or cell viability; not suitable for all assays.
Surfactants (Tween-20, Triton X-100) Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][14]0.001% - 0.1%Effective at low concentrations.Can denature proteins or interfere with assay readouts (e.g., fluorescence).[9]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes by encapsulating the hydrophobic drug molecule.[6][8][11]1-10 mMLow cytotoxicity, can improve stability.May not be effective for all molecules; can be a costly reagent.
Salt Formation Converts the compound to a salt form (e.g., hydrochloride), which often has higher aqueous solubility.[8][15]N/ACan dramatically increase solubility and dissolution rate.Requires chemical synthesis; the new salt form may have different properties.

Experimental Protocols

Protocol 1: Preparation and Use of a DMSO Stock Solution

This protocol describes the standard method for preparing a stock solution and diluting it for an assay to minimize precipitation.

G cluster_0 Stock Preparation cluster_1 Working Dilution p1 1. Weigh compound accurately. p2 2. Add 100% anhydrous DMSO to achieve desired high concentration (e.g., 20 mM). p1->p2 p3 3. Vortex/sonicate until fully dissolved. p2->p3 p4 4. Store in small aliquots at -20°C or -80°C. p3->p4 d1 5. Create an intermediate dilution of the stock in 100% DMSO. p4->d1 d2 6. Add a small volume of the intermediate dilution to the final assay buffer (e.g., 2 µL into 198 µL). d1->d2 d3 7. Mix immediately and vigorously to ensure rapid dispersion. d2->d3

Caption: Workflow for stock solution preparation and assay dilution.

Methodology:

  • Accurately weigh the required mass of this compound.

  • Add the calculated volume of 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect for any remaining solid particles.

  • Prepare single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.

  • When preparing for an assay, perform serial dilutions. First, create an intermediate dilution from your stock in 100% DMSO.

  • To create the final working concentration, add a small volume of the DMSO intermediate stock to the final aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine if adjusting the pH of the assay buffer is a viable strategy.

Methodology:

  • Prepare a set of assay-relevant buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Add a small, fixed amount of the DMSO stock to each buffer to achieve a target concentration that is problematic at your current pH. For example, add 2 µL of 20 mM stock to 198 µL of each buffer for a final concentration of 200 µM.

  • Incubate the samples under assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Visually inspect each sample for signs of precipitation (cloudiness, visible particles).

  • (Optional) For a quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.

  • Compare the soluble concentrations across the different pH values to identify the optimal pH for solubility.

Protocol 3: Co-solvent and Additive Compatibility Test

This protocol is used to screen for other co-solvents or solubility-enhancing excipients.

Methodology:

  • Prepare solutions of potential solubility enhancers in your primary assay buffer.

    • Co-solvents: Prepare assay buffer containing 0.5%, 1%, and 2% of alternative solvents like ethanol or PEG 400.

    • Surfactants: Prepare assay buffer containing 0.01% and 0.05% of Tween-20 or Triton X-100.

    • Cyclodextrins: Prepare assay buffer containing 1 mM, 5 mM, and 10 mM of hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Add the compound (from a 100% DMSO stock) to each of these prepared solutions to the desired final concentration.

  • Include a control with only DMSO added to the standard assay buffer.

  • Incubate and assess for precipitation, both visually and quantitatively, as described in Protocol 2.

  • Crucially, run parallel controls for each condition without the compound to ensure the additives themselves do not interfere with your assay's readout. Assay interference can manifest as changes in background signal, enzyme activity, or cell viability.[16][17]

References

minimizing side reactions in the synthesis of 6-(piperazin-1-yl)nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals minimize side reactions and optimize the synthesis of 6-(piperazin-1-yl)nicotinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinonitrile (typically 6-chloro- or 6-fluoronicotinonitrile) and a piperazine derivative. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed, particularly when dealing with less reactive aryl halides.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include the formation of bis-arylated piperazine, where the piperazine reacts with two molecules of the nicotinonitrile derivative, and the hydrolysis of the nitrile group under harsh basic conditions. Incomplete reactions leading to the presence of starting materials are also a common issue.

Q3: How does the choice of base impact the reaction?

The choice of base is critical. Strong inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used to facilitate the SNAr reaction by deprotonating the piperazine. However, excessively strong bases or high temperatures can promote side reactions. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, often in combination with a catalyst.

Q4: What role does the solvent play in minimizing side reactions?

The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction. The choice of solvent can affect the formation of byproducts, and its purity is important to avoid introducing nucleophilic impurities.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of the this compound derivative. What are the potential causes and solutions?

A: Low yields can stem from several factors, including incomplete conversion, degradation of the product, or competing side reactions.

  • Incomplete Conversion:

    • Solution: Increase the reaction temperature or time. Ensure the reagents are of high purity and are added in the correct stoichiometric ratios. Using an excess of the piperazine derivative (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Reaction Temperature:

    • Solution: The reaction temperature is a critical parameter. For the reaction of 6-chloronicotinonitrile with piperazine, temperatures are typically maintained between 80-120 °C. Optimization within this range may be necessary depending on the specific substrates.

  • Catalyst Inactivation (for cross-coupling reactions):

    • Solution: If using a palladium catalyst, ensure anaerobic conditions are maintained to prevent catalyst oxidation. The choice of ligand is also crucial for catalyst stability and activity.

Issue 2: Formation of Bis-arylated Piperazine Impurity

Q: I am observing a significant amount of a high molecular weight impurity, which I suspect is the bis-arylated piperazine. How can I prevent this?

A: The formation of a bis-arylated piperazine occurs when a single piperazine molecule reacts with two molecules of the 6-halonicotinonitrile.

  • Control Stoichiometry:

    • Solution: Use a molar excess of the piperazine derivative relative to the 6-halonicotinonitrile. This shifts the equilibrium away from the formation of the bis-arylated product. A ratio of 1.5 to 2.0 equivalents of piperazine is often effective.

  • Slow Addition:

    • Solution: Add the 6-halonicotinonitrile slowly to the reaction mixture containing the piperazine and base. This maintains a high concentration of piperazine relative to the electrophile, minimizing the chance of a second substitution on the product.

Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify, and I have closely related impurities. What purification strategies are recommended?

A: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.

  • Column Chromatography:

    • Solution: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective.

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for removing impurities, especially if the product is highly crystalline.

  • Acid-Base Extraction:

    • Solution: The basic nature of the piperazine moiety allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction into an organic solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry6-HalonicotinonitrileBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
16-ChloronicotinonitrileK2CO3 (2.0)DMSO1001285
26-ChloronicotinonitrileCs2CO3 (1.5)DMF901892
36-FluoronicotinonitrileK2CO3 (2.0)MeCN802495
46-ChloronicotinonitrileTEA (3.0)Dioxane1101078

Note: Yields are illustrative and can vary based on the specific piperazine derivative and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halonicotinonitrile (1.0 equiv.), the piperazine derivative (1.5 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, DMF) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Reagents Reactants (6-Halonicotinonitrile, Piperazine, Base) Reaction Reaction Setup (Inert Atmosphere, Heat) Reagents->Reaction Solvent Anhydrous Solvent (e.g., DMSO, DMF) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring During Reaction Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Tree Start Low Yield or Impurities Detected Check_Conversion Incomplete Conversion? Start->Check_Conversion Analyze Crude LC-MS Increase_Temp Increase Temperature/Time Check_Conversion->Increase_Temp Yes Check_Purity Check Reagent Purity Check_Conversion->Check_Purity Yes Bis_Arylation Bis-Arylation Side Product? Check_Conversion->Bis_Arylation No Excess_Piperazine Use >1.5 eq. Piperazine Bis_Arylation->Excess_Piperazine Yes Slow_Addition Slowly Add Halonicotinonitrile Bis_Arylation->Slow_Addition Yes Other_Impurity Other Impurities Bis_Arylation->Other_Impurity No Optimize_Purification Optimize Purification (Solvent Gradient, pH) Other_Impurity->Optimize_Purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Reaction_Pathway Reactants 6-Halonicotinonitrile + Piperazine Conditions Base, Solvent Heat Reactants->Conditions mid Conditions->mid Desired_Product Desired Product This compound Side_Product Side Product Bis-arylated Piperazine mid->Desired_Product Primary Pathway mid->Side_Product Side Reaction (Excess Halide)

Caption: Simplified reaction pathway showing the desired product and a major side product.

Validation & Comparative

Comparative Guide to Confirming the Structure of Synthesized 6-(piperazin-1-yl)nicotinonitrile by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for confirming the successful synthesis of 6-(piperazin-1-yl)nicotinonitrile. It includes predicted NMR data for the target compound, experimental data for a structurally related alternative, detailed experimental protocols for synthesis and NMR analysis, and a workflow diagram to illustrate the process.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation after synthesis is paramount. NMR spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This guide will assist researchers in interpreting the ¹H and ¹³C NMR spectra of the synthesized product by comparing it with predicted data and the experimental data of a commercially available analog, 2-(piperazin-1-yl)benzonitrile.

Data Presentation: NMR Data Comparison

For a clear comparison, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for the alternative compound, 2-(piperazin-1-yl)benzonitrile.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound H-2~8.4d1H~2.5
H-4~7.8dd1H~9.0, 2.5
H-5~6.8d1H~9.0
Piperazine CH₂ (adjacent to pyridine)~3.7t4H~5.0
Piperazine CH₂ (adjacent to NH)~3.0t4H~5.0
Piperazine NHVariablebr s1H-
2-(piperazin-1-yl)benzonitrile Aromatic H6.90 - 7.55m4H-
Piperazine CH₂ (adjacent to benzene)3.20t4H5.4
Piperazine CH₂ (adjacent to NH)3.03t4H5.4
Piperazine NH2.11s (broad)1H-

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~152
C-3~107
C-4~140
C-5~112
C-6~160
CN~118
Piperazine CH₂ (adjacent to pyridine)~45
Piperazine CH₂ (adjacent to NH)~46
2-(piperazin-1-yl)benzonitrile Aromatic C118.4, 121.1, 133.5, 134.1
Aromatic C (quaternary)118.9 (CN), 153.3 (C-N)
Piperazine CH₂ (adjacent to benzene)51.9
Piperazine CH₂ (adjacent to NH)46.8

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions.

Materials:

  • 6-Chloronicotinonitrile or 6-Fluoronicotinonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-halonicotinonitrile (1.0 eq) in anhydrous DMF or DMSO, add piperazine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 200-220 ppm is appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling should be used to simplify the spectrum.

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak.

Mandatory Visualization

The following diagram illustrates the general workflow from synthesis to structural confirmation.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation A Starting Materials (6-halonicotinonitrile, Piperazine) B Reaction (Nucleophilic Aromatic Substitution) A->B C Work-up & Purification (Extraction, Chromatography) B->C D Purified Product (this compound) C->D E NMR Sample Preparation D->E F 1H and 13C NMR Spectroscopy E->F G Spectral Interpretation F->G H Comparison with Predicted and Alternative Compound Data G->H I Structure Confirmed H->I

Caption: Workflow for Synthesis and Structural Confirmation.

By following this guide, researchers can confidently synthesize and confirm the structure of this compound, ensuring the integrity of their starting material for further research and development.

A Comparative Analysis of 6-(piperazin-1-yl)nicotinonitrile and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(piperazin-1-yl)nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. This structural motif serves as a versatile template for the synthesis of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This guide provides a comparative analysis of this compound and its key analogs, summarizing their biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The data presented herein is intended to inform further drug discovery and development efforts in this promising area of oncology research.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs has been predominantly evaluated in the context of their anticancer properties, with a significant focus on the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways. The following table summarizes the in vitro cytotoxicity and Pim-1 kinase inhibitory activity of selected analogs. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDStructureModification from Parent CompoundTarget Cell Line(s) / EnzymeIC50 Value(s)Reference(s)
1 This compoundParent Compound---
2 6-(4-methylpiperazin-1-yl)nicotinonitrileMethyl group at the 4-position of the piperazine ring---
3 Nicotinonitrile derivative 4k Complex substitution on the nicotinonitrile corePim-1 Kinase21.2 nM[1]
4 Nicotinonitrile derivative 7b Complex substitution on the nicotinonitrile core and piperazine ringMCF-7 (Breast Cancer)3.58 µM[1]
PC-3 (Prostate Cancer)3.60 µM[1]
Pim-1 Kinase18.9 nM[1]

Structure-Activity Relationship (SAR) Insights:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Pim-1)

This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of test compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Pim-1 peptide substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions. Include a DMSO-only vehicle control.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO control.

  • Add 2 µL of Pim-1 kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the Pim-1 substrate and ATP. The final ATP concentration should be at or near the Km for Pim-1.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.[2]

Cell Viability (Cytotoxicity) Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a DMSO-only vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Visually confirm the formation of purple formazan crystals in the cells.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by this compound analogs and a general workflow for their evaluation.

G cluster_0 JAK/STAT Signaling cluster_1 PIM-1 Mediated Effects Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation PIM1_gene PIM1 Gene Transcription PIM1_protein PIM-1 Kinase PIM1_gene->PIM1_protein Translation BAD BAD PIM1_protein->BAD Inhibition p21_p27 p21/p27 PIM1_protein->p21_p27 Inhibition Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibitor This compound Analog Inhibitor->PIM1_protein Inhibition

Caption: JAK/STAT/PIM-1 signaling pathway and the inhibitory action of analogs.

G start Start: Design & Synthesis of Analogs in_vitro_kinase In Vitro Kinase Assay (e.g., Pim-1) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability sar_analysis Structure-Activity Relationship Analysis in_vitro_kinase->sar_analysis cell_viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: General workflow for the evaluation of this compound analogs.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The preliminary data on its analogs highlight the importance of substitutions on both the nicotinonitrile core and the piperazine ring for achieving high potency and desirable pharmacological properties. Further systematic exploration of the chemical space around this scaffold, guided by robust in vitro and in vivo evaluations, is warranted to identify lead candidates for preclinical and clinical development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to advance this promising class of compounds.

References

A Comparative Guide to the Synthesis of Nicotinonitrile Compounds: A Validation of Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of traditional and novel synthetic routes for nicotinonitrile, a key scaffold in medicinal chemistry.[1] By presenting key performance indicators, detailed experimental protocols, and relevant biological pathway diagrams, this document aims to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Comparison of Synthetic Routes

The synthesis of nicotinonitrile can be achieved through various methods, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of three primary routes: the dehydration of nicotinamide, the ammoxidation of 3-picoline, and a traditional route from 3-bromopyridine. Additionally, a novel, greener approach for the synthesis of nicotinonitrile derivatives is presented to highlight modern advancements in this field.

MetricDehydration of NicotinamideAmmoxidation of 3-PicolineSynthesis from 3-BromopyridineNovel "Green" Synthesis (for derivatives)
Yield 83-84%[2]Up to 95%Moderate to High (variable)68-90%
Purity High (after distillation)High (after purification)Moderate to High (requires purification)High
Reaction Time ~20 minutes (heating)Short (seconds)Several hours40-60 minutes[3]
Starting Material Cost Nicotinamide: ~$10-13/kg[4]3-Picoline: ~$500/kg3-Bromopyridine: ~$2500-9200/kg[5]Varies (depends on specific derivative)
Environmental Impact Use of P₂O₅ (harsh dehydrating agent)"Green" process (by-product is water)[6]Use of copper cyanide (toxic)Solvent-free, recyclable catalyst[3]
Scalability ScalableHighly scalable (industrial method)Scalable with precautionsPotentially scalable

Experimental Protocols

Route 1: Dehydration of Nicotinamide

This traditional laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Workflow:

start Mix Nicotinamide and P₂O₅ heat Heat under reduced pressure start->heat 15-20 min distill Distill Nicotinonitrile heat->distill purify Purify by recrystallization/distillation distill->purify product Nicotinonitrile purify->product

Figure 1: Workflow for the dehydration of nicotinamide.

Procedure:

  • In a dry round-bottomed flask, powdered nicotinamide (100 g, 0.82 mole) and phosphorus pentoxide (100 g, 0.70 mole) are thoroughly mixed.[2]

  • The flask is connected to a distillation apparatus with an air condenser and a receiver cooled in an ice-salt bath.

  • The pressure is reduced to 15-20 mm Hg.

  • The mixture is heated vigorously with a free flame until the reaction is complete (approximately 15-20 minutes).[2]

  • The crude nicotinonitrile is collected in the receiver.

  • The product is purified by rinsing the condenser with a suitable solvent (e.g., ether or acetone), combining with the distillate, and then distilling at atmospheric pressure. The final product has a boiling point of 205–208°C and a melting point of 50–51°C.[2]

Route 2: Ammoxidation of 3-Picoline (3-Methylpyridine)

This is a major industrial method for producing nicotinonitrile. It involves the vapor-phase reaction of 3-picoline with ammonia and oxygen over a catalyst.

Workflow:

reactants 3-Picoline, Ammonia, Air reactor Catalytic Reactor (e.g., V₂O₅/TiO₂) reactants->reactor High Temperature separation Separation and Purification reactor->separation product Nicotinonitrile separation->product

Figure 2: Workflow for the ammoxidation of 3-picoline.

Procedure:

  • A gaseous mixture of 3-picoline, ammonia, and air is passed through a reactor containing a catalyst bed.[6]

  • Common catalysts include vanadium pentoxide (V₂O₅) on a support like titanium dioxide (TiO₂) or silica.[6]

  • The reaction is typically carried out at elevated temperatures (e.g., 280–500 °C) and pressures up to 0.5 MPa.[6]

  • The reaction products are cooled, and the nicotinonitrile is separated from unreacted starting materials and by-products.

  • Purification is typically achieved through distillation.

Route 3: Synthesis from 3-Bromopyridine

This classical method involves the cyanation of 3-bromopyridine using a cyanide source, typically cuprous cyanide (CuCN).

Workflow:

reactants 3-Bromopyridine and CuCN reaction Heat in a high-boiling solvent (e.g., DMF, pyridine) reactants->reaction workup Work-up and Extraction reaction->workup purification Purification (e.g., chromatography, distillation) workup->purification product Nicotinonitrile purification->product

Figure 3: Workflow for the synthesis from 3-bromopyridine.

Procedure:

  • 3-Bromopyridine is heated with cuprous cyanide in a high-boiling polar solvent such as pyridine or N,N-dimethylformamide (DMF).

  • The reaction mixture is typically heated at reflux for several hours.

  • After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up, often involving the addition of a complexing agent for copper salts (e.g., ammonia or ethylenediamine).

  • The product is extracted with an organic solvent.

  • The crude nicotinonitrile is purified by distillation or chromatography.

A Novel "Green" Synthetic Route for Nicotinonitrile Derivatives

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing nicotinonitrile derivatives. One such approach utilizes a nanomagnetic metal-organic framework as a recyclable catalyst in a solvent-free, four-component reaction.[3]

Workflow:

reactants Aldehyde, Malononitrile derivative, Ketone, Ammonium Acetate reaction Heat under solvent-free conditions reactants->reaction catalyst Nanomagnetic Catalyst catalyst->reaction separation Magnetic separation of catalyst reaction->separation separation->catalyst Recycle product Substituted Nicotinonitrile separation->product

Figure 4: Workflow for a novel green synthesis of nicotinonitrile derivatives.

Procedure:

  • An aldehyde, a malononitrile derivative, an acetophenone derivative, and ammonium acetate are mixed with a catalytic amount of the nanomagnetic metal-organic framework (e.g., Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂).[3]

  • The reaction mixture is heated at a specific temperature (e.g., 110 °C) under solvent-free conditions for a short duration (40-60 minutes).[3]

  • After the reaction is complete, the catalyst is easily separated from the reaction mixture using an external magnet.[3]

  • The product, a substituted nicotinonitrile, is obtained in high yield and purity.

  • The catalyst can be recovered and reused for subsequent reactions.[3]

Relevance in Signaling Pathways

Nicotinonitrile and its derivatives are of significant interest in drug development due to their activity as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression.

Aurora Kinase Signaling

Aurora kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[7] Nicotinonitrile-based compounds have been investigated as inhibitors of Aurora kinases, thereby disrupting cell division in cancer cells.

cluster_0 G2 Phase cluster_1 Mitosis Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest Aurora B Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore Attachment Kinetochore Attachment Aurora B->Kinetochore Attachment Cytokinesis Cytokinesis Kinetochore Attachment->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor->Aurora A Inhibits Nicotinonitrile Inhibitor->Aurora B Inhibits

Figure 5: Simplified Aurora Kinase Signaling Pathway and Inhibition.

VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] Nicotinonitrile derivatives have been developed as VEGFR-2 inhibitors.

VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Cell Proliferation Cell Migration Cell Migration Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Cell Migration Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Migration->Angiogenesis Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor->VEGFR-2 Inhibits

Figure 6: Simplified VEGFR-2 Signaling Pathway and Inhibition.

PIM Kinase Signaling

PIM kinases are a family of serine/threonine kinases that regulate cell survival, proliferation, and metabolism, and are often overexpressed in cancers.[1] Nicotinonitrile-based molecules have shown promise as PIM kinase inhibitors.

Cytokines / Growth Factors Cytokines / Growth Factors Receptor Receptor Cytokines / Growth Factors->Receptor JAK/STAT Pathway JAK/STAT Pathway Receptor->JAK/STAT Pathway PIM Kinase Transcription PIM Kinase Transcription JAK/STAT Pathway->PIM Kinase Transcription PIM Kinase Protein PIM Kinase Protein PIM Kinase Transcription->PIM Kinase Protein Phosphorylation of downstream targets (e.g., Bad, p27) Phosphorylation of downstream targets (e.g., Bad, p27) PIM Kinase Protein->Phosphorylation of downstream targets (e.g., Bad, p27) Inhibition of Apoptosis Inhibition of Apoptosis Phosphorylation of downstream targets (e.g., Bad, p27)->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression Phosphorylation of downstream targets (e.g., Bad, p27)->Cell Cycle Progression Cell Proliferation Cell Proliferation Inhibition of Apoptosis->Cell Proliferation Cell Cycle Progression->Cell Proliferation Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile Inhibitor->PIM Kinase Protein Inhibits

Figure 7: Simplified PIM Kinase Signaling Pathway and Inhibition.

References

A Comparative Guide to the Biological Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its unique structural and physicochemical properties make it a versatile building block for designing novel compounds with diverse biological activities. This guide provides an objective comparison of the performance of various piperazine derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various piperazine derivatives against several human cancer cell lines, providing a basis for comparing their cytotoxic activity.

Table 1: Comparative Anticancer Activity of Thiazolinylphenyl-Piperazine Derivatives

Compound IDBreast Cancer (MCF-7) IC50 (µM)Breast Cancer (MDA-MB-231) IC50 (µM)Prostate Cancer (PC-3) IC50 (µM)Prostate Cancer (DU145) IC50 (µM)
2a 21.43 ± 0.1216.54 ± 0.11> 25> 25
2b 19.87 ± 0.1515.43 ± 0.13> 25> 25
2c 18.98 ± 0.1114.98 ± 0.10> 25> 25
3a (acetylated 2a) > 2514.32 ± 0.14> 25> 25
3b (acetylated 2b) > 2513.76 ± 0.12> 25> 25
3c (acetylated 2c) > 2513.12 ± 0.11> 25> 25

Table 2: Anticancer Activity of Other Arylpiperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 9 Prostate (PC-3)12.3 ± 1.1
Compound 10 Prostate (PC-3)8.9 ± 0.9
Compound 9 Prostate (DU145)10.1 ± 1.3
Compound 10 Prostate (DU145)7.5 ± 0.8
Compound 27 Cervical (Hela)15.6 ± 1.2
Compound 27 Lung (A549)20.3 ± 1.8
Compound 27 Breast (MCF-7)18.7 ± 1.5

Antimicrobial Activity of Piperazine Derivatives

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria.

Comparative Antimicrobial Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for a selection of piperazine derivatives against various bacterial strains, indicating their antimicrobial potency.

Table 3: Comparative Antimicrobial Activity of Piperazine Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)
RL308 2>128>128-
RL327 2>128>128-
RL328 2>128>128-
RL336 8>128>128-
Compound 4 16---
Compound 6c 168--
Compound 6d 16--16
Compound 7b ---16
Gatifloxacin Derivative 1-5>100>1001-5
Sparfloxacin Derivative 1-5>100>1001-5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Piperazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Treat cells with various concentrations of the piperazine derivatives for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Piperazine derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the piperazine derivatives in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the diluted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many piperazine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->AKT Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

General Experimental Workflow for Anticancer Drug Screening

A systematic workflow is essential for the preclinical evaluation of novel piperazine derivatives as potential anticancer agents. This typically involves initial cytotoxicity screening followed by more in-depth mechanistic studies.

Experimental_Workflow Start Start: Synthesized Piperazine Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Pathway->Lead

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

A Comparative Guide to Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Piperazine.

The accurate and precise quantification of piperazine, a key building block in many active pharmaceutical ingredients (APIs), is critical for ensuring product quality and safety. This guide provides a comprehensive cross-validation of common analytical methods used for piperazine quantification, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for piperazine quantification is a critical decision that depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While piperazine's lack of a strong UV chromophore presents a challenge for direct HPLC-UV analysis, derivatization techniques can overcome this limitation.[1][2] GC-MS offers high selectivity, particularly for volatile derivatives, while LC-MS/MS provides exceptional sensitivity and specificity without the need for derivatization. Capillary electrophoresis emerges as a rapid and selective alternative, especially with indirect UV detection.[3]

The following tables summarize the key performance characteristics of these analytical techniques, providing a clear comparison of their capabilities.

Table 1: Performance Comparison of Analytical Methods for Piperazine Quantification
ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MSCapillary Electrophoresis (Indirect UV)
Principle Chromatographic separation followed by UV absorbance detection of a derivatized analyte.Separation of volatile compounds followed by mass spectrometric detection.Chromatographic separation coupled with mass spectrometric detection of precursor and product ions.Separation of ions based on their electrophoretic mobility in a capillary under an applied electric field.
Derivatization Typically required (e.g., with NBD-Cl)[1]May be required to improve volatility and chromatographic performance.Not generally required.Not required.
Selectivity Moderate to HighHighVery HighHigh
Sensitivity ModerateHighVery HighModerate
Throughput ModerateModerateHighHigh
Instrumentation Cost Low to ModerateModerate to HighHighLow to Moderate

Quantitative Data Summary

The following table presents a summary of the quantitative performance data for each analytical method, compiled from various validation studies. Please note that the direct comparison of some parameters may be influenced by the specific experimental conditions, the derivative used (if any), and the sample matrix.

Table 2: Summary of Validation Data for Piperazine Quantification Methods
Validation ParameterHPLC-UV (with NBD-Cl Derivatization)[1]GC-MS[4]LC-MS/MS[5]Capillary Electrophoresis (Indirect UV)[6]
Linearity Range 30 - 350 ppmLOQ - 200% of analyte concentration1 - 200 µg/kg0.05 - 1.2 mg/mL
Correlation Coefficient (r²) > 0.99> 0.990.99950.999
Accuracy (% Recovery) 104.87 - 108.06%98.5 - 101.0%102.93 - 111.46%Error < 5%
Precision (%RSD) < 4.0%< 2.0%4.57 - 5.28%< 3%
Limit of Detection (LOD) 30 ppm0.008% (of 1000 µg/mL)0.4 µg/kgNot explicitly stated
Limit of Quantification (LOQ) 90 ppm0.03% (of 1000 µg/mL)1.0 µg/kgNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This method relies on the derivatization of piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to enable sensitive detection.[1]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]

  • Analytical column: A C18 reversed-phase column is commonly used.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Piperazine standard

  • NBD-Cl (derivatizing agent)[1]

  • Buffer (e.g., phosphate buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of buffer and an organic solvent (e.g., acetonitrile or methanol). The pH should be controlled for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) for reproducibility.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).[1]

  • Injection Volume: Typically 10-20 µL.[1]

Sample Preparation (Derivatization):

  • Prepare a standard solution of piperazine in a suitable solvent.

  • Prepare a solution of NBD-Cl in a solvent like acetonitrile.

  • Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture to facilitate the derivatization reaction (e.g., at 60°C for 30 minutes).[2]

  • Cool the solution and dilute it with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be employed to enhance the volatility of piperazine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A column with a stationary phase suitable for amine analysis (e.g., DB-17).[4]

Reagents:

  • Methanol (GC grade) or other suitable solvent.

  • Piperazine standard.

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[4]

  • Injector Temperature: Typically around 250°C.[4]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C held for 10 min, then ramped to 260°C).[4]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Dissolve the sample containing piperazine in a suitable solvent like methanol.

  • If derivatization is required, add the derivatizing agent and react according to the established procedure.

  • Inject an aliquot of the prepared sample into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of piperazine, often without the need for derivatization.

Instrumentation:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Analytical column: A C18 reversed-phase or HILIC column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification).

  • Piperazine standard.

Chromatographic and Spectrometric Conditions:

  • Mobile Phase: A gradient mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperazine. A common transition is m/z 87.1 → 44.1.[5]

Sample Preparation:

  • Sample preparation can be as simple as "dilute and shoot," where the sample is diluted with the mobile phase before injection.

  • For complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like piperazine. Indirect UV detection is often employed due to piperazine's poor UV absorbance.[3]

Instrumentation:

  • Capillary electrophoresis system with a UV/Vis detector.

  • Fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): A buffer solution containing a UV-absorbing probe (e.g., benzylamine) for indirect detection.[3]

  • Piperazine standard.

  • Internal standard (e.g., diethylamine).[3]

Electrophoretic Conditions:

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte: A buffer at a specific pH containing the UV-absorbing probe.

  • Applied Voltage: A high voltage is applied across the capillary to drive the separation.

  • Temperature: The capillary is thermostatted to ensure reproducible migration times.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect UV detection at a wavelength where the probe absorbs strongly.

Sample Preparation:

  • Dissolve the sample in the BGE or a suitable solvent.

  • Add the internal standard.

  • Introduce the sample into the capillary.

Visualizing the Cross-Validation Workflow

A logical workflow is essential for the successful cross-validation of different analytical methods. The following diagram illustrates a typical process for comparing and validating analytical techniques for piperazine quantification.

CrossValidationWorkflow cluster_planning 1. Planning and Method Selection cluster_development 2. Method Development and Optimization cluster_validation 3. Individual Method Validation cluster_comparison 4. Cross-Validation cluster_conclusion 5. Conclusion and Implementation define_objective Define Analytical Objective (e.g., QC, Bioanalysis) select_methods Select Candidate Methods (HPLC, GC-MS, LC-MS/MS, CE) define_objective->select_methods dev_method_a Develop & Optimize Method A select_methods->dev_method_a dev_method_b Develop & Optimize Method B select_methods->dev_method_b val_method_a Validate Method A (Linearity, Accuracy, Precision, etc.) dev_method_a->val_method_a val_method_b Validate Method B (Linearity, Accuracy, Precision, etc.) dev_method_b->val_method_b analyze_samples Analyze Identical Samples with Both Methods val_method_a->analyze_samples val_method_b->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results assess_agreement Assess Method Agreement and Bias compare_results->assess_agreement select_final_method Select 'Fit for Purpose' Method(s) assess_agreement->select_final_method

Caption: A logical workflow for the cross-validation of analytical methods.

This workflow ensures a systematic approach to comparing different analytical techniques, leading to the selection of a robust and reliable method for piperazine quantification.

The following diagram illustrates the key decision points when choosing an analytical method for piperazine quantification.

MethodSelection start Start: Need to Quantify Piperazine sensitivity High Sensitivity Required? start->sensitivity derivatization Is Derivatization Acceptable? sensitivity->derivatization No lcms LC-MS/MS sensitivity->lcms Yes cost Instrumentation Cost a Major Constraint? derivatization->cost No gcms GC-MS derivatization->gcms Yes hplc HPLC-UV (with Derivatization) cost->hplc Yes ce Capillary Electrophoresis cost->ce Yes

Caption: Decision tree for selecting an analytical method for piperazine quantification.

References

A Comparative Guide to the In Vitro Hepatotoxicity of Piperazine Designer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, objective comparison of the in vitro hepatotoxicity of several piperazine designer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear understanding of the toxicological profiles of these compounds, grounded in established scientific protocols and mechanistic insights.

Introduction: The Rising Concern of Piperazine Hepatotoxicity

Piperazine derivatives have emerged as popular recreational drugs, often marketed as "legal" alternatives to illicit substances like ecstasy.[1] This class of compounds includes N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).[2] While their primary effects are on the central nervous system, there is growing evidence of potential toxicity to other organs, with the liver being a significant target.[3][4] Understanding the hepatotoxic potential of these drugs is crucial for both clinical toxicology and drug development, as drug-induced liver injury (DILI) is a major cause for the withdrawal of approved drugs from the market.[5]

This guide focuses on in vitro models, which are indispensable tools for the early assessment of hepatotoxicity.[5] They offer a controlled environment to dissect cellular and molecular mechanisms of toxicity, reducing the reliance on animal testing and providing human-relevant data when using human-derived cells.[6][7]

Choosing the Right In Vitro Model: A Critical First Step

The selection of an appropriate cell model is paramount for obtaining meaningful and predictive hepatotoxicity data. Several models are available, each with distinct advantages and limitations.[5][6]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance, PHHs possess a full complement of metabolic enzymes and transporters.[6] However, their use is hampered by limited availability, high cost, and rapid loss of function in standard 2D cultures.[6]

  • HepaRG™ Cells: This human-derived cell line is highly metabolically active and can differentiate into both hepatocyte-like and biliary-like cells, offering a more complex and physiologically relevant model than other immortalized cell lines.[8]

  • HepG2 Cells: A widely used human hepatoma cell line, HepG2 cells are easy to culture but exhibit lower metabolic activity compared to PHHs and HepaRG cells, which can affect the assessment of metabolism-dependent toxicity.[8][9]

  • Primary Rat Hepatocytes: Often used in preclinical studies, they provide a robust system for mechanistic investigations. However, species differences in drug metabolism can limit the direct extrapolation of findings to humans.[8][10]

Causality in Model Selection: For this comparative guide, a multi-model approach is ideal. Comparing results across HepG2, HepaRG, and primary hepatocytes allows for a more comprehensive assessment.[8] For instance, a compound showing higher toxicity in metabolically competent cells (PHHs, HepaRG) suggests that its metabolites may be the primary toxic agents. Studies have shown that primary rat hepatocytes are often more sensitive to piperazine toxicity than cell lines like HepaRG.[1][11]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of four common piperazine designer drugs, expressed as EC50 values (the concentration that causes a 50% reduction in cell viability). Data is collated from studies using the MTT assay after a 24-hour incubation period.[1][8] A lower EC50 value indicates higher cytotoxicity.

CompoundHepG2 EC50 (mM)HepaRG EC50 (mM)Primary Rat Hepatocytes EC50 (mM)
BZP 3.106.602.20
TFMPP 0.350.450.14
MeOPP 1.803.30Not Widely Reported
MDBP 2.003.10Not Widely Reported

Key Observation: Across all tested cell lines, TFMPP consistently demonstrates the highest cytotoxicity .[8] This suggests a chemical structure-toxicity relationship where the trifluoromethylphenyl group confers greater toxicity than the benzyl or methoxyphenyl groups.

Unraveling the Mechanisms: A Multi-Assay Approach

To move beyond simple cytotoxicity and understand how these drugs damage liver cells, a panel of mechanistic assays is essential. The general workflow for these assessments is depicted below.

G cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, HepaRG) Drug_Exposure 2. Drug Exposure (BZP, TFMPP, etc. at various concentrations) Cell_Culture->Drug_Exposure Incubation 3. Incubation (e.g., 24 hours) Drug_Exposure->Incubation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Incubation->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Incubation->Apoptosis Data_Quant 4. Data Quantification (e.g., Absorbance, Fluorescence) Cytotoxicity->Data_Quant Oxidative_Stress->Data_Quant Apoptosis->Data_Quant EC50_Calc 5. EC50/IC50 Calculation Data_Quant->EC50_Calc Mechanism_ID 6. Mechanistic Interpretation EC50_Calc->Mechanism_ID

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Cell Viability and Membrane Integrity
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[13]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14][15]

Oxidative Stress

The generation of reactive oxygen species (ROS) is a common mechanism of DILI.[16] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, damaging cellular components.[16]

  • ROS Production Assay: Intracellular ROS levels can be measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA).[17][18] This non-fluorescent compound diffuses into cells and is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).[17] Studies show that piperazine derivatives cause a concentration-dependent increase in ROS formation.[8]

Apoptosis (Programmed Cell Death)

Apoptosis is a controlled form of cell death that can be initiated by cellular stress, including that induced by xenobiotics. A key event in apoptosis is the activation of a family of proteases called caspases.[19]

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key "executioner" caspases. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.[19][20][21] All tested piperazines have been shown to induce caspase-3 activation, indicating that apoptosis is a primary mode of cell death.[8][22]

The interconnected pathways leading from drug exposure to cell death are illustrated below.

G Piperazine Piperazine Designer Drug (e.g., TFMPP) Mitochondria Mitochondrial Dysfunction Piperazine->Mitochondria ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS GSH_ATP GSH & ATP Depletion Mitochondria->GSH_ATP Caspase Caspase-3/7 Activation ROS->Caspase GSH_ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway for piperazine-induced hepatotoxicity.

Experimental Protocols: A Self-Validating System

Providing detailed, reproducible protocols is essential for scientific integrity. Below are standardized methodologies for the key assays discussed.

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring mitochondrial metabolic activity.[23]

  • Cell Seeding: Plate HepG2 or HepaRG cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the piperazine derivatives. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[24]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot concentration-response curves to determine EC50 values.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from damaged cells.[9][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for two controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer, e.g., 1% Triton X-100).[25]

  • Sample Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[14]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100).

Protocol 3: Intracellular ROS Production

This protocol uses the H2DCF-DA probe to quantify ROS levels.[17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black, clear-bottom 96-well plate.

  • Probe Loading: After drug treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCF-DA solution in PBS to each well.[18]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express ROS production as a percentage increase relative to the untreated control cells.

Discussion and Field-Proven Insights

The collective data from these assays paint a clear picture of piperazine-induced hepatotoxicity. The process is initiated by mitochondrial damage, which leads to a cascade of detrimental events including increased ROS production, depletion of cellular energy (ATP) and antioxidants (glutathione), and ultimately, cell death via apoptosis.[2][8]

Expert Insights:

  • The consistent ranking of TFMPP as the most potent hepatotoxin highlights the critical role of specific chemical moieties in determining toxicity. The electron-withdrawing trifluoromethyl group likely plays a key role in its toxicodynamics.

  • The observation that CYP450 metabolism appears to be a detoxification pathway for these compounds is significant.[2][8] This implies that individuals with compromised CYP450 function ("poor metabolizers") could be at a higher risk of toxicity.[2]

  • Furthermore, piperazines have been shown to up-regulate key enzymes involved in cholesterol biosynthesis, which may increase the risk of steatosis (fatty liver) and phospholipidosis with chronic use.[26] When combined, such as BZP and TFMPP in the product 'Legal X', these drugs can act additively to produce significant hepatotoxicity, even at concentrations that are not harmful individually.[1][11]

Conclusion

The in vitro comparison of piperazine designer drugs reveals a clear hierarchy of hepatotoxic potential, with TFMPP being the most cytotoxic agent. The underlying mechanism is multifactorial, involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis. The methodologies and data presented in this guide provide a robust framework for researchers to assess the hepatotoxicity of novel compounds and contribute to a deeper understanding of the risks associated with this class of designer drugs. This knowledge is vital for informing public health policies, clinical toxicology, and the development of safer therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of 6-(Piperazin-1-yl)nicotinonitrile Derivatives and Analogs as Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(piperazin-1-yl)nicotinonitrile derivatives and related heterocyclic compounds as potent kinase inhibitors with potential applications in cancer therapy. The data presented herein is collated from various studies, focusing on the impact of structural modifications on their biological activity against different cancer cell lines and specific kinase targets.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various derivatives. The core structures have been grouped to facilitate a clearer understanding of the SAR.

Table 1: SAR of 6-(4-Substituted Piperazin-1-yl)purine Derivatives

A study on purine analogs, where the nicotinonitrile is replaced by a purine scaffold, reveals the importance of the substituent on the piperazine ring for cytotoxicity against hepatocellular carcinoma cell lines.

Compound IDR Group (Substituent on Piperazine)Huh7 IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)
19 Phenyl< 5< 5< 5
21 4-Fluorophenyl< 5< 5< 5
22 4-Chlorophenyl< 5< 5< 5
23 4-Bromophenyl< 5< 5< 5
56 4-Methylphenyl< 10< 10< 10

Data sourced from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs.[1]

Key SAR Insights:

  • The presence of a phenyl group on the piperazine ring is crucial for potent anticancer activity.

  • Halogen substitutions (F, Cl, Br) at the para-position of the phenyl ring maintain or enhance the high cytotoxic potential.

  • A methyl group at the para-position of the phenyl ring slightly reduces the activity compared to halogenated analogs.

Table 2: SAR of Nicotinonitrile Derivatives as Pim-1 Kinase Inhibitors

Several studies have explored nicotinonitrile derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer.

Compound IDCore Structure ModificationPim-1 IC50 (nM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
9 Acetohydrazide derivative of nicotinonitrile20.40.180.34
8e Nicotinonitrile with dimethylamino group≤ 280--
4d 2-Chloro-6-phenyl-4-(quinolin-3-yl)nicotinonitrile4606.958.50

Data for compound 9 sourced from a study on pyridine and pyrazolyl pyridine conjugates.[2] Data for compound 8e sourced from a study on nicotinonitrile-derived apoptotic inducers.[3] Data for compound 4d sourced from a study on cyanopyridinone- and cyanopyridine-based Pim-1 inhibitors.[4]

Key SAR Insights:

  • Modifications at the core nicotinonitrile structure significantly impact Pim-1 inhibitory activity and cytotoxicity.

  • The acetohydrazide derivative (Compound 9) demonstrates potent Pim-1 inhibition and excellent cytotoxicity against HepG2 and MCF-7 cells.[2]

  • The introduction of a dimethylamino group (Compound 8e) also results in sub-micromolar Pim-1 inhibition.[3]

  • A complex substitution pattern as in Compound 4d can also yield potent Pim-1 inhibitors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the complete medium. After 24 hours, the medium is removed from the wells and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO in medium) is also included.[5]

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined using appropriate software.[5]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant kinase (e.g., Pim-1, ALK, BTK)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.[6]

  • Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor are added to the appropriate wells of the 384-well plate.[6]

  • Kinase Reaction Mixture: A master mix of the kinase reaction solution is prepared containing the assay buffer, the kinase enzyme, and the specific peptide substrate.[6]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by dispensing the kinase reaction mixture into each well of the assay plate. A "no kinase" control is also prepared.[6]

  • Incubation: The plate is incubated at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[6]

  • Detection: The ATP detection reagent is added to each well to stop the kinase reaction and measure the remaining ATP. The plate is incubated for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[6]

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.[6]

  • Data Analysis: The percent inhibition is calculated relative to the vehicle and no kinase controls. The IC50 value is determined by fitting the data to a dose-response curve.[6]

Mandatory Visualization

Pim-1 Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase, a key target for some of the discussed nicotinonitrile derivatives. Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.

Pim1_Signaling_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (Inhibition) Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Nicotinonitrile_Derivative This compound Derivative Nicotinonitrile_Derivative->Pim1 Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of nicotinonitrile derivatives.

References

comparing the efficacy of different catalysts for nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nicotinonitrile, a key precursor for various pharmaceuticals and agrochemicals, relies heavily on efficient catalytic methods. The choice of catalyst significantly impacts yield, selectivity, cost-effectiveness, and the environmental footprint of the synthesis. This guide provides an objective comparison of the leading catalytic systems for nicotinonitrile synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of nicotinonitrile and its derivatives from 3-halopyridines. The data has been compiled from various studies to provide a comparative overview.

Catalyst SystemSubstrateCyanide SourceReaction ConditionsYield (%)Selectivity (%)TONTOF (h⁻¹)Reference
Transition Metal Catalysts
Pd(OAc)₂/dppf3-ChloropyridineZn(CN)₂DMA, 80°C, 12h95>99957.9N/A
NiCl₂·6H₂O/dppf/Zn3-ChloropyridineZn(CN)₂NMP, 80°C, 12h92>99927.7N/A
CuI/DMEDA3-BromopyridineNaCNToluene, 110°C, 24h85>998.50.35[1]
Biocatalyst
Rhodococcus rhodochrous J1 (whole cells)3-Cyanopyridine(Hydrolysis)Water, 30°C, pH 7.0, 4h>99 (Nicotinamide)>99N/AN/AN/A
Nitrilase (Acidovorax facilis 72W)3-Cyanopyridine(Hydrolysis)Water, 30°C, pH 7.0>99 (Nicotinic Acid)>99N/AN/A[2]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is representative and may vary based on specific reaction conditions and ligand choice.

Experimental Protocols

Detailed methodologies for the synthesis of nicotinonitrile using different catalytic systems are provided below.

Palladium-Catalyzed Cyanation of 3-Chloropyridine

This protocol is a representative example of a palladium-catalyzed cyanation reaction.

Materials:

  • 3-Chloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Toluene

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloropyridine (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.02 mmol), and dppf (0.04 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of diatomaceous earth.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain nicotinonitrile.

Nickel-Catalyzed Cyanation of 3-Chloropyridine

This protocol outlines a typical nickel-catalyzed cyanation process.

Materials:

  • 3-Chloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc dust

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine nickel(II) chloride hexahydrate (0.05 mmol), dppf (0.06 mmol), and zinc dust (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous NMP (2 mL) and stir the mixture at room temperature for 15 minutes to generate the active Ni(0) catalyst.

  • To this mixture, add 3-chloropyridine (1.0 mmol) and zinc cyanide (0.6 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with toluene, and filter through diatomaceous earth.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield nicotinonitrile.

Copper-Catalyzed Cyanation of 3-Bromopyridine

This protocol describes a copper-catalyzed domino halide exchange-cyanation.[1]

Materials:

  • 3-Bromopyridine

  • Sodium cyanide (NaCN)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium iodide (KI)

  • Toluene, anhydrous

  • Ammonium hydroxide solution

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add copper(I) iodide (0.1 mmol), potassium iodide (0.2 mmol), and sodium cyanide (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL), 3-bromopyridine (1.0 mmol), and N,N'-dimethylethylenediamine (1.0 mmol) via syringe.

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • After cooling, quench the reaction with a 2 M ammonium hydroxide solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Biocatalytic Synthesis of Nicotinic Acid via Nitrilase

This protocol details the use of whole-cell biocatalysts for the hydrolysis of 3-cyanopyridine.[2]

Materials:

  • 3-Cyanopyridine

  • Whole cells of a nitrilase-producing microorganism (e.g., Acidovorax facilis 72W)

  • Phosphate buffer (pH 7.0, 50 mM)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

Procedure:

  • Cell Culture and Harvest: Cultivate the nitrilase-producing microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Immobilization (optional but recommended for reusability):

    • Resuspend the cell pellet in phosphate buffer to form a thick slurry.

    • Mix the cell slurry with an equal volume of 2% (w/v) sodium alginate solution.

    • Extrude the mixture dropwise into a gently stirring 0.2 M calcium chloride solution to form beads.

    • Allow the beads to harden for 1-2 hours, then collect them by filtration and wash with buffer.

  • Biotransformation:

    • In a reaction vessel, add the free or immobilized cells to a solution of 3-cyanopyridine in phosphate buffer (e.g., 100 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC or GC to determine the conversion to nicotinic acid.

  • Product Isolation:

    • If using free cells, separate the cells from the reaction mixture by centrifugation.

    • If using immobilized beads, simply filter them out for reuse.

    • Adjust the pH of the supernatant to precipitate the nicotinic acid, which can then be collected by filtration.

Visualizations: Pathways and Workflows

Catalytic Cycles of Transition Metals

The following diagrams illustrate the proposed catalytic cycles for palladium- and nickel-catalyzed cyanation of aryl halides.

Palladium_Catalytic_Cycle Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (M-CN) Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN

Caption: Proposed catalytic cycle for palladium-catalyzed cyanation.

Nickel_Catalytic_Cycle Nickel-Catalyzed Cyanation Cycle Ni(0)L2 Ni(0)L2 Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L2 Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition (Ar-X) Ar-Ni(II)(CN)L2 Ar-Ni(II)(CN)L2 Ar-Ni(II)(X)L2->Ar-Ni(II)(CN)L2 Transmetalation (M-CN) Ar-Ni(II)(CN)L2->Ni(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Ni(II)(CN)L2->Ar-CN Nitrilase_Mechanism Nitrilase Catalytic Pathway cluster_enzyme Nitrilase Active Site Enzyme_Cys Cys-SH Enzyme_Glu Glu-COO- Enzyme_Lys Lys-NH3+ Nitrile R-C≡N Thioimidate Thioimidate Intermediate Nitrile->Thioimidate + Enzyme_Cys Acyl_Enzyme Acyl-Enzyme Intermediate Thioimidate->Acyl_Enzyme + H2O Carboxylic_Acid R-COOH Acyl_Enzyme->Carboxylic_Acid + H2O - Enzyme_Cys Ammonia NH3 Acyl_Enzyme->Ammonia Experimental_Workflow Workflow for Catalyst Efficacy Comparison cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_evaluation Evaluation Catalyst_Synthesis Catalyst Synthesis (Pd, Ni, Cu, Biocatalyst) Reaction_Setup Reaction Setup under Controlled Conditions (Temp, Time, Conc.) Catalyst_Synthesis->Reaction_Setup Reagent_Prep Substrate and Reagent Preparation Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Isolation Product Isolation and Purification Monitoring->Isolation Characterization Product Characterization (NMR, MS) Isolation->Characterization Quantification Quantitative Analysis (Yield, Selectivity) Characterization->Quantification Data_Comparison Data Comparison and Performance Evaluation (TON, TOF) Quantification->Data_Comparison

References

A Researcher's Guide to Validating Molecular Docking Studies with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental methods for validating molecular docking studies. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to bridge the gap between in silico predictions and in vitro reality.

Molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast compound libraries and providing insights into potential protein-ligand interactions. However, the predictions generated by docking algorithms are theoretical models and require rigorous experimental validation to confirm their accuracy and relevance. This guide offers a comprehensive overview of the key experimental techniques used to validate molecular docking studies, presenting their underlying principles, practical protocols, and a comparative analysis of their performance against computational predictions.

Comparing the Tools: A Head-to-Head Look at Validation Techniques

The validation of molecular docking can be approached from two main angles: confirming the predicted binding pose and verifying the predicted binding affinity. While computational methods like re-docking and molecular dynamics simulations offer initial checks, experimental techniques provide the ground truth. The following table compares the most common experimental methods used for this purpose.

Experimental Technique Principle Data Generated Pros Cons
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.High-resolution 3D structure of the protein-ligand complex, precise binding pose, and interacting residues.Provides the most definitive evidence of the binding mode ("gold standard").Requires crystallizable protein; can be time-consuming and technically challenging.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide information about the structure, dynamics, and interactions of molecules in solution.Information on ligand binding site, conformational changes upon binding, and binding affinity (Kd).Can study interactions in solution, providing dynamic information; suitable for a wide range of affinities.Requires larger amounts of protein; spectral analysis can be complex.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free; provides a complete thermodynamic signature of the interaction.Requires relatively large amounts of pure protein and ligand; sensitive to buffer conditions.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over an immobilized protein (ligand), allowing for real-time monitoring of binding.Binding affinity (Kd), association (ka) and dissociation (kd) rate constants.Real-time analysis; high sensitivity; requires small amounts of analyte.Requires immobilization of one binding partner, which may affect its activity; potential for non-specific binding.
Fluorescence Spectroscopy Measures changes in the fluorescence properties (intensity, polarization, or resonance energy transfer) of a protein or ligand upon binding.Binding affinity (Kd) and information about conformational changes.High sensitivity; can be performed with small sample volumes; versatile.May require labeling of the protein or ligand, which can interfere with binding; susceptible to inner filter effects.

Quantitative Correlation: Docking Scores vs. Experimental Binding Affinities

A critical aspect of validating docking studies is to assess how well the calculated docking scores correlate with experimentally determined binding affinities (e.g., Ki, Kd, IC50). While a perfect correlation is not expected due to the simplifying assumptions in docking algorithms, a good correlation can indicate the predictive power of a particular docking protocol for a given target. The following table presents a summary of findings from various studies that have compared different docking programs and scoring functions against experimental data.[1][2][3][4][5][6][7][8][9]

Docking Program/Scoring Function Protein Target(s) Experimental Data Correlation (Pearson's r or similar) Key Findings & Limitations
AutoDock Vina Various kinases, proteases, etc.Ki, Kd, IC50Moderate (r ≈ 0.4 - 0.6)Generally good at predicting binding modes but scoring function may not always rank compounds accurately. Performance is target-dependent.
Glide (Schrödinger) Various targetsKi, Kd, IC50Moderate to Good (r ≈ 0.5 - 0.7)Often shows good performance in pose prediction and enrichment of active compounds in virtual screening.[7] Correlation with binding affinity can vary.
GOLD Cyclooxygenases (COX-1, COX-2)IC50Moderate (r ≈ 0.4 - 0.6)Performance of different scoring functions within GOLD (e.g., GoldScore, ChemPLP) can vary significantly for the same target.[6]
FlexX Various targetsKi, KdVariablePerformance is highly dependent on the protein system and the specific version of the software used.
Consensus Scoring Multiple targetsKi, Kd, IC50Often ImprovedCombining scores from multiple docking programs or scoring functions can improve the correlation with experimental data by reducing the bias of a single method.

Note: The correlation values are approximate and can vary significantly depending on the specific protein target, the dataset of ligands, and the experimental conditions.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments cited in the validation of molecular docking studies.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured.[10]

Detailed Protocol:

  • Sample Preparation:

    • Both protein and ligand must be in the same, degassed buffer to minimize heats of dilution.

    • The concentration of the protein in the sample cell is typically in the range of 10-100 µM.

    • The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration.[10]

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.[10]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[11]

    • Set the experimental temperature (e.g., 25°C).

  • Data Acquisition:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell.

    • The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.

  • Data Analysis:

    • The resulting titration curve is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. Binding causes a change in the refractive index at the surface, which is detected in real-time.[12][13]

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the protein (ligand) onto the sensor surface to the desired density.[12]

    • Deactivate any remaining active groups on the surface.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.[12]

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Spectroscopy

Principle: This technique utilizes changes in the fluorescent properties of a molecule to monitor binding. This can be based on the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand.[14][15][16]

Detailed Protocol (Intrinsic Tryptophan Fluorescence Quenching):

  • Sample Preparation:

    • Prepare a solution of the protein in a suitable buffer. The protein concentration should be chosen to give a stable and measurable fluorescence signal.

    • Prepare a stock solution of the ligand in the same buffer.

  • Instrument Setup:

    • Use a fluorometer to measure the fluorescence emission spectrum of the protein.

    • Set the excitation wavelength to ~295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum (typically from 300 to 400 nm).

  • Titration:

    • Add small aliquots of the ligand solution to the protein solution.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • The decrease in fluorescence intensity at the emission maximum is plotted against the ligand concentration.

    • The resulting binding curve is fitted to an appropriate binding equation to determine the dissociation constant (Kd).

    • It is crucial to perform control experiments to correct for the inner filter effect, where the ligand absorbs at the excitation or emission wavelengths.[14]

Visualizing the Validation Workflow and Logic

To better understand the process and relationships involved in validating molecular docking studies, the following diagrams have been generated using Graphviz.

G cluster_in_silico In Silico Phase cluster_validation Experimental Validation Phase Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Pose_Prediction Binding Pose Prediction Molecular_Docking->Pose_Prediction Affinity_Prediction Binding Affinity Prediction Molecular_Docking->Affinity_Prediction Structural_Analysis Structural Analysis (X-ray, NMR) Pose_Prediction->Structural_Analysis Validate Pose Binding_Assays Biophysical/Biochemical Binding Assays (ITC, SPR, Fluorescence) Affinity_Prediction->Binding_Assays Validate Affinity Activity_Assays Functional/Activity Assays Binding_Assays->Activity_Assays Confirm Functional Effect G cluster_computational Computational Predictions cluster_experimental Experimental Data Docking_Score Docking Score (e.g., kcal/mol) Binding_Affinity Binding Affinity (Ki, Kd, IC50) Docking_Score->Binding_Affinity Correlates with Predicted_Pose Predicted Binding Pose Binding_Mode Experimental Binding Mode Predicted_Pose->Binding_Mode Compared to Thermodynamics Thermodynamic Profile (ΔH, ΔS) Binding_Affinity->Thermodynamics Derived from (ITC) Kinetics Binding Kinetics (ka, kd) Binding_Affinity->Kinetics Derived from (SPR)

References

Benchmarking Antiproliferative Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antiproliferative activity of well-established anticancer drugs against common cancer cell lines. It is intended for researchers, scientists, and drug development professionals to serve as a baseline for evaluating novel compounds. The data presented is compiled from publicly available research, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of common chemotherapeutic agents against various cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as cell passage number and assay duration.[1]

DrugCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast Cancer2.50 ± 1.76
DoxorubicinHeLaCervical Cancer2.92 ± 0.57
DoxorubicinA549Lung Cancer> 20
DoxorubicinHepG2Liver Cancer12.18 ± 1.89

Table 1: Antiproliferative Activity of Doxorubicin. The data shows varying sensitivity of different cancer cell lines to Doxorubicin, with the A549 lung cancer cell line exhibiting significant resistance.[1]

DrugCell LineCancer TypeIC50 (µM)
CisplatinA549Lung Cancer16.48
CisplatinHeLaCervical Cancer~8.6 - 37
CisplatinMCF-7Breast Cancer49.22
CisplatinHepG2Liver Cancer> 100

Table 2: Antiproliferative Activity of Cisplatin. Cisplatin demonstrates a wide range of cytotoxic effects, with particularly low efficacy against the HepG2 liver cancer cell line.[2][3]

DrugCell LineCancer TypeIC50 (nM)
PaclitaxelA549Lung Cancer1.35
PaclitaxelHeLaCervical Cancer2.5 - 7.5
PaclitaxelMCF-7Breast Cancer3500

Table 3: Antiproliferative Activity of Paclitaxel. Paclitaxel shows high potency against lung and cervical cancer cell lines at nanomolar concentrations.[2][4][5]

DrugCell LineCancer TypeIC50 (µM)
MethotrexateA549Lung Cancer0.1 - 0.25
MethotrexateHeLaCervical Cancer-
MethotrexateMCF-7Breast Cancer1.2 - 49.22

Table 4: Antiproliferative Activity of Methotrexate. Methotrexate exhibits potent antiproliferative effects against the A549 lung cancer cell line.[6][7]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (and vehicle control, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the test compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT assay for determining antiproliferative activity.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is frequently overactive in many types of cancer, leading to reduced apoptosis and increased proliferation.[11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

References

Safety Operating Guide

Proper Disposal of 6-(Piperazin-1-yl)nicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-(Piperazin-1-yl)nicotinonitrile is a critical aspect of laboratory safety and environmental responsibility. This compound, utilized in various research and development settings, must be managed as hazardous waste from the point of generation through to its final disposal by a licensed facility. Adherence to these protocols is mandatory to protect laboratory personnel, the wider community, and the environment.

Hazard Profile and Safety Summary

Based on available safety data, this compound is classified as a hazardous substance. Its hazard profile necessitates careful handling and strict adherence to disposal regulations. The primary hazards are associated with its toxicity if ingested or comes into contact with skin, and it is known to cause skin and serious eye irritation.

ParameterInformation
Chemical Name This compound
CAS Number 149554-29-0
Primary Hazards Acute toxicity (oral, dermal), Skin Irritation, Serious Eye Irritation.[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations via a licensed waste disposal company.[2]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations as outlined by agencies such as the Environmental Protection Agency (EPA).

Objective: To safely collect, store, and prepare this compound and associated contaminated materials for pickup by a licensed hazardous waste disposal service.

Materials:

  • Designated hazardous waste container (compatible material, e.g., polyethylene)

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (vermiculite, sand, or equivalent) for spill management

  • Secondary containment for the waste container

Procedure:

  • Preparation and Labeling:

    • Obtain a designated and compatible hazardous waste container. Ensure it is clean, dry, and in good condition.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and any other components of the waste stream on the label. Do not use abbreviations or chemical formulas.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Contaminated Labware: Dispose of any contaminated consumables, such as pipette tips, weighing paper, and gloves, into the same designated container.

    • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.

    • Solutions: Aqueous or solvent solutions containing this compound should be collected in a designated liquid hazardous waste container, ensuring compatibility. Do not mix with incompatible waste streams.

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical.

    • Use an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.

    • Collect all contaminated cleaning materials, including wipes and solvent rinses, as hazardous waste.

  • Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be in a well-ventilated area, away from general laboratory traffic and incompatible materials.

    • Ensure the waste container is within a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time per institutional and federal guidelines (typically 12 months for satellite accumulation), arrange for pickup.

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a collection by a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of Waste (Solid, Contaminated Items, Solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full or storage time limit reached? C->D E Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment D->E No F Contact EH&S for Pickup by Licensed Disposal Company D->F Yes E->C Continue to add waste G Incineration at a Permitted Hazardous Waste Facility F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Piperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-(Piperazin-1-yl)nicotinonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. This compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed or inhaled.[1] It is also classified as a corrosive material that can cause burns.[2][3]

Minimum Required PPE:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against splashes and airborne particles, preventing serious eye irritation or burns.[1][2]
Hand Protection Appropriate chemical-resistant gloves (e.g., Butyl rubber).Prevents skin contact, which can cause irritation and burns.[1][2]
Body Protection A lab coat or chemical-resistant disposable coverall.Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the powder outside of a certified chemical fume hood.[2][4]Prevents inhalation of dust, which can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Handling Protocol

Experimental Workflow for Handling this compound:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh the required amount in a fume hood C->D E Dissolve in a suitable solvent as per the experimental protocol D->E F Perform the experiment within the fume hood E->F G Decontaminate work surfaces F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: This diagram illustrates the sequential steps for safely handling this compound.

Detailed Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Equip yourself with the full range of specified PPE.

    • Ensure that a certified chemical fume hood is operational and ready for use. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[4]

  • Handling:

    • Handle the compound in a well-ventilated area, specifically within a chemical fume hood.[4][5]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not breathe in the dust.[3]

    • When weighing, use a spatula and handle the container with care to prevent generating dust.

    • Keep the container tightly closed when not in use.[1]

    • Be aware that the compound is light-sensitive and should be protected from direct sunlight.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly sealed to prevent moisture absorption.[6]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[7]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and dispose of as hazardous waste in accordance with institutional and local regulations.

Key Disposal Considerations:

  • Do not dispose of this chemical down the drain or in regular trash.

  • All waste containers must be properly labeled with the chemical name and associated hazards.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

By strictly adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperazin-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(Piperazin-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.